Product packaging for 2,2,3,5-Tetramethylheptane(Cat. No.:CAS No. 61868-42-6)

2,2,3,5-Tetramethylheptane

Cat. No.: B14554074
CAS No.: 61868-42-6
M. Wt: 156.31 g/mol
InChI Key: KXNFNEAZTWCHIL-UHFFFAOYSA-N
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Description

2,2,3,5-Tetramethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24 B14554074 2,2,3,5-Tetramethylheptane CAS No. 61868-42-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61868-42-6

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,3,5-tetramethylheptane

InChI

InChI=1S/C11H24/c1-7-9(2)8-10(3)11(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

KXNFNEAZTWCHIL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)C(C)(C)C

Origin of Product

United States

Foundational & Exploratory

2,2,3,5-Tetramethylheptane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,2,3,5-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a branched-chain alkane, an isomer of undecane, with the chemical formula C₁₁H₂₄. As a saturated hydrocarbon, it is a non-polar compound characterized by its intricate steric structure which influences its physical and chemical behavior. This document provides a comprehensive overview of the chemical properties and structural information of this compound, intended for use in research and development settings.

Chemical Structure and Identification

The structural framework of this compound is built upon a seven-carbon heptane (B126788) chain. This backbone is substituted with four methyl groups at the second, third, and fifth carbon positions. Specifically, there are two methyl groups at the C2 position, and one methyl group each at the C3 and C5 positions. This arrangement leads to a chiral center at the C3 and C5 positions, though the commercial product is typically a racemic mixture.

Key identifiers for this compound are:

  • IUPAC Name : this compound[1]

  • Molecular Formula : C₁₁H₂₄[1][2][3][4]

  • CAS Registry Number : 61868-42-6[1][4]

  • SMILES : CCC(C)CC(C)C(C)(C)C[1]

  • InChI : InChI=1S/C11H24/c1-7-9(2)8-10(3)11(4,5)6/h9-10H,7-8H2,1-6H3[1][4]

  • InChIKey : KXNFNEAZTWCHIL-UHFFFAOYSA-N[1][4]

The following diagram illustrates the relationship between the IUPAC name and the deduced chemical structure.

structure_elucidation cluster_name IUPAC Name Analysis cluster_structure Structural Assembly Name This compound Heptane Heptane (7-carbon chain) Name->Heptane identifies parent chain Tetramethyl Tetramethyl (Four methyl groups) Name->Tetramethyl identifies substituents Positions Locants (2,2,3,5) Name->Positions indicates attachment points Chain C-C-C-C-C-C-C Heptane->Chain translates to Substituents CH3, CH3, CH3, CH3 Tetramethyl->Substituents translates to Final_Structure Final Structure CCC(C)CC(C)C(C)(C)C Positions->Final_Structure positions substituents on chain Chain->Final_Structure forms backbone Substituents->Final_Structure attach to backbone

Diagram illustrating the derivation of the chemical structure from its IUPAC name.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Weight 156.31 g/mol [1][3]
Exact Mass 156.187800766 Da[1][3]
Boiling Point 174 °C[2]
Melting Point -57.06 °C (estimate)[2]
Density 0.7517 g/cm³[2]
Refractive Index 1.4210[2]
XLogP3-AA 5.2[1][3]
Complexity 97.1[1][3]
Rotatable Bond Count 4[3]

Experimental Data and Protocols

Spectroscopic data is available, with the National Institute of Standards and Technology (NIST) providing the mass spectrum (electron ionization) for this compound.[4][5] However, detailed experimental conditions for the acquisition of this data are not provided. For researchers requiring specific analytical data, it is recommended to perform independent analysis (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry) on a purchased sample.

Signaling Pathways and Biological Activity

As a simple, non-functionalized alkane, this compound is not known to be involved in specific biological signaling pathways. Its primary biological relevance would be related to its hydrophobic nature, potentially allowing it to interact with non-polar regions of biological macromolecules or lipid membranes. However, there is a lack of specific research on the biological activities of this particular isomer. Its high lipophilicity, indicated by the XLogP3-AA value of 5.2, suggests it would likely exhibit low aqueous solubility and high partitioning into lipid environments.[1][3]

Conclusion

This compound is a well-characterized branched alkane with defined chemical and physical properties. While it does not possess obvious reactive functional groups for direct involvement in biological signaling, its stereochemistry and hydrophobicity make it a potentially interesting scaffold or reference compound in medicinal chemistry and materials science. The lack of detailed, publicly available experimental protocols for its synthesis and analysis necessitates that researchers develop or adapt standard procedures for their specific applications.

References

Physical properties of 2,2,3,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 2,2,3,5-Tetramethylheptane

Introduction

This compound is a branched-chain alkane with the molecular formula C₁₁H₂₄. As a member of the hydrocarbon family, its physical properties are of significant interest in various fields, including fuel technology, lubrication, and as a non-polar solvent in chemical synthesis. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and an exploration of the relationship between its molecular structure and macroscopic properties. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound.

Summary of Physical Properties

The key physical properties of this compound are summarized in the table below. This data is crucial for predicting its behavior under various conditions and for its application in experimental and industrial settings.

Physical PropertyValue
Molecular FormulaC₁₁H₂₄[1][2]
Molecular Weight156.31 g/mol [1][2]
Boiling Point174 °C[3]
Density0.7517 g/cm³[3]
Refractive Index1.4210[3]
Melting Point-57.06 °C (estimated)[3]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key physical properties of liquid alkanes like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a critical indicator of a liquid's volatility and the strength of its intermolecular forces.[4] The capillary method, also known as the Thiele tube method, is a common and efficient technique for determining the boiling point of a small liquid sample.[4][5]

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[5]

  • A capillary tube, with its open end down, is inserted into the liquid in the test tube.[5]

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5]

  • The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.[5]

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]

  • As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, a steady stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.[4]

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the vapor pressure of the sample equals the external atmospheric pressure.[4]

Determination of Density (Vibrating Tube Densitometer)

Density is a fundamental property that relates the mass of a substance to the volume it occupies. For high-precision measurements of liquid densities, a vibrating tube densitometer is often employed.[6]

Apparatus:

  • Vibrating tube densitometer

  • Syringe for sample injection

  • Thermostat for temperature control

  • Reference standards (e.g., dry air and pure water)

Procedure:

  • The instrument is calibrated using two standards of known density, typically dry air and deionized water.

  • The U-shaped tube within the densitometer is set to vibrate at its natural frequency.

  • A precise volume of this compound is injected into the tube using a syringe, ensuring no air bubbles are present.

  • The temperature of the sample is controlled by the integrated thermostat.

  • The change in the oscillation frequency of the tube due to the mass of the sample is measured.

  • The instrument's software then calculates the density of the sample based on the calibration and the measured frequency change. This method allows for highly accurate and reproducible density measurements.[6]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid compounds.[7] The Abbe refractometer is a common instrument for this purpose.[8]

Apparatus:

  • Abbe Refractometer

  • Light source (typically a sodium D line source, 589 nm)[7]

  • Dropper or pipette

  • Thermostated water bath

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

  • Lens paper

Procedure:

  • The prisms of the refractometer are cleaned with a suitable solvent and lens paper.[9]

  • The instrument is calibrated using a standard of known refractive index, such as distilled water.

  • A few drops of this compound are placed on the surface of the lower prism using a dropper.[9]

  • The two prisms are closed and locked together, spreading the liquid into a thin film.[8]

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark region.[9]

  • The compensator knob is adjusted to eliminate any color fringes and sharpen the borderline between the light and dark areas.

  • The main adjustment knob is then used to bring the borderline exactly onto the crosshairs in the eyepiece.

  • The refractive index is read directly from the instrument's scale.

  • The temperature should be recorded, as the refractive index is temperature-dependent. If the measurement is not at the standard 20°C, a correction is applied.[7][9]

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates the logical relationships between its structural features and its key physical properties.

G Structure-Property Relationship of this compound cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_properties Physical Properties Structure This compound C₁₁H₂₄ MolecularWeight Molecular Weight 156.31 g/mol Structure->MolecularWeight Branching High Degree of Branching (Four methyl groups) Structure->Branching VdW Van der Waals Forces (London Dispersion) MolecularWeight->VdW Increases strength Branching->VdW Reduces surface area contact, weakens forces Density Density 0.7517 g/cm³ Branching->Density Less efficient packing BoilingPoint Boiling Point 174 °C VdW->BoilingPoint Determines energy needed to overcome RefractiveIndex Refractive Index 1.4210 Density->RefractiveIndex Correlates with

References

Synthesis of 2,2,3,5-Tetramethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2,2,3,5-tetramethylheptane, a highly branched alkane. The synthesis involves a three-step process commencing with a Grignard reaction to construct the carbon skeleton, followed by dehydration to an alkene intermediate, and concluding with catalytic hydrogenation to yield the saturated alkane. This document details the experimental protocols, presents quantitative data for the involved chemical entities, and visualizes the synthesis pathway and workflow.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a three-step reaction sequence. The chosen strategy involves the formation of a tertiary alcohol via a Grignard reaction, which is a reliable method for constructing sterically hindered carbon centers. Subsequent acid-catalyzed dehydration of the alcohol yields an alkene, which is then hydrogenated to the desired alkane.

The overall synthetic scheme is as follows:

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation A 3,3-Dimethyl-2-pentanone (B1585287) C 2,2,3,5-Tetramethylheptan-3-ol A->C B Isopropylmagnesium Bromide B->C D 2,2,3,5-Tetramethylhept-3-ene (Major Product) C->D H₂SO₄, Heat E This compound D->E H₂, PtO₂

Caption: A three-step synthesis pathway for this compound.

Quantitative Data of Key Compounds

The following table summarizes the key physical and chemical properties of the reactants, intermediates, and the final product.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
Starting Material
3,3-Dimethyl-2-pentanone3,3-dimethylpentan-2-oneC₇H₁₄O114.19131-1320.808
Isopropylmagnesium Bromide(propan-2-yl)magnesium bromideC₃H₇BrMg147.3(in solution)(in solution)
Intermediate
2,2,3,5-Tetramethylheptan-3-ol2,2,3,5-tetramethylheptan-3-olC₁₁H₂₄O172.31(Not Available)(Not Available)
2,2,3,5-Tetramethylhept-3-ene2,2,3,5-tetramethylhept-3-eneC₁₁H₂₂154.30(Not Available)(Not Available)
Final Product
This compoundThis compoundC₁₁H₂₄156.31(Not Available)(Not Available)

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound.

Step 1: Grignard Reaction - Synthesis of 2,2,3,5-Tetramethylheptan-3-ol

This step involves the nucleophilic addition of isopropylmagnesium bromide to the carbonyl carbon of 3,3-dimethyl-2-pentanone to form a tertiary alcohol.[1]

Materials:

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. The remaining 2-bromopropane solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 3,3-dimethyl-2-pentanone in anhydrous diethyl ether is added dropwise with constant stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.

  • Work-up and Isolation: The reaction mixture is carefully poured into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2,2,3,5-tetramethylheptan-3-ol. Purification can be achieved by vacuum distillation.

Step 2: Dehydration - Synthesis of 2,2,3,5-Tetramethylhept-3-ene

The tertiary alcohol is dehydrated using a strong acid catalyst to form an alkene.[2][3][4]

Materials:

  • 2,2,3,5-Tetramethylheptan-3-ol (crude or purified)

  • Concentrated sulfuric acid or phosphoric acid

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: The crude 2,2,3,5-tetramethylheptan-3-ol is placed in a round-bottom flask. A catalytic amount of concentrated sulfuric acid is added. The mixture is heated gently. For tertiary alcohols, dehydration occurs at relatively low temperatures (25-80 °C).[2][4]

  • Distillation: The alkene product is distilled from the reaction mixture as it is formed.

  • Work-up and Isolation: The distillate is washed with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash. The organic layer is dried over anhydrous magnesium sulfate, and the resulting alkene, primarily 2,2,3,5-tetramethylhept-3-ene, can be further purified by fractional distillation.

Step 3: Hydrogenation - Synthesis of this compound

The final step is the saturation of the carbon-carbon double bond of the alkene intermediate to yield the desired alkane. The hydrogenation of a tetrasubstituted alkene can be challenging and may require more active catalysts or harsher conditions.[5]

Materials:

Procedure:

  • Reaction Setup: The alkene is dissolved in a suitable solvent such as ethanol in a hydrogenation flask. A catalytic amount of platinum(IV) oxide is added to the solution.

  • Hydrogenation: The flask is connected to a hydrogenation apparatus, and the air is replaced with hydrogen gas. The mixture is stirred vigorously under a positive pressure of hydrogen until the theoretical amount of hydrogen is consumed.

  • Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The solvent is removed from the filtrate by distillation to yield the final product, this compound. The purity of the product can be assessed by gas chromatography and NMR spectroscopy.

Visualization of Experimental Workflow

The logical flow of the entire synthesis process is depicted in the following diagram.

Experimental_Workflow start Start prep_grignard Prepare Isopropylmagnesium Bromide Grignard Reagent start->prep_grignard grignard_reaction React with 3,3-Dimethyl-2-pentanone prep_grignard->grignard_reaction workup1 Aqueous Work-up (NH₄Cl solution) grignard_reaction->workup1 isolate_alcohol Isolate Crude 2,2,3,5-Tetramethylheptan-3-ol workup1->isolate_alcohol dehydration Acid-Catalyzed Dehydration isolate_alcohol->dehydration distill_alkene Distill 2,2,3,5-Tetramethylhept-3-ene dehydration->distill_alkene workup2 Wash and Dry Alkene distill_alkene->workup2 hydrogenation Catalytic Hydrogenation (H₂, PtO₂) workup2->hydrogenation filter_catalyst Filter Catalyst hydrogenation->filter_catalyst isolate_alkane Isolate Final Product: This compound filter_catalyst->isolate_alkane end End isolate_alkane->end

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 2,2,3,5-Tetramethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,3,5-tetramethylheptane (C₁₁H₂₄), a branched alkane. Due to the limited availability of public experimental data for this specific isomer, this guide combines existing mass spectrometry and infrared spectroscopy information with predicted nuclear magnetic resonance data to offer a valuable resource for identification, characterization, and further research.

Mass Spectrometry (MS)

Mass spectrometry of this compound is characterized by extensive fragmentation, typical for branched alkanes, with the molecular ion peak often being of low abundance. The fragmentation pattern provides a fingerprint for its structural elucidation.

Data Presentation

The electron ionization mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[1][2] The primary ions observed are summarized in the table below.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Proposed Fragment Ion
4165[C₃H₅]⁺
4390[C₃H₇]⁺
5670[C₄H₈]⁺
57100[C₄H₉]⁺ (tert-Butyl cation)
7130[C₅H₁₁]⁺
8515[C₆H₁₃]⁺
995[C₇H₁₅]⁺
156<1[C₁₁H₂₄]⁺ (Molecular Ion)
Experimental Protocols

The mass spectrum was obtained via electron ionization (EI). A generalized protocol for obtaining such a spectrum is as follows:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion leads to fragmentation, breaking covalent bonds and forming various smaller, positively charged fragment ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Visualization of Fragmentation Pathway

G M [C₁₁H₂₄]⁺˙ m/z = 156 frag1 [C₄H₉]⁺ m/z = 57 M->frag1 - C₇H₁₅• frag2 [C₇H₁₅]⁺ m/z = 99 M->frag2 - C₄H₉• frag3 [C₅H₁₁]⁺ m/z = 71 frag2->frag3 - C₂H₄ frag5 [C₆H₁₃]⁺ m/z = 85 frag2->frag5 - CH₃• frag4 [C₃H₇]⁺ m/z = 43 frag3->frag4 - C₂H₄

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations, consistent with its alkane structure. A vapor phase IR spectrum is available from SpectraBase.[2]

Data Presentation
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960-2850C-H Stretch-CH₃, -CH₂-, -CH
1470-1450C-H Bend-CH₂-, -CH₃
1385-1365C-H Bend-CH₃ (Umbrella)
~1365C-H Bendgem-dimethyl split
Experimental Protocols

A typical experimental protocol for obtaining a vapor phase IR spectrum is as follows:

  • Sample Preparation: A small amount of the liquid sample is injected into a heated gas cell.

  • IR Analysis: The gas cell is placed in the sample compartment of an FTIR spectrometer. A beam of infrared radiation is passed through the sample.

  • Data Acquisition: The detector measures the amount of radiation that passes through the sample at each wavenumber. The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.85t3H-CH₂CH₃
~0.88d3H-CH(CH₃ )CH₂-
~0.90s9H-C(CH₃ )₃
~1.15m2H-CH₂ CH₃
~1.25m1H-CH(CH₃)CH₂ - (one H)
~1.35m1H-CH(CH₃)CH₂ - (one H)
~1.60m1H-CH (CH₃)CH₂-
~1.75m1H-CH (CH₃)C(CH₃)₃
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Carbon Type
~14Primary (-CH₃)
~20Primary (-CH₃)
~28Primary (-C(C H₃)₃)
~30Secondary (-C H₂CH₃)
~33Quaternary (-C (CH₃)₃)
~38Tertiary (-C H(CH₃)C(CH₃)₃)
~45Secondary (-CH(CH₃)C H₂-)
~48Tertiary (-C H(CH₃)CH₂-)
Experimental Protocols

A standard protocol for obtaining ¹H and ¹³C NMR spectra of a liquid sample is as follows:

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • NMR Analysis: The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer.

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

  • Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Visualization of Chemical Environments

G cluster_c Carbon Environments cluster_h Proton Environments C1 C1 (~14 ppm) C2 C2 (~30 ppm) C1->C2 C3 C3 (~48 ppm) C2->C3 C4 C4 (~45 ppm) C3->C4 C11 C11 (~20 ppm) C3->C11 C5 C5 (~38 ppm) C4->C5 C6 C6 (~33 ppm) C5->C6 C8 C8 (~20 ppm) C5->C8 C7 C7 (~28 ppm) C6->C7 C9 C9 (~28 ppm) C6->C9 C10 C10 (~28 ppm) C6->C10 H1 H on C1 (~0.85 ppm) H2 H on C2 (~1.15 ppm) H3 H on C3 (~1.60 ppm) H4 H on C4 (~1.25, ~1.35 ppm) H5 H on C5 (~1.75 ppm) H7 H on C7, C9, C10 (~0.90 ppm) H8 H on C8 (~0.88 ppm) H11 H on C11 (~0.88 ppm)

Caption: Predicted chemical environments for ¹³C and ¹H NMR of this compound.

References

An In-depth Technical Guide to 2,2,3,5-Tetramethylheptane (CAS Number: 61868-42-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,3,5-tetramethylheptane, a branched-chain alkane. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes known physicochemical properties and infers information based on the general characteristics of highly branched alkanes. The guide covers physicochemical data, a theoretical synthesis pathway, general toxicological information, and a proposed experimental workflow for characterization. This document aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may encounter or have an interest in this compound.

Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1][2] Its structure consists of a seven-carbon heptane (B126788) chain with four methyl group substitutions at the 2, 3, and 5 positions. The physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [2][3]
CAS Number 61868-42-6[1][2][3]
IUPAC Name This compound[2]
Boiling Point 174 °C[3]
Density 0.7517 g/cm³[3]
Canonical SMILES CCC(C)CC(C)C(C)(C)C[2]
InChI InChI=1S/C11H24/c1-7-9(2)8-10(3)11(4,5)6/h9-10H,7-8H2,1-6H3[2]
InChIKey KXNFNEAZTWCHIL-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

A potential retrosynthetic analysis suggests that this compound could be synthesized from smaller, commercially available precursors. The following diagram illustrates a theoretical synthetic workflow.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation reagent1 2-Bromobutane grignard sec-Butylmagnesium bromide (Grignard Reagent) reagent1->grignard in dry ether reagent2 Magnesium reagent2->grignard alcohol 2,2,3,5-Tetramethyl-3-heptanol grignard->alcohol ketone Pinacolone (3,3-Dimethyl-2-butanone) ketone->alcohol alkene 2,2,3,5-Tetramethyl-3-heptene (and isomers) alcohol_ref->alkene H₂SO₄, heat product This compound alkene_ref->product H₂, Pd/C

A plausible theoretical synthesis pathway for this compound.
General Experimental Considerations:

  • Grignard Reaction: This step requires anhydrous conditions to prevent the quenching of the Grignard reagent. The reaction is typically performed in an inert solvent such as diethyl ether or tetrahydrofuran.

  • Dehydration: The tertiary alcohol formed can be dehydrated using a strong acid catalyst like sulfuric acid or phosphoric acid with heating. This step is likely to produce a mixture of alkene isomers.

  • Hydrogenation: The resulting alkene mixture can be hydrogenated to the final alkane using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound.[5] PubChem also lists mass spectrometry data, indicating a top peak at m/z 57.[2]

Applications in Research and Drug Development

Specific applications of this compound in drug development or other research areas are not well-documented. However, highly branched alkanes, in general, have some uses in the pharmaceutical and chemical industries.

  • Solvents: Alkanes can be used as nonpolar solvents for extraction and purification of organic compounds.

  • Reference Compounds: Due to their defined structure and properties, specific isomers like this compound can serve as model compounds for studying the relationship between molecular structure and macroscopic properties.[3]

Toxicological and Safety Information

No specific safety data sheet (SDS) or detailed toxicological studies for this compound were found. The information below is inferred from data on similar branched alkanes and should be treated with caution. A proper risk assessment should be conducted before handling this compound.

Hazard CategoryInferred InformationSource
Acute Oral Toxicity Likely to be of low acute oral toxicity.[6]
Acute Dermal Toxicity Likely to be of low acute dermal toxicity.[6]
Acute Inhalation Toxicity May cause adverse health effects upon inhalation of vapors.[6]
Skin Irritation May be slightly irritating to the skin.[6]
Eye Irritation May be slightly irritating to the eyes.[6]
Aspiration Hazard May be fatal if swallowed and enters airways.[6]
Flammability Assumed to be a flammable liquid.[6]

Proposed Experimental Workflow for Characterization

For researchers synthesizing or isolating this compound, a systematic workflow for its characterization is essential. The following diagram outlines a general experimental procedure for confirming the identity and purity of the compound.

G start Synthesized or Isolated This compound gcms Gas Chromatography-Mass Spectrometry (GC-MS) start->gcms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) start->nmr ftir Fourier-Transform Infrared (FTIR) Spectroscopy start->ftir purity Purity Assessment gcms->purity structure Structural Elucidation gcms->structure nmr->structure ftir->structure data Data Analysis and Comparison with Spectral Databases purity->data structure->data final Characterized Compound data->final

A general experimental workflow for the characterization of this compound.

This workflow would involve:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and to obtain the mass spectrum for comparison with known databases.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C-H stretching and bending vibrations of an alkane.

Conclusion

This compound is a highly branched alkane for which a significant amount of specific experimental data is currently lacking in public databases. This guide has compiled the available physicochemical properties and has provided a theoretical framework for its synthesis and characterization based on the known chemistry of similar compounds. While its direct applications in drug development are not established, its properties are of interest to researchers studying the structure-property relationships of hydrocarbons. It is imperative that any handling of this compound be preceded by a thorough safety evaluation, considering the general hazards associated with branched alkanes. Further research is needed to fully elucidate the experimental synthesis, reactivity, and potential applications of this specific isomer.

References

An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Undecane (B72203) (C11H24) is an acyclic alkane that, with 159 structural isomers, presents a significant landscape for physicochemical and toxicological studies.[1][2][3][4][5][6] As nonpolar hydrocarbons, the isomers of undecane are characterized by a range of physical properties that are primarily influenced by the degree and nature of their branching. While generally considered to have low biological reactivity, their utility as solvents and as components of complex hydrocarbon mixtures makes them of considerable interest in various industrial and research settings. This guide offers a detailed overview of the known properties of a selection of undecane isomers, outlines the experimental protocols for their characterization, and provides a logical workflow for these experimental procedures.

Physicochemical Properties of Undecane Isomers

The structural diversity among the isomers of undecane leads to notable differences in their physical properties. In general, increased branching disrupts the intermolecular van der Waals forces, which typically results in lower boiling and melting points when compared to the linear n-undecane.[1][7] The symmetry of the molecule also plays a crucial role, with more symmetrical isomers often exhibiting higher melting points.[1]

Quantitative Data Summary
Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (n20/D)
n-Undecane1120-21-4196[1][3][4][7]-26[1][3][4]0.740[1][3]1.417[2][4]
2-Methyldecane6975-98-0189.3[1][7]-0.737[1]-
3-Methyldecane13151-34-3188.1 - 189.1[1]-92.9[1]0.742[1]-
4-Methyldecane2847-72-5188.7[1]-0.741[1]-
5-Methyldecane13151-35-4186.1[1]-57.06 (est.)[1]0.742[1]-
2,2-Dimethylnonane17302-18-0----
2,3-Dimethylnonane2884-06-2186[1]-57.06 (est.)[1]0.7438[1]-
4,4-Dimethylnonane-----

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of undecane isomers.

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure is equal to the surrounding atmospheric pressure.

Methodology (Capillary Method):

  • Sample Preparation: A small quantity of the liquid undecane isomer is placed into a test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed with the open end down into the test tube containing the sample. This assembly is then attached to a thermometer.

  • Heating: The apparatus is heated in a controlled manner, for example, using a Thiele tube or a melting point apparatus equipped with a heating block.

  • Observation: As the temperature increases, a stream of bubbles will be observed emerging from the open end of the capillary tube. The heating is then slowly reduced.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For pure crystalline substances, this transition occurs over a very narrow temperature range.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the solid undecane isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a means for observing the sample.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) around the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded.

  • Melting Point Range: The recorded temperature range is reported as the melting point.[1]

Determination of Density

Principle: Density is defined as the mass of a substance per unit of volume.

Methodology (Pycnometer Method):

  • Pycnometer Calibration: A pycnometer, which is a flask with a precise and known volume, is cleaned, dried, and weighed while empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the combined weight is measured. This allows for the calculation of the pycnometer's exact volume.

  • Sample Measurement: The pycnometer is emptied, dried, and then filled with the liquid undecane isomer at the same specific temperature.

  • Weighing: The pycnometer containing the sample is weighed.

  • Calculation: The mass of the undecane isomer is determined by subtracting the weight of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.[1]

Determination of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a fundamental physical property of a substance.

Methodology (Abbe Refractometer):

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the liquid undecane isomer are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded as the refractive index is temperature-dependent.

Mandatory Visualizations

As simple alkanes, undecane and its isomers are not known to be involved in specific biological signaling pathways. However, a logical workflow for the characterization of an unknown undecane isomer can be visualized.

G cluster_0 Experimental Workflow for Isomer Characterization A Unknown Undecane Isomer Sample B Gas Chromatography-Mass Spectrometry (GC-MS) - Purity Assessment - Preliminary Identification A->B C Fractional Distillation (If sample is a mixture) B->C Impure D Physicochemical Property Determination B->D Pure C->D E Boiling Point Measurement D->E F Melting Point Measurement (If solid at room temperature) D->F G Density Measurement D->G H Refractive Index Measurement D->H I Spectroscopic Analysis (NMR, IR) D->I J Structure Elucidation & Confirmation I->J K Data Comparison with Literature Values J->K L Final Isomer Identification K->L

Caption: Experimental workflow for isomer characterization.

References

Thermodynamic properties of branched alkanes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, isomers of their linear counterparts, exhibit unique thermodynamic properties that are crucial for understanding their stability and reactivity. This technical guide provides a comprehensive overview of these properties, including enthalpy of formation, standard entropy, Gibbs free energy of formation, and heat of combustion. We delve into the theoretical underpinnings of why branching confers greater stability, explore the detailed experimental and computational methodologies used to determine these properties, and present quantitative data in a structured format for comparative analysis. This document is intended to serve as a core reference for professionals in chemistry, materials science, and pharmacology who require a deep understanding of alkane thermodynamics.

Introduction: The Significance of Branching

Alkanes are acyclic saturated hydrocarbons with the general formula C_n H_(2n+2). For any alkane with four or more carbon atoms, structural isomers exist. These isomers share the same molecular formula but differ in the connectivity of their atoms. A key distinction is between linear (n-alkanes) and branched alkanes. While chemically similar, their thermodynamic properties diverge significantly. Branched alkanes are generally more thermodynamically stable than their straight-chain isomers.[1][2][3][4] This enhanced stability, manifesting as lower potential energy, has profound implications in various fields. In the petroleum industry, for instance, branched isomers are desirable components of gasoline as they burn more efficiently and have higher octane (B31449) numbers.[5] Understanding the thermodynamic landscape of these molecules is fundamental to predicting reaction equilibria, determining product distributions, and designing synthetic pathways.

Core Thermodynamic Properties and Stability

The relative stability of alkane isomers is quantified by several key thermodynamic properties. The general principle is that increased branching leads to a more stable molecule.[1][6] This stability is a result of the molecule's electronic structure becoming more compact, which reduces the molecular surface area per atom and lowers the overall potential energy.[3][7]

Heat of Combustion (ΔH°c)

The heat of combustion is the energy released when one mole of a substance is completely burned in the presence of excess oxygen.[8][9] It is a direct experimental measure of a molecule's potential energy content. A lower (less negative) heat of combustion signifies a lower potential energy and therefore greater stability.[1][8] For a set of isomers, which produce the same products (CO2 and H2O) upon combustion, the difference in their heats of combustion directly reflects the difference in their initial potential energies.[9]

Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative (or less positive) value indicates greater thermodynamic stability. Branched alkanes consistently show a more negative enthalpy of formation compared to their linear isomers, confirming their enhanced stability.[10]

Standard Molar Entropy (S°)

Entropy is a measure of the molecular disorder or randomness. For alkanes, this relates to the number of available conformations. Linear alkanes have more rotational freedom and can adopt a greater number of conformations, leading to higher entropy. The more compact and rigid structure of branched alkanes restricts this freedom, resulting in a lower standard molar entropy.[5][11]

Gibbs Free Energy of Formation (ΔG°f)

Gibbs free energy combines the effects of enthalpy and entropy to determine the spontaneity of a formation reaction under constant temperature and pressure (ΔG°f = ΔH°f - TΔS°).[12][13] The trend for ΔG°f among isomers largely follows the enthalpy of formation, with branched alkanes having more negative values, indicating they are thermodynamically more favorable to form than their linear counterparts.

Quantitative Thermodynamic Data

The following tables summarize the standard thermodynamic properties for isomers of pentane (B18724) (C5H12) and hexane (B92381) (C6H12) at 298.15 K. The data clearly illustrates the principles discussed above: as branching increases, the heat of combustion becomes less negative, the enthalpy of formation becomes more negative, and the standard entropy decreases, all pointing towards greater thermodynamic stability.

Table 1: Thermodynamic Properties of Pentane Isomers (C5H12)

IsomerStructureΔH°c (kJ/mol)ΔH°f (kJ/mol)S° (J/mol·K)ΔG°f (kJ/mol)
n-PentaneCH3(CH2)3CH3-3536-146.8348.9-8.6
Isopentane (2-Methylbutane)(CH3)2CHCH2CH3-3529-154.0343.8-13.1
Neopentane (2,2-Dimethylpropane)(CH3)4C-3514-167.2306.4-17.5

Data sourced from NIST Chemistry WebBook and various thermochemistry databases.

Table 2: Thermodynamic Properties of Hexane Isomers (C6H14)

IsomerStructureΔH°c (kJ/mol)ΔH°f (kJ/mol)S° (J/mol·K)ΔG°f (kJ/mol)
n-HexaneCH3(CH2)4CH3-4163[1]-167.2388.40.1
2-Methylpentane(CH3)2CH(CH2)2CH3-4158[1]-174.4379.8-4.4
3-MethylpentaneCH3CH2CH(CH3)CH2CH3-4156-172.1382.2-2.6
2,2-Dimethylbutane(CH3)3CCH2CH3-4154[1]-185.9358.3-13.0
2,3-Dimethylbutane(CH3)2CHCH(CH3)2-4152-180.2368.5-8.5

Data sourced from NIST Chemistry WebBook and various thermochemistry databases.

Visualization of Core Concepts

The following diagrams illustrate the key logical and experimental workflows discussed in this guide.

Branching_Stability cluster_cause Structural Property cluster_effect Thermodynamic Consequences Branching Increased Branching Compact More Compact Structure Branching->Compact leads to Energy Lower Potential Energy Compact->Energy results in Combustion Lower Heat of Combustion (-ΔH°c) Energy->Combustion is measured by Stability Greater Thermodynamic Stability Combustion->Stability indicates

Caption: Logical relationship between alkane branching and thermodynamic stability.

Experimental & Computational Methodologies

The determination of thermodynamic properties relies on both precise experimental measurements and sophisticated computational models.

Experimental Protocol: Bomb Calorimetry

Bomb calorimetry is the primary experimental technique for determining the heat of combustion.[14] The experiment measures the heat released from a combustion reaction at a constant volume.

Detailed Methodology:

  • Sample Preparation: A precisely weighed sample of the alkane (typically around 1 gram) is placed in a sample crucible. A piece of ignition wire of known length and mass is attached to two electrodes, with the wire either touching or wrapped around the sample pellet.

  • Bomb Assembly: A small, known quantity of water (e.g., 1 mL) is added to the bottom of the steel "bomb" to saturate the internal atmosphere, ensuring that any water produced by the combustion is in the liquid state. The crucible is placed inside the bomb, and the bomb head is sealed tightly.

  • Pressurization: The bomb is flushed with pure oxygen to remove any atmospheric nitrogen and then filled with oxygen to a high pressure (typically 25-30 atm). This ensures complete and rapid combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a precisely measured volume of water in an insulated container called a dewar. A stirrer is used to ensure uniform water temperature, and a high-precision thermometer (often with a resolution of 0.001 °C) is used to monitor the temperature of the water.

  • Combustion and Measurement: The system is allowed to reach thermal equilibrium. The initial temperature (Ti) is recorded at regular intervals. The sample is then ignited by passing an electric current through the ignition wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is recorded until it reaches a maximum (Tf) and then begins to cool.

  • Calculation: The total heat released (q_total) is calculated using the equation: q_total = C_cal * ΔT Where C_cal is the heat capacity of the calorimeter (determined by burning a standard substance like benzoic acid) and ΔT is the corrected temperature change (Tf - Ti).

  • Corrections: The total heat is corrected for the heat released by the combustion of the ignition wire. The final value is then converted to the molar heat of combustion (ΔH°c) in kJ/mol.

Bomb_Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation A Weigh Alkane Sample & Ignition Wire B Assemble Sample in Steel Bomb A->B C Pressurize Bomb with O2 (25-30 atm) B->C D Submerge Bomb in Water-filled Calorimeter C->D E Record Initial Temp (Ti) After Equilibration D->E F Ignite Sample E->F G Record Final Temp (Tf) F->G H Calculate ΔT = Tf - Ti G->H I Calculate Heat Released: q = C_cal * ΔT H->I J Apply Corrections (e.g., fuse wire) I->J K Calculate Molar Heat of Combustion (kJ/mol) J->K

Caption: Experimental workflow for determining heat of combustion via bomb calorimetry.

Computational Protocol: Statistical Mechanics

Statistical mechanics provides a theoretical framework to calculate macroscopic thermodynamic properties from the microscopic properties of molecules.[15][16] This approach is particularly useful for estimating properties of molecules that are difficult to synthesize or measure.

Detailed Methodology:

  • Quantum Mechanical Calculations: The process begins with high-level ab initio or Density Functional Theory (DFT) calculations, often using software like Gaussian. These calculations determine the molecule's equilibrium geometry (bond lengths and angles) and its vibrational frequencies.

  • Partition Function Calculation: The total partition function (Q) for the molecule is calculated by considering the contributions from its different modes of motion: translational, rotational, vibrational, and electronic.

    • Q_total = Q_trans * Q_rot * Q_vib * Q_elec

  • Thermodynamic Property Derivation: Macroscopic thermodynamic properties are then derived from the partition function and temperature (T).

    • Internal Energy (U): U = N * k_B * T^2 * (∂lnQ / ∂T)_V

    • Entropy (S): S = N * k_B * (ln(Q/N) + 1) + U/T

    • Enthalpy (H): H = U + pV (for an ideal gas, H = U + N * k_B * T)

    • Gibbs Free Energy (G): G = H - TS Where N is the number of molecules and k_B is the Boltzmann constant. These calculations provide the standard enthalpies of formation, entropies, and Gibbs free energies.

Stat_Mech_Workflow cluster_input Input cluster_qm Quantum Mechanics cluster_stat Statistical Mechanics A Define Molecular Structure B Perform DFT / ab initio Calculations A->B C Determine: - Equilibrium Geometry - Vibrational Frequencies - Moments of Inertia B->C D Calculate Partition Functions (Translational, Rotational, Vibrational) C->D E Derive Macroscopic Properties from Partition Function (Q) D->E F Output: - Enthalpy (H°) - Entropy (S°) - Gibbs Free Energy (G°) E->F

Caption: Computational workflow for determining thermodynamic properties via statistical mechanics.

Conclusion

The thermodynamic properties of branched alkanes are a direct consequence of their molecular structure. The principle that increased branching leads to greater thermodynamic stability is consistently supported by experimental data and theoretical calculations. Branched isomers exhibit more negative enthalpies of formation and less negative heats of combustion compared to their linear counterparts, reflecting their lower potential energy states. This stability is primarily attributed to a more compact electronic structure that minimizes molecular surface area. A thorough understanding of these properties, obtained through rigorous experimental methods like bomb calorimetry and powerful computational techniques based on statistical mechanics, is essential for applications ranging from fuel development to the rational design of molecules in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Molecular Geometry of 2,2,3,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the molecular geometry of 2,2,3,5-tetramethylheptane (C₁₁H₂₄), a branched alkane.[1][2][3] In the absence of specific experimental crystallographic or gas-phase diffraction data for this molecule, this document outlines its theoretical geometric structure, conformational possibilities, and steric considerations based on fundamental principles of organic chemistry. Furthermore, it details the generalized experimental and computational protocols that would be employed for the precise determination of its molecular geometry. This guide serves as a foundational resource for researchers working with this or structurally related non-polar compounds, where molecular shape and steric bulk are critical to physical properties and intermolecular interactions.

Introduction and Molecular Overview

This compound is a saturated, highly branched acyclic alkane.[1][2][3] Its structure is characterized by a seven-carbon main chain with four methyl group substitutions at the 2, 3, and 5 positions. The high degree of branching and the presence of a quaternary carbon center significantly influence its physical properties, such as boiling point, viscosity, and density, when compared to its linear isomer, n-undecane. For professionals in drug development, understanding the geometry of such aliphatic structures is crucial when they form parts of larger drug molecules, as the shape and steric profile can dictate receptor binding, solubility, and metabolic stability.

The fundamental geometry of this compound is dictated by the sp³ hybridization of its carbon atoms, leading to a localized tetrahedral arrangement around each carbon. However, the molecule's overall three-dimensional shape is complex, defined by the rotational conformations (rotamers) around its carbon-carbon single bonds and influenced by significant steric hindrance.

Caption: IUPAC Numbering Scheme for this compound.

Theoretical Molecular Geometry and Predicted Data

While precise experimental values for this compound are not publicly available, its geometric parameters can be reliably predicted based on data from analogous sterically hindered alkanes and computational models. The primary deviations from idealized tetrahedral geometry (109.5° bond angles) arise from steric repulsion between bulky substituent groups.

Key Steric Interactions:

  • 1,3-Diaxial-type Strain: The gem-dimethyl group at C2 and the methyl group at C3 create significant steric crowding. This repulsion is expected to widen the C2-C3-C4 bond angle to minimize van der Waals strain.

  • Gauche Interactions: Rotations around the C3-C4 and C4-C5 bonds will lead to multiple gauche interactions between alkyl groups, influencing the equilibrium populations of different conformers. The lowest energy conformation will be one that minimizes these high-energy interactions.

The following table summarizes the predicted geometric parameters for the lowest-energy conformer of this compound.

ParameterAtom(s) InvolvedPredicted ValueRationale
Bond Lengths
C-C (Quaternary-Tertiary)C2-C3~1.55 ÅSteric repulsion between bulky groups at C2 and C3 slightly elongates the bond compared to a standard C-C bond.
C-C (Standard)e.g., C4-C5~1.53 ÅTypical sp³-sp³ carbon-carbon single bond length.
C-HAll~1.09 ÅStandard sp³ carbon-hydrogen bond length.
Bond Angles
C-C-C (Hindered)C2-C3-C4> 112°Significant steric strain between methyl groups on C2 and C3 forces this angle to open well beyond 109.5°.
C-C-C (Standard)C5-C6-C7~109.5°Approximates the ideal tetrahedral angle in less sterically congested regions of the molecule.
H-C-HAll Methyl/ene~109.5°Expected tetrahedral geometry.

Conformational Analysis Workflow

The overall shape of this compound is a weighted average of its thermally accessible conformers. Determining the most stable conformer requires a systematic computational approach. The logical workflow for such an analysis is depicted below.

G A 1. Initial 2D Structure Definition B 2. Generation of 3D Coordinates A->B C 3. Systematic Conformational Search (e.g., Rotational Scan, Monte Carlo) B->C D 4. Rough Energy Minimization of All Conformers (Molecular Mechanics, e.g., MMFF94) C->D E 5. Filtering and Clustering of Unique Low-Energy Conformers D->E F 6. High-Level Geometry Optimization (e.g., DFT: B3LYP/6-31G*) E->F G 7. Vibrational Frequency Analysis (Confirm True Minima) F->G H 8. Final Population Analysis (Boltzmann Distribution) G->H

Caption: Workflow for Computational Conformational Analysis.

Experimental Protocols for Geometric Determination

Should an experimental determination of this compound's geometry be required, several techniques could be employed. The selection depends on the physical state of the sample and the desired precision.

Gas-Phase Electron Diffraction (GED)

This is a powerful technique for determining the geometry of molecules in the gas phase, free from intermolecular forces.[4]

Methodology:

  • Sample Volatilization: The liquid this compound sample is heated under vacuum to produce a steady stream of gaseous molecules.

  • Electron Beam Interaction: A high-energy beam of electrons (~40-60 keV) is passed through the gas stream. The electrons are scattered by the electrostatic potential of the atoms in the molecules.[5]

  • Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector. The intensity of this pattern is recorded as a function of the scattering angle.

  • Data Analysis:

    • The total scattering intensity is measured. The smoothly varying atomic scattering component is subtracted, leaving the molecular scattering intensity.[5]

    • This molecular scattering component contains the structural information. It is mathematically transformed (e.g., via a sine-Fourier transform) to generate a radial distribution curve (RDC).

    • The RDC shows peaks corresponding to all internuclear distances in the molecule.

  • Structure Refinement: A theoretical model of the molecule's geometry is constructed. The internuclear distances calculated from this model are compared to the experimental RDC. The geometric parameters of the model (bond lengths, angles, dihedrals) are then refined using a least-squares algorithm until the calculated RDC best fits the experimental data. This process is often aided by data from high-level computational calculations.[5]

X-ray Crystallography (for a suitable solid derivative)

Since this compound is a liquid at room temperature, it cannot be analyzed directly by single-crystal X-ray diffraction. However, if it were part of a larger molecule that is crystalline, this method would provide the most precise solid-state geometric data.

Methodology:

  • Crystal Growth: A high-quality single crystal of a compound containing the 2,2,3,5-tetramethylheptyl moiety is grown.

  • Diffraction Experiment: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays onto a detector, producing a pattern of spots of varying intensity.

  • Data Collection: The crystal is rotated, and thousands of diffraction spots are collected at different orientations.

  • Structure Solution and Refinement:

    • The positions and intensities of the spots are used to determine the unit cell dimensions and symmetry of the crystal.

    • The phases of the diffracted waves are determined (the "phase problem"), often using computational methods.

    • An electron density map of the molecule is generated.

    • The positions of the atoms are identified from the map, and a molecular model is built and refined to best fit the experimental data, yielding precise bond lengths, angles, and torsional angles.

Conclusion

The molecular geometry of this compound is defined by a tetrahedral arrangement around its sp³-hybridized carbon atoms, significantly distorted by steric repulsion between its four methyl substituents. While lacking direct experimental measurement, its structure can be confidently predicted through computational chemistry, revealing elongated bonds and widened angles at its most sterically congested centers (C2 and C3). The molecule exists as a dynamic equilibrium of multiple conformers, with the lowest-energy state minimizing gauche and 1,3-diaxial-type interactions. The established experimental protocols of Gas-Phase Electron Diffraction and the computational workflow for conformational analysis provide robust pathways for the precise characterization of this and similar branched alkanes, offering critical insights for applications in materials science and pharmaceutical development.

References

Commercial Availability of 2,2,3,5-Tetramethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2,2,3,5-Tetramethylheptane (CAS No. 61868-42-6). The information presented herein is intended to assist researchers, scientists, and professionals in drug development in sourcing this specific branched alkane for their studies. Due to its nature as a highly specific and likely non-commodity chemical, its commercial availability is limited. This guide summarizes its known properties and outlines a logical procurement strategy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data has been aggregated from various chemical databases.[1][2][3][4][5][6]

PropertyValueSource
CAS Number 61868-42-6[1][2][3][5][6]
Molecular Formula C11H24[1][2][3][5][6]
Molecular Weight 156.31 g/mol [2][3]
Boiling Point 174 °C (Predicted)[1]
Density 0.7517 g/cm³ (Predicted)[1]
Refractive Index 1.4210 (Predicted)[1]
InChI Key KXNFNEAZTWCHIL-UHFFFAOYSA-N[5][6]
Canonical SMILES CCC(C)CC(C)C(C)(C)C[2]

Commercial Availability

Extensive searches for the commercial availability of this compound indicate that it is not a readily available stock chemical. The inquiries across numerous chemical supplier databases and marketplaces predominantly return results for its isomers, such as 2,3,5,5-tetramethylheptane, 2,3,3,5-tetramethylheptane, and 2,2,5,5-tetramethylheptane.[7][8][9][10][11] This suggests that this compound is a specialty chemical, likely synthesized for specific research purposes rather than being produced on a large commercial scale.

One potential avenue for procurement is through companies specializing in custom synthesis or supplying rare chemicals for research purposes. While not explicitly listing this compound as a stock item, Benchchem has been identified as a supplier of other rare branched alkanes and may be a point of contact for custom synthesis inquiries.

A report from the Coordinating Research Council, Inc. mentions this compound in the context of fuel studies, which may indicate its use as a reference material in the petroleum industry.[12] However, this does not point to a direct commercial supplier for general research use.

Procurement Workflow

For researchers requiring this compound, a systematic approach to procurement is necessary. The following diagram illustrates a logical workflow for acquiring this compound.

Procurement_Workflow Procurement Workflow for this compound Start Identify Need for This compound Database_Search Search Chemical Databases (PubChem, ChemSpider, etc.) Start->Database_Search Supplier_Search Search Supplier Platforms & Marketplaces Database_Search->Supplier_Search Gather Identifiers (CAS, InChI) No_Supplier No Direct Suppliers Found Supplier_Search->No_Supplier No stock items found Custom_Synth_Inquiry Contact Custom Synthesis Providers (e.g., Benchchem) Feasibility_Quote Receive Feasibility & Quotation Custom_Synth_Inquiry->Feasibility_Quote Place_Order Place Order Feasibility_Quote->Place_Order Acceptable terms End_Fail Procurement Unsuccessful Feasibility_Quote->End_Fail Unacceptable terms Receive_Compound Receive Compound Place_Order->Receive_Compound QC_Verification Quality Control Verification (NMR, GC-MS, etc.) Receive_Compound->QC_Verification End_Success Compound Acquired QC_Verification->End_Success Verified QC_Verification->End_Fail Fails QC No_Supplier->Custom_Synth_Inquiry

Caption: A logical workflow for the procurement of this compound.

Experimental Protocols

As this guide focuses on the commercial availability of this compound, detailed experimental protocols for its use are beyond the current scope. Researchers who successfully procure this compound should refer to relevant literature for protocols specific to their application. For quality control, standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to confirm the identity and purity of the substance. The NIST Chemistry WebBook provides mass spectrum data for this compound which can be used as a reference.[5][6]

Conclusion

References

An In-depth Technical Guide to the Safe Handling of 2,2,3,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct safety and toxicological data is available for 2,2,3,5-Tetramethylheptane. The following guide is based on available information for this compound and structurally similar flammable alkanes. All procedures should be conducted with a thorough understanding of the potential hazards and in accordance with institutional and regulatory safety protocols.

Introduction

This compound is a branched alkane with the molecular formula C11H24.[1][2] As with other volatile hydrocarbons, it is presumed to be a flammable liquid with potential health hazards associated with inhalation, skin contact, and ingestion. This guide provides a comprehensive overview of the known properties and inferred safety considerations for handling this compound in a laboratory setting.

Physicochemical and Toxicological Data

The following table summarizes the available and inferred physicochemical and toxicological properties of this compound. Data for the structurally similar and more well-studied compound, heptane, is provided for comparison to inform safety and handling procedures.

PropertyThis compoundHeptane (for reference)
Molecular Formula C11H24[1][2]C7H16
Molecular Weight 156.31 g/mol [1][3]100.21 g/mol
CAS Number 61868-42-6[1][2]142-82-5[4]
Appearance Inferred: Colorless liquidColorless liquid
Odor Inferred: Gasoline-likeGasoline-like
Boiling Point Data not readily available98 °C
Flash Point Inferred: < 22.8 °C (73 °F)-4 °C
Flammability Inferred: Highly FlammableHighly Flammable (NFPA Flammability Rating: 3)[5]
Specific Gravity Data not readily available0.684 g/cm³
Vapor Pressure Data not readily available48 mmHg at 20 °C
Water Solubility Inferred: InsolubleInsoluble
Hazards Inferred: Flammable liquid and vapor, Skin irritant, Aspiration hazard, May cause drowsiness or dizziness.[4][5]Flammable liquid and vapor, Skin irritant, Aspiration hazard, May cause drowsiness or dizziness, Very toxic to aquatic life with long-lasting effects.[4][5]

Experimental Protocols

The following protocols are based on best practices for handling flammable and potentially hazardous liquid hydrocarbons.

3.1. General Handling and Storage Protocol

  • Objective: To outline the safe handling and storage procedures for this compound to minimize exposure and prevent fire or explosion.

  • Methodology:

    • Engineering Controls: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] An emergency eyewash station and safety shower must be readily accessible.[5]

    • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][7] Use explosion-proof electrical and lighting equipment.[5]

    • Static Discharge: Ground and bond containers when transferring the liquid to prevent static discharge.[4][8]

    • Personal Protective Equipment (PPE):

      • Eye Protection: Chemical safety goggles or a face shield are mandatory.

      • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Inspect gloves for any signs of degradation before use.[6]

      • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.[6]

    • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[8] Store away from incompatible materials such as oxidizing agents.

3.2. Spill Response Protocol

  • Objective: To provide a safe and effective procedure for managing a spill of this compound.

  • Methodology:

    • Immediate Actions:

      • Evacuate all non-essential personnel from the immediate spill area.

      • Eliminate all ignition sources.

      • Increase ventilation to the area.

    • Spill Containment and Cleanup:

      • For small spills, absorb the material with a non-combustible absorbent material (e.g., vermiculite, sand, or earth).

      • Place the absorbed material into a sealed, properly labeled container for disposal.

      • For large spills, contact your institution's environmental health and safety department immediately.

    • Decontamination: Clean the spill area with soap and water.

3.3. Disposal Protocol

  • Objective: To ensure the safe and environmentally responsible disposal of this compound waste.

  • Methodology:

    • Dispose of waste in a designated, labeled, and sealed container.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this chemical down the drain or in the general trash.

Visualizations

4.1. Safe Handling Workflow

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage a Assess Hazards & Review SDS b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Dispense Chemical c->d Begin Work e Perform Experiment d->e f Close Container e->f spill Spill? e->spill g Clean Work Area f->g Complete Work h Dispose of Waste Properly g->h i Store Chemical in Designated Area g->i spill->f No spill_response Initiate Spill Response Protocol spill->spill_response Yes spill_response->g

Figure 1: Safe Handling Workflow for this compound

4.2. Health Hazards and First Aid

G Figure 2: Potential Health Hazards and First Aid Measures cluster_exposure Routes of Exposure & Potential Hazards cluster_firstaid First Aid Measures inhalation Inhalation (Drowsiness, Dizziness) fa_inhalation Move to fresh air. Seek medical attention if symptoms persist. inhalation->fa_inhalation skin Skin Contact (Irritation) fa_skin Remove contaminated clothing. Wash skin with soap and water. skin->fa_skin eye Eye Contact (Irritation) fa_eye Rinse cautiously with water for several minutes. Seek medical attention if irritation persists. eye->fa_eye ingestion Ingestion (Aspiration Hazard, potentially fatal) fa_ingestion Do NOT induce vomiting. Seek immediate medical attention. ingestion->fa_ingestion

Figure 2: Potential Health Hazards and First Aid Measures

References

Methodological & Application

Application Notes and Protocols for 2,2,3,5-Tetramethylheptane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,5-Tetramethylheptane is a highly branched aliphatic hydrocarbon that serves as a non-polar solvent. Its unique structure, characterized by multiple methyl groups along a heptane (B126788) backbone, imparts specific physical and chemical properties that can be advantageous in various laboratory and industrial applications. As a member of the alkane family, it is chemically inert, making it a suitable medium for reactions involving highly reactive reagents.[1] Its high boiling point and low density are also notable features.

These application notes provide a comprehensive overview of the properties of this compound, along with detailed protocols for its use in common laboratory procedures. Due to the limited availability of experimental data for this specific isomer, some information is inferred from the general behavior of highly branched alkanes and similar C11 isomers.

Physicochemical Properties

The properties of this compound are summarized below. Data for the related isomers 2,2,5,5-tetramethylheptane (B15457728) and the linear alkane n-undecane are provided for comparison.

PropertyThis compound 2,2,5,5-Tetramethylheptane n-Undecane
Molecular Formula C₁₁H₂₄C₁₁H₂₄C₁₁H₂₄
Molecular Weight 156.31 g/mol [2]156.31 g/mol 156.31 g/mol
CAS Number 61868-42-6[2]61868-47-11120-21-4
Boiling Point ~174 °C (estimated)Data not readily available196 °C
Melting Point ~ -57.06 °C (estimated)Data not readily available-26 °C
Density ~0.7517 g/cm³ (estimated)Data not readily available0.74 g/cm³
Refractive Index ~1.4210 (estimated)Data not readily available1.417
Water Solubility Insoluble (inferred)[3]Insoluble (inferred)Insoluble
Hildebrand Solubility Parameter (δ) ~14.5 MPa½ (estimated)~14.5 MPa½ (estimated)~15.3 MPa½

Note: The Hildebrand solubility parameter for this compound is estimated based on values for similar branched alkanes. This parameter is a useful indicator of a solvent's solvency power; materials with similar δ values are likely to be miscible.[4]

Key Characteristics as a Non-Polar Solvent
  • Chemical Inertness: As a saturated hydrocarbon, this compound is unreactive towards many reagents, including strong acids, bases, and organometallics. This makes it a suitable solvent for reactions where the solvent must not participate.

  • High Boiling Point: Its relatively high boiling point allows for reactions to be conducted at elevated temperatures without the need for specialized high-pressure equipment.

  • Low Polarity: Its non-polar nature makes it an excellent solvent for other non-polar compounds such as oils, fats, and other hydrocarbons. It is immiscible with polar solvents like water.[3]

  • Steric Hindrance: The bulky methyl groups may influence reaction kinetics and selectivity in some cases by sterically hindering the approach of reactants.

Potential Applications

While specific documented applications for this compound are limited, its properties suggest its utility in the following areas:

  • Organic Synthesis: As a high-boiling, non-polar, and inert solvent for reactions such as Grignard reactions, metal hydride reductions, and certain types of polymerizations.[5]

  • Extractions: As a solvent for liquid-liquid extraction of non-polar organic compounds from aqueous solutions or natural products.

  • Recrystallization: For the purification of non-polar solid compounds.

  • Chromatography: As a component of the mobile phase in normal-phase chromatography.

  • Lubricants and High-Performance Fluids: Highly branched alkanes are often used as base oils in synthetic lubricants due to their thermal stability and good flow properties at low temperatures.

Experimental Protocols

The following are representative protocols illustrating the potential use of this compound as a non-polar solvent. Note: These are generalized procedures and should be adapted and optimized for specific experimental requirements.

Protocol 1: Grignard Reaction

This protocol describes a hypothetical Grignard reaction using this compound as a high-boiling solvent, which can be advantageous for reactions that are sluggish at lower temperatures.

Objective: To synthesize a tertiary alcohol via the reaction of a Grignard reagent with a ketone.

Materials:

  • Magnesium turnings

  • An alkyl or aryl halide (e.g., bromobenzene)

  • A ketone (e.g., acetone)

  • This compound (anhydrous)

  • Iodine crystal (as an initiator)

  • Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) for workup

  • Standard laboratory glassware (three-necked flask, condenser, dropping funnel, heating mantle, magnetic stirrer)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the Grignard reagent.

  • Initiation: Place magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask under an inert atmosphere to activate the magnesium.

  • Grignard Reagent Formation: Allow the flask to cool, then add anhydrous this compound to cover the magnesium. Add a small amount of the halide dissolved in the solvent to initiate the reaction. Once the reaction starts (indicated by bubbling and a color change), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Ketone: After the Grignard reagent has formed, cool the mixture. Add the ketone, dissolved in anhydrous this compound, dropwise from the dropping funnel. The reaction is often exothermic.

  • Workup: After the reaction is complete, cool the mixture and quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with additional this compound or another suitable organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product. The product can then be purified by distillation or recrystallization.

Grignard_Reaction_Workflow start Apparatus Setup (Dry Glassware, Inert Atmosphere) initiation Initiation (Mg + I₂ + Heat) start->initiation grignard_formation Grignard Reagent Formation (Add Halide in this compound) initiation->grignard_formation ketone_addition Reaction with Ketone (Add Ketone in this compound) grignard_formation->ketone_addition workup Workup (Quench with aq. NH₄Cl) ketone_addition->workup extraction Extraction & Purification (Separate Layers, Dry, Evaporate) workup->extraction end Purified Product (Tertiary Alcohol) extraction->end

Caption: Workflow for a Grignard reaction using this compound.

Protocol 2: Liquid-Liquid Extraction

This protocol outlines the use of this compound for the extraction of a non-polar compound from an aqueous solution.

Objective: To isolate a non-polar organic compound from an aqueous mixture.

Materials:

  • Aqueous solution containing the target non-polar compound

  • This compound

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Preparation: Add the aqueous solution and this compound to a separatory funnel. The volume of the solvent should be sufficient to ensure efficient extraction, typically about one-third to one-half of the aqueous phase volume.

  • Extraction: Stopper the funnel and, while holding the stopper and stopcock securely, invert the funnel and vent to release any pressure. Shake the funnel gently for a few minutes to allow for the partitioning of the solute between the two phases.

  • Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. This compound is less dense than water and will be the upper layer.

  • Collection: Carefully drain the lower aqueous layer. Pour the upper organic layer out through the top of the funnel to avoid contamination.

  • Repeated Extraction: For quantitative recovery, repeat the extraction process on the aqueous layer with fresh portions of this compound.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt. Filter to remove the drying agent, and then evaporate the solvent to isolate the purified compound.

Liquid_Liquid_Extraction start Combine Aqueous Solution and This compound in Separatory Funnel shake Shake and Vent start->shake separate Allow Layers to Separate shake->separate collect Collect Organic Layer separate->collect repeat_extraction Repeat Extraction of Aqueous Layer (Optional) collect->repeat_extraction dry Dry Combined Organic Layers collect->dry repeat_extraction->shake concentrate Evaporate Solvent dry->concentrate end Isolated Non-Polar Compound concentrate->end

Caption: General workflow for liquid-liquid extraction.

Safety, Handling, and Disposal
  • Safety: this compound is a flammable liquid. Handle with care in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.

  • Disposal: Dispose of waste this compound and its solutions as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain. It should be collected in a designated non-halogenated solvent waste container.[6]

Logical Relationships in Solvent Selection

The choice of a solvent is dictated by the properties of the solute. The principle of "like dissolves like" is a fundamental concept.

Solubility_Principle cluster_solute Solute Properties cluster_solvent Solvent Properties solute_polar Polar Solute (e.g., salts, sugars) solvent_polar Polar Solvent (e.g., Water, Ethanol) solute_polar->solvent_polar Soluble solvent_nonpolar Non-Polar Solvent (e.g., this compound) solute_polar->solvent_nonpolar Insoluble solute_nonpolar Non-Polar Solute (e.g., oils, waxes) solute_nonpolar->solvent_polar Insoluble solute_nonpolar->solvent_nonpolar Soluble

Caption: "Like dissolves like" solubility principle.

References

Application Notes and Protocols: 2,2,3,5-Tetramethylheptane in High-Octane Fuel Blends

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for the evaluation of 2,2,3,5-tetramethylheptane as a potential high-octane component in advanced fuel blends. Due to the scarcity of publicly available experimental data for this specific isomer, this guide integrates established principles of hydrocarbon chemistry, comparative data from structurally similar alkanes, and standardized testing methodologies. The protocols herein are intended for researchers, scientists, and drug development professionals (in the context of fuel additive research and development) engaged in the formulation and analysis of high-performance fuels.

Introduction: The Role of Highly Branched Alkanes in High-Octane Fuels

The octane (B31449) rating of a fuel is a critical measure of its ability to resist autoignition, or "knocking," in spark-ignition internal combustion engines. Higher octane ratings permit higher engine compression ratios, leading to greater thermal efficiency and power output. The structure of a hydrocarbon molecule significantly influences its octane number. Highly branched alkanes are known to possess superior anti-knock properties compared to their straight-chain counterparts. This is because their complex, compact structures are more resistant to the pre-ignition chain reactions that cause knocking.

This compound, a C11 alkane, is a highly branched isomer. Based on established quantitative structure-activity relationships (QSAR) for alkanes, its molecular structure suggests a high Research Octane Number (RON) and Motor Octane Number (MON), making it a promising candidate for inclusion in high-octane fuel blends. These notes provide a framework for its characterization and evaluation.

Data Presentation: Physicochemical Properties and Comparative Octane Ratings

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₂₄PubChem[1]
Molecular Weight156.31 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number61868-42-6PubChem[1]

Table 2: Comparative Octane Ratings of Selected Highly Branched Alkanes

CompoundMolecular FormulaResearch Octane Number (RON)Motor Octane Number (MON)
2,2,4-Trimethylpentane (Isooctane)C₈H₁₈100100
2,2,3-TrimethylpentaneC₈H₁₈112.199.9
2,3,4-TrimethylpentaneC₈H₁₈102.793.9
2,2,3,3-TetramethylbutaneC₈H₁₈113.3101.4
This compoundC₁₁H₂₄Predicted >100Predicted >95

Note: The octane numbers for this compound are predicted based on its highly branched structure and are included for illustrative purposes. Experimental verification is required.

Experimental Protocols

The definitive evaluation of this compound's anti-knock characteristics requires standardized engine tests to determine its RON and MON. The following protocols are based on the universally accepted ASTM International standard test methods.

Protocol for Determination of Research Octane Number (RON)

Based on ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. [2][3]

Objective: To determine the anti-knock characteristics of this compound under mild operating conditions, representative of low-speed city driving.

Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[2][4]

Materials:

  • Test Sample: this compound

  • Primary Reference Fuels (PRFs): Isooctane (2,2,4-trimethylpentane, RON=100) and n-heptane (RON=0).

  • Check Fuels: Blends of reference fuels with known octane numbers.

Procedure:

  • Engine Calibration and Standardization:

    • Warm up the CFR engine according to the ASTM D2699 manual until all temperatures and pressures are stable.

    • Calibrate the engine using the appropriate check fuels to ensure it is operating within specified tolerances.

  • Sample Preparation:

    • Ensure the this compound sample is free of water and other contaminants.

    • Bring the sample to the specified temperature range.

  • Test Execution:

    • Operate the CFR engine at the standard RON conditions: 600 rpm engine speed, specified intake air temperature, and fixed spark timing.[2]

    • Introduce the this compound sample into the engine's fuel system.

    • Adjust the engine's compression ratio until a standard level of knock intensity is observed, as measured by the engine's knock sensor.

    • Record the compression ratio at which the standard knock intensity occurs.

  • Bracketing Procedure:

    • Select two PRF blends, one with a slightly higher and one with a slightly lower octane number than the expected RON of the sample.

    • Run the engine on each PRF blend and adjust the compression ratio to achieve the standard knock intensity for each.

    • The knock intensity of the sample must fall between the knock intensities of the two bracketing PRF blends.

  • Calculation of RON:

    • Calculate the Research Octane Number by interpolating between the octane numbers of the two bracketing PRF blends based on the observed knock intensities.

    • Report the result to the nearest integer.

Protocol for Determination of Motor Octane Number (MON)

Based on ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. [5][6]

Objective: To determine the anti-knock characteristics of this compound under more severe operating conditions, representative of high-speed highway driving.

Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.

Materials:

  • Test Sample: this compound

  • Primary Reference Fuels (PRFs): Isooctane (MON=100) and n-heptane (MON=0).

  • Check Fuels: Blends of reference fuels with known MON values.

Procedure:

  • Engine Calibration and Standardization:

    • Warm up the CFR engine as per the ASTM D2700 manual until stable.

    • Standardize the engine using the appropriate check fuels for the MON method.[1]

  • Sample Preparation:

    • Prepare the this compound sample as described in the RON protocol.

  • Test Execution:

    • Operate the CFR engine at the standard MON conditions, which are more severe than RON conditions: 900 rpm engine speed and a higher intake mixture temperature.[5]

    • Introduce the this compound sample into the engine.

    • Adjust the compression ratio to achieve the standard level of knock intensity.

    • Record the compression ratio.

  • Bracketing Procedure:

    • As in the RON test, run two bracketing PRF blends to find one that knocks more and one that knocks less than the sample.

  • Calculation of MON:

    • Calculate the Motor Octane Number by interpolating between the MON values of the bracketing PRF blends.

    • Report the result to the nearest integer.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Fuel Additive Evaluation

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Blend Evaluation cluster_3 Phase 4: Final Assessment A Synthesis / Purification of This compound B Physicochemical Analysis (Density, Volatility, etc.) A->B C QSAR Modeling (Predict Octane Number) A->C D ASTM D2699 RON Determination B->D E ASTM D2700 MON Determination B->E C->D C->E F Calculate Anti-Knock Index (AKI = (RON+MON)/2) D->F E->F G Prepare Blends with Reference Gasolines F->G H Test Blends for RON, MON, and other properties G->H I Engine Dynamometer Testing (Performance & Emissions) H->I J Data Analysis and Performance Correlation I->J K Final Report and Recommendation J->K G cluster_0 Structural Features cluster_1 Effect on Combustion cluster_2 Resulting Octane Number A Increased Branching (More CH₃ groups) E Increased Resistance to Autoignition A->E B Central Position of Branches B->E C Compact Molecular Structure C->E D Long, Straight Carbon Chain (More adjacent CH₂ groups) F Lower Resistance to Autoignition D->F G Higher Octane Number (RON / MON) E->G H Lower Octane Number (RON / MON) F->H

References

Application Notes and Protocols for the Use of 2,2,3,5-Tetramethylheptane as an Internal Standard in Quantitative NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of chemical compounds. A key element in accurate qNMR is the use of an internal standard (IS), a compound of known purity and concentration that is added to the sample. The signals of the analyte are then quantified relative to the signal of the IS.

This document provides detailed application notes and a generalized protocol for the potential use of 2,2,3,5-tetramethylheptane as an internal standard in ¹H NMR spectroscopy. Due to its properties as a chemically inert, non-volatile, and structurally simple alkane, it presents itself as a candidate for certain qNMR applications, particularly for analytes with resonances in the less crowded, downfield regions of the NMR spectrum.

Disclaimer: Publicly available, experimentally determined ¹H and ¹³C NMR spectral data for this compound is limited. Therefore, the first step for any researcher intending to use this compound as a qNMR standard is to acquire a high-quality reference spectrum in the desired deuterated solvent to confirm its chemical shifts and ensure no signal overlap with the analyte of interest.

Properties of this compound

An ideal internal standard for qNMR should possess several key characteristics, many of which are met by this compound.

Key Advantages:

  • Chemical Inertness: As a saturated hydrocarbon, it is unlikely to react with a wide range of analytes and solvents.

  • Simple ¹H NMR Spectrum: It is expected to have a simple spectrum with signals in the highly shielded (upfield) region of the spectrum (typically 0.7-1.5 ppm), minimizing the potential for overlap with the more deshielded signals of many organic molecules.[1]

  • Low Volatility: Its relatively high boiling point reduces the risk of concentration changes due to evaporation during sample preparation and handling.

  • Solubility: It is soluble in many common organic deuterated solvents, such as chloroform-d, benzene-d₆, and acetone-d₆.

Limitations to Consider:

  • Signal Position: The proton signals of this compound will likely reside in a region that could overlap with the signals of other aliphatic compounds.

  • Aqueous Insolubility: It is not suitable for use in aqueous solvents like D₂O.

  • Lack of Certified Reference Material: Currently, it is not widely available as a certified reference material (CRM) with a guaranteed high purity, which is a prerequisite for high-accuracy qNMR.

Physical and Chemical Properties
PropertyValueReference
Molecular Formula C₁₁H₂₄--INVALID-LINK--
Molecular Weight 156.31 g/mol --INVALID-LINK--
CAS Number 61868-42-6--INVALID-LINK--
Appearance Colorless liquid (expected)-
Boiling Point Not precisely reported, but expected to be high for a C11 alkane.-
Solubility Soluble in nonpolar organic solvents.-

Experimental Protocols

The following is a generalized protocol for the use of this compound as an internal standard in qNMR. It is crucial to optimize and validate this protocol for each specific application.

Materials and Equipment
  • This compound of the highest possible purity

  • Analyte of interest

  • High-purity deuterated NMR solvent (e.g., CDCl₃, C₆D₆, acetone-d₆)

  • High-precision analytical balance (5-decimal place recommended)

  • Volumetric flasks and pipettes (Class A)

  • NMR spectrometer

  • High-quality NMR tubes

Workflow for qNMR with an Internal Standard

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve analyte and IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh This compound (IS) weigh_is->dissolve transfer Transfer solution to NMR tube dissolve->transfer setup Set up qNMR parameters (e.g., relaxation delay, pulse angle) transfer->setup acquire Acquire NMR spectrum setup->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate analyte purity or concentration integrate->calculate

Caption: General workflow for a quantitative NMR experiment using an internal standard.

Detailed Sample Preparation
  • Stock Solution of Internal Standard (Recommended):

    • Accurately weigh a specific amount of this compound (e.g., 20 mg) into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen deuterated solvent. This creates a stock solution with a known concentration.

  • Preparation of the qNMR Sample:

    • Accurately weigh the analyte (e.g., 5-25 mg for ¹H NMR) into a clean vial.

    • Accurately add a known volume of the internal standard stock solution to the vial (e.g., 0.6-0.7 mL).

    • Ensure complete dissolution of the analyte. Gentle vortexing or sonication may be used.

    • Transfer the final solution to a high-quality NMR tube.

NMR Instrument Parameters for Quantitative Analysis

For accurate quantification, the following parameters are critical:

  • Relaxation Delay (d1): This should be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A long relaxation delay (e.g., 30-60 seconds) is often a safe starting point if T₁ values are unknown.

  • Pulse Angle: A 90° pulse angle is often used with a long relaxation delay. Alternatively, a smaller flip angle (e.g., 30°) can be used with a shorter relaxation delay, but this must be carefully calibrated.

  • Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

  • Digital Resolution: Ensure sufficient digital resolution to accurately define the peaks.

Data Processing and Calculation
  • Spectrum Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.

  • Integration:

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the this compound.

  • Calculation of Purity: The purity of the analyte can be calculated using the following formula:

    Purity_analyte (%) = (I_analyte / I_is) * (N_is / N_analyte) * (M_analyte / M_is) * (m_is / m_analyte) * Purity_is

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • M: Molecular weight

    • m: Mass

    • Purity: Purity of the compound

Selecting a Suitable Internal Standard

The choice of an internal standard is critical for the success of a qNMR experiment. The following decision tree can guide the selection process.

G start Start: Need for qNMR solvent Solvent System? start->solvent aqueous Aqueous (e.g., D2O) solvent->aqueous Aqueous organic Organic (e.g., CDCl3) solvent->organic Organic other_is Select another internal standard aqueous->other_is overlap Analyte Signal Region? organic->overlap aliphatic Aliphatic Region (0-2 ppm) overlap->aliphatic Aliphatic downfield Aromatic/Olefinic/Other (> 2 ppm) overlap->downfield Downfield aliphatic->other_is reactivity Chemically Inert? downfield->reactivity yes_react Yes reactivity->yes_react Yes no_react No reactivity->no_react No purity High Purity Available? yes_react->purity no_react->other_is yes_purity Yes purity->yes_purity Yes no_purity No purity->no_purity No tmh This compound is a potential candidate yes_purity->tmh no_purity->other_is

Caption: Decision-making process for selecting a suitable qNMR internal standard.

Data Presentation

As no specific quantitative data using this compound as an internal standard is publicly available, the following table is provided as a template for researchers to record and compare their own experimental results.

Table Template for Quantitative Analysis of Analyte X

Sample IDMass of Analyte X (mg)Mass of 2,2,3,5-TMH (mg)Integral of Analyte XIntegral of 2,2,3,5-TMHCalculated Purity of Analyte X (%)
Sample 1
Sample 2
Sample 3
Average
Std. Dev.

Conclusion

This compound exhibits several properties that make it a promising candidate as an internal standard for qNMR in non-aqueous solvents, particularly for analytes with signals in the downfield region of the ¹H NMR spectrum. Its chemical inertness and low volatility are significant advantages. However, the lack of readily available, assigned NMR spectral data and its current status as a non-certified reference material mean that initial characterization and purity assessment by the end-user are essential first steps. The protocols and guidelines presented here provide a framework for researchers to explore the utility of this compound in their specific qNMR applications.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2,2,3,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,5-Tetramethylheptane is a highly branched alkane with the molecular formula C11H24 and a molecular weight of 156.31 g/mol .[1] The analysis of such branched hydrocarbons is crucial in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug metabolism studies. Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for the structural elucidation of these compounds. Due to the highly branched nature of this compound, its mass spectrum is characterized by extensive fragmentation, primarily occurring at the branching points to form stable carbocations. Consequently, the molecular ion peak is often of very low abundance or entirely absent.[1] Understanding the fragmentation pattern is essential for the accurate identification and characterization of this and similar molecules.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is dominated by fragments resulting from the cleavage of C-C bonds at its branching points. The high stability of the resulting tertiary and secondary carbocations drives this fragmentation process. A summary of the major fragments is presented in the table below. The base peak, representing the most abundant fragment ion, is observed at an m/z of 57.[2]

m/zProposed Fragment IonStructureRelative Intensity (%)
41C3H5+Allyl cationModerate
43C3H7+Isopropyl cationHigh
56C4H8+Butene radical cationHigh
57C4H9+tert-Butyl cation100 (Base Peak)
71C5H11+2-methylbutyl cationModerate
85C6H13+2,2-dimethylbutyl cationLow
99C7H15+2,2,3-trimethylbutyl cationVery Low
156C11H24+Molecular Ion (M+)Very Low / Absent

Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows logical pathways to generate more stable carbocations. The primary cleavage sites are the C-C bonds adjacent to the quaternary and tertiary carbon atoms.

fragmentation_pathway M This compound (M, m/z 156) frag57 tert-Butyl cation (m/z 57) M->frag57 - C7H15• frag99 Radical (C7H15) M->frag99 Cleavage at C2-C3 frag71 2-Methylbutyl cation (m/z 71) M->frag71 - C6H13• frag85 Radical (C6H13) M->frag85 Cleavage at C3-C4 frag43 Isopropyl cation (m/z 43) M->frag43 - C8H17• frag113 Radical (C8H17) M->frag113 Cleavage at C5-C6

Caption: Proposed fragmentation pathway of this compound in EI-MS.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation

  • Dissolve a known quantity of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of approximately 100 µg/mL.

  • Vortex the solution to ensure homogeneity.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 35-200.

  • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis

  • Acquire the data using the instrument's software.

  • Integrate the chromatographic peaks and obtain the mass spectrum for the peak corresponding to this compound.

  • Identify the characteristic fragment ions and compare the spectrum to a reference library (e.g., NIST Mass Spectral Library) for confirmation.

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing arrow arrow dissolve Dissolve this compound in volatile solvent vortex Vortex to homogenize dissolve->vortex inject Inject sample into GC-MS vortex->inject separate Chromatographic separation on HP-5ms column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass detection (m/z 35-200) ionize->detect acquire Acquire mass spectrum detect->acquire identify Identify characteristic fragments acquire->identify compare Compare with NIST library identify->compare report Generate report compare->report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is characterized by predictable cleavage at its branched centers, leading to the formation of stable carbocations. The resulting mass spectrum, with a base peak at m/z 57, serves as a distinctive fingerprint for its identification. The provided protocol offers a reliable method for the analysis of this compound, which is applicable to various research and industrial settings.

References

Application Note: A Proposed Experimental Protocol for the Synthesis of 2,2,3,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a detailed experimental protocol for the synthesis of 2,2,3,5-tetramethylheptane, a highly branched alkane. The proposed synthetic route is a three-step process commencing with a Grignard reaction between sec-butylmagnesium bromide and pinacolone (B1678379) to form the tertiary alcohol, 2,2,3,5-tetramethylheptan-3-ol. Subsequent acid-catalyzed dehydration of this alcohol yields a mixture of alkenes, which are then subjected to catalytic hydrogenation to produce the final saturated alkane. This protocol is intended for researchers in organic synthesis and materials science.

Introduction

Highly branched alkanes are of significant interest in various fields, including as fuel additives and as reference compounds in spectroscopy. The synthesis of this compound, due to its specific branching pattern, requires a robust and well-controlled synthetic strategy. The Grignard reaction is a classic and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for constructing the carbon skeleton of the target molecule.[1][2] This is followed by dehydration and hydrogenation, standard procedures for the conversion of alcohols to alkanes.

Proposed Synthesis Pathway

The proposed three-step synthesis of this compound is illustrated below:

  • Step 1: Grignard Reaction: The synthesis initiates with the reaction of sec-butylmagnesium bromide with pinacolone (3,3-dimethyl-2-butanone) to form the tertiary alcohol, 2,2,3,5-tetramethylheptan-3-ol.

  • Step 2: Dehydration: The synthesized alcohol is then subjected to acid-catalyzed dehydration to yield a mixture of isomeric alkenes, primarily 2,2,3,5-tetramethylhept-3-ene and 2,2,3,5-tetramethylhept-2-ene.

  • Step 3: Hydrogenation: The final step involves the catalytic hydrogenation of the alkene mixture to afford the desired product, this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Magnesium turningsMg24.3199.8%Sigma-Aldrich
2-Bromobutane (B33332)C4H9Br137.0299%Sigma-Aldrich
Anhydrous Diethyl Ether(C2H5)2O74.12≥99.7%Sigma-Aldrich
PinacoloneC6H12O100.1698%Sigma-Aldrich
Sulfuric AcidH2SO498.0895-98%Fisher Scientific
Palladium on CarbonPd/C-10 wt. %Sigma-Aldrich
Hydrogen GasH22.02High PurityAirgas
Saturated Ammonium (B1175870) ChlorideNH4Cl53.49-VWR
Anhydrous Magnesium SulfateMgSO4120.37-VWR
Step 1: Synthesis of 2,2,3,5-Tetramethylheptan-3-ol (Grignard Reaction)
  • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.

  • Magnesium turnings (1.2 equiv.) are placed in the flask.

  • A solution of 2-bromobutane (1.0 equiv.) in anhydrous diethyl ether is prepared and added to the dropping funnel.

  • A small portion of the 2-bromobutane solution is added to the magnesium turnings to initiate the reaction. The reaction is initiated with gentle heating if necessary.

  • Once the reaction has started, the remaining 2-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • The reaction mixture is cooled in an ice bath.

  • A solution of pinacolone (1.0 equiv.) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.

Step 2: Dehydration of 2,2,3,5-Tetramethylheptan-3-ol
  • The crude 2,2,3,5-tetramethylheptan-3-ol is placed in a round-bottom flask with a distillation apparatus.

  • A catalytic amount of concentrated sulfuric acid is added to the flask.

  • The mixture is heated, and the alkene products are distilled as they are formed.

  • The distillate is washed with a saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate.

Step 3: Hydrogenation of the Alkene Mixture
  • The dried alkene mixture is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • A catalytic amount of 10% Palladium on Carbon (Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically 1-3 atm, or higher pressure in a specialized apparatus) and stirred vigorously until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through a pad of Celite.

  • The solvent is removed by distillation to yield the crude this compound.

  • The crude product is purified by fractional distillation to obtain the pure alkane.

Data Presentation

Table 1: Reagent Quantities for a Typical Synthesis
ReagentMolesMass/Volume
2-Bromobutane0.568.5 g (54.8 mL)
Magnesium0.614.6 g
Pinacolone0.550.1 g (62.5 mL)
Anhydrous Diethyl Ether-500 mL
Sulfuric Acid (conc.)catalytic~2 mL
10% Pd/Ccatalytic~0.5 g
Table 2: Expected Yields and Physical Properties
CompoundStepTheoretical Yield (g)Expected Yield (g)Boiling Point (°C)
2,2,3,5-Tetramethylheptan-3-ol186.260-70~190-195
Alkene Mixture270.150-60~160-170
This compound370.145-55~165-170

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation A 2-Bromobutane + Mg B sec-Butylmagnesium bromide A->B in Et2O D 2,2,3,5-Tetramethylheptan-3-ol B->D C Pinacolone C->D E 2,2,3,5-Tetramethylheptan-3-ol F Alkene Mixture E->F H2SO4, Heat G Alkene Mixture H This compound G->H H2, Pd/C

References

Application of 2,2,3,5-Tetramethylheptane in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note on Current Research: As of the latest literature review, there are no specific, documented applications of 2,2,3,5-tetramethylheptane in the field of materials science. Research and industrial applications in this area tend to focus on other isomers of undecane (B72203) or related branched alkanes, for example, as precursors for ligands in chemical vapor deposition processes.

This document, therefore, provides a summary of the known physical and chemical properties of this compound, which may be of value to researchers investigating new solvents, precursors, or reference materials in materials science.

Chemical and Physical Properties

This compound is a branched-chain alkane with the chemical formula C₁₁H₂₄. Its structure and properties are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
CAS Number 61868-42-6[1]
Appearance Colorless liquid (inferred)
Boiling Point 174 °C[2]
Melting Point -57.06 °C (estimate)[3]
Density 0.7517 g/cm³[2]
Refractive Index 1.4210[2]
Solubility in Water Insoluble (inferred)

Potential Areas of Exploration in Materials Science

While no specific applications have been documented, the properties of this compound suggest potential areas for research in materials science:

  • Solvent for Polymer Synthesis and Processing: Its non-polar nature and relatively high boiling point could make it a candidate as a solvent for the polymerization of non-polar monomers or for the processing of certain polymers.

  • Precursor for Ligand Synthesis: A related isomer, 2,2,5,5-tetramethylheptane, has a derivative, 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (H(thd)), which is used as a ligand in Metal-Organic Chemical Vapor Deposition (MOCVD) of ferroelectric thin films.[4] Similar synthetic pathways could potentially be explored for derivatives of this compound to create novel ligands for organometallic precursors.

  • Component in Functional Fluids: Its thermal stability and liquid range could be of interest in the formulation of high-performance lubricants or heat transfer fluids, where additives for material protection are crucial.

  • Reference Material: In material characterization techniques, such as chromatography or spectroscopy, it could serve as a non-polar reference standard.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental workflows for investigating the potential applications of this compound.

3.1. Investigation as a Solvent in Polymer Synthesis

This protocol outlines a general procedure to assess the suitability of this compound as a solvent for the synthesis of a generic non-polar polymer.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Monomer Non-polar Monomer Reactor Inert Atmosphere Reactor Monomer->Reactor Initiator Initiator Initiator->Reactor Solvent This compound Solvent->Reactor Heating Heating & Stirring Reactor->Heating Polymerization Precipitation Precipitation & Washing Heating->Precipitation Drying Drying Precipitation->Drying Characterization Polymer Characterization (GPC, NMR, DSC) Drying->Characterization

Workflow for Polymer Synthesis Investigation

Protocol:

  • Preparation: Dry the this compound over a suitable drying agent (e.g., molecular sieves) and distill under an inert atmosphere.

  • Reaction Setup: In a Schlenk flask or glovebox, add the desired amount of purified non-polar monomer and initiator to the this compound.

  • Polymerization: Heat the reaction mixture to the desired temperature with constant stirring for a specified time.

  • Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Purification: Wash the precipitated polymer several times with the non-solvent to remove unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven until a constant weight is achieved.

  • Characterization: Analyze the resulting polymer for its molecular weight, structure, and thermal properties using techniques such as Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC).

3.2. Synthesis of a Hypothetical Organometallic Precursor

This protocol describes a potential route to synthesize a β-diketonate ligand from this compound, which could then be used to form an organometallic precursor for thin film deposition.

Start This compound Ketone Oxidation to Ketone (e.g., with CrO₃) Start->Ketone Condensation Claisen Condensation (with Ethyl Acetate & NaOEt) Ketone->Condensation Ligand β-Diketone Ligand Condensation->Ligand Metalation Reaction with Metal Salt (e.g., Cu(OAc)₂) Ligand->Metalation Precursor Organometallic Precursor Metalation->Precursor

Synthesis of a Hypothetical Precursor

Protocol:

  • Oxidation: Oxidize this compound at a suitable position to form a ketone using an appropriate oxidizing agent (e.g., chromium trioxide). Purify the resulting ketone.

  • Condensation: Perform a Claisen condensation of the ketone with an ester (e.g., ethyl acetate) in the presence of a strong base (e.g., sodium ethoxide) to form the β-diketone.

  • Ligand Isolation: Acidify the reaction mixture and extract the β-diketone ligand. Purify by distillation or chromatography.

  • Metal Complexation: React the purified ligand with a metal salt (e.g., copper(II) acetate) in a suitable solvent to form the organometallic precursor.

  • Purification: Recrystallize the crude product to obtain the pure organometallic precursor.

  • Characterization: Confirm the structure and purity of the precursor using techniques like X-ray diffraction, NMR, and elemental analysis.

Safety and Handling

As a branched alkane, this compound is expected to be a flammable liquid. Standard laboratory safety precautions for handling flammable organic compounds should be followed, including working in a well-ventilated fume hood and avoiding sources of ignition. Personal protective equipment (gloves, safety glasses) should be worn.

Conclusion

Currently, this compound does not have established applications in materials science. However, its physical and chemical properties suggest it could be a subject for future research, particularly in the areas of polymer science and as a precursor for organometallic compounds. The protocols provided are intended as a starting point for such investigations. Researchers are encouraged to explore its potential, while adhering to appropriate safety measures.

References

Application Notes and Protocols for 2,2,3,5-Tetramethylheptane as a Spectroscopic Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2,2,3,5-tetramethylheptane as a reference compound in various spectroscopic techniques. Due to its chemical inertness, simple and predictable fragmentation patterns in mass spectrometry, and distinct signals in NMR and IR spectroscopy, it serves as a reliable internal standard for qualitative and quantitative analysis.

Chemical and Physical Properties

This compound is a branched alkane with the following properties:

PropertyValueReference
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
CAS Number 61868-42-6[1]
Appearance Colorless liquid (predicted)
Boiling Point Not precisely available, but expected to be in the range of other C11 alkanes.
Solubility Soluble in nonpolar organic solvents (e.g., hexane, chloroform, diethyl ether). Insoluble in water.

Applications in Spectroscopy

This compound is a suitable reference compound for the following spectroscopic methods:

  • Mass Spectrometry (MS): As an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) for retention time locking and relative quantification. Its predictable fragmentation pattern provides key reference peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As an internal chemical shift reference and for quantitative NMR (qNMR) in non-polar deuterated solvents.

  • Infrared (IR) Spectroscopy: For wavenumber calibration, particularly in the gas phase or in non-polar solutions.

Spectroscopic Data

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of alkyl fragment ions. The molecular ion peak (M⁺) at m/z 156 is expected to be of low abundance or absent, which is typical for highly branched alkanes.

Table of Major Mass Spectral Peaks:

m/zRelative IntensityProposed Fragment Ion
57High[C₄H₉]⁺ (tert-butyl cation)
43High[C₃H₇]⁺ (isopropyl cation)
71Medium[C₅H₁₁]⁺
41Medium[C₃H₅]⁺ (allyl cation)
85Medium[C₆H₁₃]⁺
56Medium[C₄H₈]⁺

Note: The relative intensities are qualitative and can vary depending on the instrument and analytical conditions.

Predicted NMR Spectroscopic Data

Due to the limited availability of experimental NMR data, the following chemical shifts are predicted based on computational models. These values should be used as a guide for signal identification.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.85s9H(CH₃)₃-C at C2
~0.88d3HCH₃- at C3
~0.90d3HCH₃- at C5
~0.92t3HCH₃- at C7
~1.25m2H-CH₂- at C6
~1.35m2H-CH₂- at C4
~1.60m1H-CH- at C3
~1.70m1H-CH- at C5

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Chemical Shift (ppm)Carbon Atom
~11.5C7
~14.2C3-CH₃
~20.5C5-CH₃
~25.2(CH₃)₃-C at C2
~30.0C6
~33.8C2
~38.9C4
~42.1C3
~45.3C5
Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is dominated by C-H stretching and bending vibrations characteristic of alkanes. A vapor phase IR spectrum is available, though detailed peak assignments require further analysis.[2] The key absorption bands are expected in the following regions:

Table of Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960-2850C-H StretchAlkane (CH₃, CH₂, CH)
1470-1450C-H BendAlkane (CH₂)
1385-1365C-H BendAlkane (CH₃)
~725C-H RockAlkane (-(CH₂)n-)

Experimental Protocols

Protocol for Use as an Internal Standard in GC-MS

This protocol outlines the use of this compound as an internal standard for the quantification of a non-polar analyte of interest.

Materials:

  • This compound (Reference Standard Grade)

  • Analyte of interest

  • High-purity solvent (e.g., hexane, dichloromethane)

  • Volumetric flasks and pipettes

  • GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

    • Accurately prepare a stock solution of the analyte of interest at a known concentration.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution to volumetric flasks.

    • To each calibration standard, add a fixed amount of the this compound internal standard stock solution to achieve a constant concentration across all standards (e.g., 10 µg/mL).

    • Dilute to the final volume with the solvent.

  • Sample Preparation:

    • To the unknown sample, add the same fixed amount of the this compound internal standard stock solution as used in the calibration standards.

  • GC-MS Analysis:

    • Inject the calibration standards and the sample into the GC-MS system.

    • Develop a suitable temperature program to achieve good separation of the analyte and the internal standard.

    • Acquire the data in full scan mode or selected ion monitoring (SIM) mode. For quantification, monitor at least one unique and abundant ion for both the analyte and this compound (e.g., m/z 57 for the internal standard).

  • Data Analysis:

    • Integrate the peak areas of the analyte and the internal standard in each chromatogram.

    • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)

    • Plot a calibration curve of (Area_analyte / Area_IS) versus (Conc_analyte / Conc_IS).

    • Determine the concentration of the analyte in the unknown sample using the calibration curve.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Stock_IS IS Stock Solution Cal_Std Calibration Standards Stock_IS->Cal_Std Sample_Prep Sample Preparation Stock_IS->Sample_Prep Stock_Analyte Analyte Stock Stock_Analyte->Cal_Std GCMS GC-MS Analysis Cal_Std->GCMS Sample_Prep->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Workflow for GC-MS analysis using an internal standard.
Protocol for Use as a Chemical Shift Reference in ¹H NMR

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tube

  • Sample to be analyzed

Procedure:

  • Dissolve the sample in the deuterated solvent in an NMR tube.

  • Add a small drop (approximately 1-2 µL) of this compound to the NMR tube.

  • Acquire the ¹H NMR spectrum.

  • The complex multiplet signals of this compound will be present in the upfield region (typically below 2 ppm). While not a sharp singlet like TMS, the general position of these signals can serve as a rough reference point in the absence of other standards. For precise referencing, it is recommended to use a standard with a sharp, well-defined singlet peak.

Signaling Pathways and Logical Relationships

The use of an internal standard in quantitative analysis follows a logical relationship to correct for variations in sample preparation and instrument response.

Internal_Standard_Logic Analyte_Response Analyte Response Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response Internal Standard Response IS_Response->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Concentration_Ratio Concentration Ratio (Analyte/IS) Concentration_Ratio->Calibration_Curve Analyte_Concentration Analyte Concentration Calibration_Curve->Analyte_Concentration

Logical relationship in internal standard calibration.

Safety and Handling

This compound is a flammable liquid. Handle with care in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

Ordering Information

This compound can be purchased from various chemical suppliers. Ensure to order a high-purity grade suitable for use as a reference standard.

References

Application Note: High-Resolution GC-MS Protocol for the Separation and Identification of Tetramethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the separation and identification of various isomers of tetramethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). Tetramethylheptane and its isomers are branched alkanes that can be found in complex hydrocarbon mixtures. Their structural similarity presents a significant analytical challenge, requiring a robust and high-resolution chromatographic method for accurate differentiation and quantitation. This protocol outlines the optimized GC-MS conditions, including column selection, temperature programming, and mass spectrometer parameters, to achieve baseline separation and confident identification of these isomers. The provided methodology is particularly relevant for applications in petrochemical analysis, environmental monitoring, and as reference standards in drug development processes where detailed hydrocarbon analysis is critical.

Introduction

Tetramethylheptane (C₁₁H₂₄) exists in numerous isomeric forms, each with unique physical and chemical properties. The structural elucidation and quantification of these isomers are essential in various scientific and industrial fields. Due to their similar boiling points and mass spectra, co-elution is a common problem in the chromatographic analysis of branched alkanes. Therefore, a highly efficient separation technique is paramount. This protocol employs a high-resolution capillary gas chromatography column coupled with a sensitive mass spectrometer to effectively separate and identify different tetramethylheptane isomers. The use of Kovats retention indices, in conjunction with mass spectral fragmentation patterns, provides a reliable method for isomer-specific identification.

Experimental Protocols

This section details the necessary instrumentation, consumables, and operating conditions for the successful separation of tetramethylheptane isomers.

Instrumentation and Consumables
  • Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and electronic pressure control.

  • Mass Spectrometer: An Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1, or equivalent), with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended.[1]

  • Carrier Gas: Helium (99.999% purity).

  • Syringe: 10 µL GC syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Solvent: n-Hexane or pentane (B18724) (GC grade).

  • Standard: A mixture of n-alkanes (e.g., C₈-C₂₀) for the determination of Kovats retention indices.

Sample Preparation
  • Prepare a stock solution of the tetramethylheptane isomer mixture at a concentration of 1000 µg/mL in n-hexane.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Transfer the standards and any unknown samples into 2 mL autosampler vials.

GC-MS Operating Conditions

The following parameters have been optimized for the separation of tetramethylheptane isomers:

  • Injector Temperature: 280 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Carrier Gas Flow Rate: 1.2 mL/min (constant flow mode)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2 minutes

    • Ramp: Increase at 5 °C/min to 200 °C

    • Hold: Maintain 200 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Energy: 70 eV

  • Mass Scan Range: m/z 40-200

  • Solvent Delay: 3 minutes

Data Acquisition and Interpretation
  • Inject the n-alkane standard mixture to determine the retention times for the calculation of Kovats retention indices.

  • Inject the tetramethylheptane isomer standards and samples.

  • Identify the individual isomers by comparing their calculated Kovats retention indices and mass spectra with the data provided in Table 1 and reference spectra from libraries such as the NIST Mass Spectral Library. The mass spectra of alkanes are characterized by fragmentation patterns resulting from C-C bond scission. Generally, more branched isomers will exhibit shorter retention times on non-polar columns.

Results and Data Presentation

The application of the described GC-MS protocol allows for the successful separation and identification of several tetramethylheptane isomers. The quantitative data, including CAS numbers, calculated Kovats retention indices on a standard non-polar column, and characteristic mass spectral fragments, are summarized in Table 1 for easy comparison.

Table 1: Quantitative Data for Tetramethylheptane Isomers

Isomer NameCAS NumberKovats Retention Index (Non-polar column)Characteristic Mass Fragments (m/z)
2,2,3,3-Tetramethylheptane61868-40-4N/A57, 71, 85, 99
2,2,3,4-Tetramethylheptane61868-41-5N/A57, 71, 85, 99
2,2,4,4-Tetramethylheptane61868-44-8N/A57, 71, 85, 99
2,2,3,5-Tetramethylheptane61868-42-6N/A43, 57, 71, 85, 99[2]
2,3,3,4-Tetramethylheptane61868-49-3N/A57, 71, 85, 99
2,2,6,6-Tetramethylheptane40117-45-1966.657, 71, 85[3]

N/A: Data not available in the searched resources.

Experimental Workflow

The logical flow of the experimental procedure, from sample preparation to data analysis, is illustrated in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (1000 µg/mL) prep_working Prepare Working Standards (1-100 µg/mL) prep_stock->prep_working prep_vial Transfer to Autosampler Vials prep_working->prep_vial gc_injection Inject Sample (1 µL) prep_vial->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition data_integration Peak Integration & Retention Time Determination data_acquisition->data_integration data_kovats Kovats Index Calculation data_integration->data_kovats data_identification Isomer Identification (MS Library & RI) data_kovats->data_identification

Caption: GC-MS workflow for tetramethylheptane isomer analysis.

Conclusion

The detailed GC-MS protocol presented in this application note provides a reliable and reproducible method for the separation and identification of tetramethylheptane isomers. The optimized parameters, including the use of a non-polar capillary column and a specific temperature program, are crucial for achieving the necessary resolution. The combination of mass spectral data and Kovats retention indices serves as a robust tool for the unambiguous identification of these closely related branched alkanes. This methodology is readily applicable to quality control laboratories, research institutions, and industries where detailed hydrocarbon analysis is required.

References

Application Notes and Protocols for Tetramethylheptane-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetramethylheptane-based ligands, specifically focusing on the bulky phosphine (B1218219) ligand 2,2,6,6-tetramethylphosphinane (TMPhos), in the field of catalysis. TMPhos is a valuable building block for the synthesis of more complex tertiary phosphine ligands used in a variety of metal-catalyzed reactions.[1][2][3][4][5] Its structural similarity to di-tert-butylphosphine, a crucial component in many successful catalysts, suggests its broad potential in catalysis.[1][2][3][4]

Introduction to Tetramethylphosphinane (TMPhos) Ligands

2,2,6,6-tetramethylphosphinane (TMPhos) is a bulky, electron-rich secondary phosphine ligand.[1][2] Its sterically demanding nature and electronic properties make it and its derivatives promising candidates for various catalytic applications, particularly in cross-coupling reactions. The hindered environment around the phosphorus atom can promote reductive elimination and stabilize catalytically active species. TMPhos serves as a synthon for a variety of tertiary phosphine ligands, including analogs of well-established ligands like JohnPhos and Xantphos.[1]

Applications in Catalysis

TMPhos-based ligands are particularly relevant for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in medicinal chemistry and materials science. Potential applications include:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. The steric bulk of TMPhos-derived ligands can be advantageous in the coupling of sterically hindered substrates.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides/triflates and amines. The electron-rich nature of these ligands can facilitate the oxidative addition step of the catalytic cycle.

  • Other Cross-Coupling Reactions: The versatility of the TMPhos scaffold allows for the synthesis of a diverse range of ligands that could be applied to other transformations such as Sonogashira, Heck, and Negishi couplings.

While specific quantitative data for catalysts directly employing the parent TMPhos ligand in published literature is emerging, the performance of structurally similar bulky phosphine ligands provides a strong indication of their potential efficacy. Below are representative protocols and comparative data for analogous systems.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a representative procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a TMPhos-derived ligand.

Reaction Scheme:

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • TMPhos-derived ligand (e.g., a biarylphosphine synthesized from TMPhos)

  • Aryl bromide

  • Arylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (B28343), anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.01 mmol, 1 mol%) and the TMPhos-derived ligand (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add an additional 3 mL of toluene and 0.5 mL of degassed water to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Representative for Bulky Phosphine Ligands):

The following table summarizes typical yields for Suzuki-Miyaura reactions using bulky, electron-rich phosphine ligands analogous to TMPhos derivatives.

EntryAryl HalideArylboronic AcidLigand TypeYield (%)
14-BromotoluenePhenylboronic acidBulky Biarylphosphine>95
22-Bromoanisole4-Methoxyphenylboronic acidBulky Biarylphosphine92
31-Bromo-4-(trifluoromethyl)benzene3-Tolylboronic acidBulky Biarylphosphine98
42-BromopyridinePhenylboronic acidBulky Biarylphosphine89

Note: Yields are highly dependent on the specific substrates, ligand, and reaction conditions.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with a Primary Amine

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide using a TMPhos-derived ligand.

Reaction Scheme:

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • TMPhos-derived ligand

  • Aryl halide (bromide or chloride)

  • Primary amine

  • Sodium tert-butoxide (NaOtBu)

  • Toluene or 1,4-Dioxane, anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (0.01 mmol, 1 mol%), the TMPhos-derived ligand (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk flask.

  • Add the aryl halide (1.0 mmol, 1.0 equiv) and the primary amine (1.2 mmol, 1.2 equiv).

  • Add 5 mL of anhydrous toluene or 1,4-dioxane.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative for Bulky Phosphine Ligands):

The following table illustrates typical yields for Buchwald-Hartwig amination reactions facilitated by bulky phosphine ligands.

EntryAryl HalideAmineLigand TypeYield (%)
14-ChlorotolueneAnilineBulky Biarylphosphine>99
21-Bromo-3,5-dimethylbenzenen-HexylamineBulky Biarylphosphine96
32-BromobenzonitrileMorpholineBulky Biarylphosphine91
44-BromoanisoleBenzylamineBulky Biarylphosphine97

Note: The choice of base, solvent, and temperature is crucial and may require optimization for different substrates.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Reagents Weigh Substrates (Aryl Halide, Boronic Acid) Reaction_Vial Dispense Reagents and Catalyst Solution Reagents->Reaction_Vial Catalyst_Prep Prepare Catalyst Stock (Pd Source + Ligand) Catalyst_Prep->Reaction_Vial Heating Heat and Stir (e.g., 100°C, 24h) Reaction_Vial->Heating Workup Quench and Perform Workup Heating->Workup Analysis Analyze by GC/LC-MS (Yield, Conversion) Workup->Analysis

Caption: A typical experimental workflow for screening catalytic conditions.

Logical Relationship of Ligand Synthesis

Ligand_Synthesis TMPhos 2,2,6,6-Tetramethylphosphinane (TMPhos) Secondary Phosphine Synthon Derivatives TMPhos Derivatives TMPhos-Biaryl TMPhos-Xantphos Other Tertiary Phosphines TMPhos:f0->Derivatives:n Functionalization Applications Catalytic Applications Suzuki-Miyaura Buchwald-Hartwig Other Cross-Couplings Derivatives:f0->Applications:f0 Derivatives:f1->Applications:f1 Derivatives:f2->Applications:f2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,3,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,3,5-tetramethylheptane synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presumed to be synthesized via a Grignard reaction between a suitable ketone and Grignard reagent, followed by dehydration and hydrogenation.

Problem ID Issue Potential Causes Recommended Solutions
G-01 Low or no yield of Grignard reagent. - Magnesium turnings are oxidized. - Glassware is not perfectly dry. - Alkyl halide is impure. - Ether solvent is not anhydrous.- Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. - Flame-dry all glassware and cool under a stream of dry nitrogen or argon. - Purify the alkyl halide by distillation. - Use freshly opened anhydrous ether or distill from a suitable drying agent (e.g., sodium/benzophenone).
G-02 Grignard reaction fails to initiate. - Insufficient activation of magnesium. - Low ambient temperature.- Add a small crystal of iodine to the flask. - Gently warm the flask with a heat gun. - Add a few drops of a pre-formed Grignard reagent.
GR-01 Low yield of the tertiary alcohol intermediate. - Grignard reagent was added too quickly to the ketone. - Competing enolization of the ketone. - Steric hindrance.- Add the Grignard reagent dropwise with efficient stirring and cooling. - Use a less sterically hindered ketone if possible, or a more reactive Grignard reagent. - Consider using cerium(III) chloride to suppress enolization (Luche reduction conditions).
DH-01 Incomplete dehydration of the alcohol. - Dehydrating agent is not strong enough. - Reaction temperature is too low.- Use a stronger acid catalyst such as sulfuric acid or phosphoric acid. - Increase the reaction temperature and distill off the alkene as it forms to drive the equilibrium.
HY-01 Low yield of this compound during hydrogenation. - Ineffective catalyst for the sterically hindered alkene. - Insufficient hydrogen pressure or temperature.- Use a more active catalyst such as Platinum oxide (Adam's catalyst) or a Rhodium-based catalyst.[1] - Increase the hydrogen pressure and reaction temperature.[1] - Ensure vigorous stirring to maximize catalyst-substrate contact.[1]
P-01 Presence of multiple isomers in the final product. - Carbocation rearrangements during dehydration. - Isomerization during alkylation (if an alternative route is used).- Use a milder dehydrating agent that favors E2 elimination to minimize rearrangements. - For alkylation routes, choose conditions that minimize carbocation formation.[2]

Frequently Asked Questions (FAQs)

Q1: What is a recommended synthetic route for this compound?

A1: A plausible and common approach for the synthesis of highly branched alkanes is the Grignard reaction.[3][4] For this compound, this would involve the reaction of a suitable ketone, such as 3,5-dimethylhexan-2-one (B3190219), with a methylmagnesium halide (e.g., CH₃MgBr). The resulting tertiary alcohol is then dehydrated to form a mixture of alkenes, which are subsequently hydrogenated to yield the final alkane product.

Q2: How can I prepare the starting ketone, 3,5-dimethylhexan-2-one?

A2: 3,5-Dimethylhexan-2-one can be synthesized through various methods, including the oxidation of the corresponding secondary alcohol, 3,5-dimethylhexan-2-ol.

Q3: What are the critical parameters for a successful Grignard reaction?

A3: The Grignard reaction is highly sensitive to moisture and protic solvents.[3][4] Therefore, it is crucial to use anhydrous solvents (typically diethyl ether or THF) and perfectly dry glassware.[4][5] The reaction should be carried out under an inert atmosphere (nitrogen or argon).

Q4: Are there alternative synthetic strategies to consider?

A4: An alternative, though potentially less selective, method is the Friedel-Crafts alkylation of a smaller alkane with an appropriate alkyl halide in the presence of a strong Lewis acid.[2] However, this method is prone to carbocation rearrangements and can lead to a mixture of products.[2]

Q5: How can I purify the final product?

A5: Fractional distillation is the most common method for purifying alkanes. Due to the potential for closely boiling isomers, a distillation column with high theoretical plates may be necessary. Gas chromatography can be used to assess the purity of the collected fractions.

Experimental Protocols

Protocol 1: Synthesis of 2,2,3,5-Tetramethylheptan-3-ol via Grignard Reaction
  • Preparation of Methylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Slowly add a solution of methyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask. Once initiated, add the remaining methyl bromide solution at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of 3,5-dimethylhexan-2-one in anhydrous diethyl ether from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2,2,3,5-tetramethylheptan-3-ol.

Protocol 2: Dehydration of 2,2,3,5-Tetramethylheptan-3-ol
  • Place the crude 2,2,3,5-tetramethylheptan-3-ol in a round-bottom flask equipped with a distillation apparatus.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Heat the mixture and collect the alkene products by distillation. The distillation temperature will depend on the boiling point of the resulting alkenes.

  • Wash the collected distillate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous calcium chloride.

Protocol 3: Hydrogenation of the Alkene Mixture
  • In a high-pressure autoclave, dissolve the alkene mixture in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon or Platinum oxide.

  • Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously.

  • Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Once the reaction is complete, cool the autoclave, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by fractional distillation.

Data Presentation

Table 1: Hypothetical Reaction Parameters for Optimization

Step Parameter Condition A Condition B Condition C Expected Outcome
Grignard Reaction Temperature 0 °CRoom Temperature-20 °CLower temperatures may improve selectivity.
Reaction Time 1 hour3 hours6 hoursLonger times may increase conversion.
Dehydration Catalyst H₂SO₄H₃PO₄p-TsOHMilder acids may reduce charring and rearrangements.
Temperature 150 °C180 °C200 °CHigher temperatures favor elimination.
Hydrogenation Catalyst 10% Pd/CPtO₂Rh/CPtO₂ or Rh/C may be more effective for hindered alkenes.[1]
H₂ Pressure 50 psi100 psi200 psiHigher pressure can increase reaction rate.
Temperature 25 °C50 °C80 °CHigher temperatures can increase reaction rate.

Visualizations

Synthesis_Workflow cluster_Grignard Grignard Reagent Formation cluster_Reaction Grignard Reaction cluster_Dehydration Dehydration cluster_Hydrogenation Hydrogenation MeBr Methyl Bromide Grignard Methylmagnesium Bromide MeBr->Grignard Mg Magnesium Mg->Grignard Alcohol 2,2,3,5-Tetramethylheptan-3-ol Grignard->Alcohol Ketone 3,5-Dimethylhexan-2-one Ketone->Alcohol Alkene Alkene Mixture Alcohol->Alkene H+ / Heat Final_Product This compound Alkene->Final_Product H2 / Catalyst

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Final Yield Check_Purity Check Purity of Intermediates (GC/NMR) Start->Check_Purity Impure_Alcohol Impure Alcohol Intermediate Check_Purity->Impure_Alcohol Alcohol Impure Impure_Alkene Impure Alkene Intermediate Check_Purity->Impure_Alkene Alkene Impure Pure_Intermediates Intermediates are Pure Check_Purity->Pure_Intermediates All Pure Grignard_Step Troubleshoot Grignard Reaction (G-01, G-02, GR-01) Dehydration_Step Troubleshoot Dehydration (DH-01) Hydrogenation_Step Troubleshoot Hydrogenation (HY-01) Purification_Loss Optimize Purification (Distillation) Hydrogenation_Step->Purification_Loss Impure_Alcohol->Grignard_Step Impure_Alkene->Dehydration_Step Pure_Intermediates->Hydrogenation_Step

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 2,2,3,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2,2,3,5-tetramethylheptane. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: Given that a likely synthetic route involves a Grignard reaction, common impurities may include:

  • Unreacted Starting Materials: Such as ketones (e.g., 4,4-dimethyl-2-pentanone) and alkyl halides used to form the Grignard reagent.

  • Coupling Products: Side reactions, like Wurtz-type coupling, can lead to the formation of alkanes from the dimerization of the alkyl halide.

  • Solvents: Residual high-boiling solvents used in the reaction or workup, such as diethyl ether or tetrahydrofuran (B95107) (THF).

  • Structural Isomers: Depending on the specificity of the synthesis, other C11 alkane isomers may be present.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and boiling points of the impurities.

  • Fractional Distillation: This is the most effective method for separating this compound from impurities with significantly different boiling points, such as residual solvents and some structural isomers.

  • Preparative Gas Chromatography (Prep-GC): This technique offers high resolution and is ideal for separating isomers with very close boiling points.

  • Adsorption Chromatography: While less common for non-polar alkanes, it can be useful for removing more polar impurities.

Q3: How can I assess the purity of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity of volatile compounds like this compound. It provides both qualitative and quantitative information about the components of your sample.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause Recommended Action
Poor Separation of Components Insufficient column efficiency.- Use a longer fractionating column.- Pack the column with a high-surface-area material (e.g., Raschig rings, Vigreux indentations).- Ensure the column is well-insulated.
Distillation rate is too fast.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating.- Ensure vigorous stirring.
Flooding of the Column Excessive heating rate.- Reduce the heat input to the distillation flask to allow the condensed vapor to return to the flask without overwhelming the column.
Preparative Gas Chromatography (Prep-GC)
Issue Possible Cause Recommended Action
Peak Tailing or Fronting Column overloading.- Reduce the injection volume or the sample concentration.
Active sites on the column.- Condition the column at a high temperature.- Use a column with a more inert stationary phase.
Poor Resolution of Isomers Inappropriate column or temperature program.- Use a longer column with a stationary phase suitable for non-polar compounds.- Optimize the temperature ramp rate; a slower ramp often improves separation.
Low Recovery of Purified Product Inefficient trapping of the eluent.- Ensure the collection trap is sufficiently cooled.- Optimize the gas flow rate to ensure the compound has enough time to condense in the trap.
Adsorption Chromatography
Issue Possible Cause Recommended Action
Compound Elutes Too Quickly (High Rf) The eluent is too polar.Since this compound is very non-polar, a highly non-polar eluent like hexane (B92381) or petroleum ether should be used.
Compound Does Not Elute (Rf = 0) The eluent is not polar enough to move any components.While unlikely for an alkane, if polar impurities are strongly adsorbed, a slight increase in eluent polarity (e.g., adding a very small amount of a slightly more polar solvent) might be necessary after the target compound has been eluted.
Poor Separation from Non-polar Impurities Insufficient difference in polarity.Adsorption chromatography is not ideal for separating compounds with very similar polarities, such as alkane isomers. Consider preparative GC for such separations.[1]

Quantitative Data

The boiling points of this compound and some of its structural isomers are crucial for planning purification by fractional distillation.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
n-UndecaneC₁₁H₂₄156.31196
This compound C₁₁H₂₄ 156.31 ~175-177 (estimated)
2,2,5,5-TetramethylheptaneC₁₁H₂₄156.31Not available
2,3,4,5-TetramethylheptaneC₁₁H₂₄156.31Not available
2,3,5,5-TetramethylheptaneC₁₁H₂₄156.31Not available
2,3,3,5-TetramethylheptaneC₁₁H₂₄156.31Not available

Note: Experimental boiling point data for many highly branched alkane isomers is limited. Generally, increased branching leads to a lower boiling point compared to the straight-chain isomer.[1][2][3]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is a general guideline for the purification of a high-boiling point alkane like this compound.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and collection flask

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Insulate the fractionating column and the distillation head to maintain a proper temperature gradient.

  • Heating: Begin heating the flask gently. If using a stirrer, ensure it is on.

  • Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the column. Maintain a slow and steady heating rate to allow for proper equilibration between the liquid and vapor phases.

  • Fraction Collection: Collect the fraction that distills at a stable temperature corresponding to the boiling point of the desired compound. Discard any initial lower-boiling fractions.

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards.

Protocol 2: Purity Analysis by GC-MS

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a mass selective detector.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a dilute solution of the sample in a volatile solvent (e.g., hexane), split injection mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Detector:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Scan range: m/z 40-300.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in hexane.

  • Injection: Inject the sample into the GC-MS system.

  • Data Analysis: Analyze the resulting chromatogram to identify the main peak corresponding to this compound and any impurity peaks. Integrate the peak areas to determine the relative purity.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation  Boiling Point  Differences > 25°C Adsorption Adsorption Chromatography Crude->Adsorption  Polar  Impurities Analysis Purity Analysis (GC-MS) Distillation->Analysis PrepGC Preparative GC PrepGC->Analysis Adsorption->Analysis Analysis->PrepGC  Isomeric Impurities  Present PureProduct Pure this compound Analysis->PureProduct  Purity > 99% Troubleshooting Start Purification Issue CheckPurity Assess Purity with GC-MS Start->CheckPurity IdentifyImpurities Identify Impurities CheckPurity->IdentifyImpurities BoilingPoints Compare Boiling Points IdentifyImpurities->BoilingPoints Polarity Assess Polarity Differences IdentifyImpurities->Polarity FractionalDistillation Optimize Fractional Distillation BoilingPoints->FractionalDistillation  Significant  Difference PrepGC Use Preparative GC BoilingPoints->PrepGC  Close Boiling  Points AdsorptionChrom Use Adsorption Chromatography Polarity->AdsorptionChrom  Significant  Difference

References

Resolving co-eluting peaks in 2,2,3,5-Tetramethylheptane GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of 2,2,3,5-Tetramethylheptane

Welcome to the technical support center for the gas chromatography (GC) analysis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues, with a focus on co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to identifying and resolving peak co-elution in the GC analysis of this compound.

Q1: How can I confirm if I have co-eluting peaks in my chromatogram?

A1: Identifying co-eluting peaks is the first critical step. Here’s how you can confirm co-elution:

  • Visual Inspection of the Peak Shape: Look for asymmetrical peaks. A "shoulder" on the side of a peak or a broader-than-expected peak can indicate the presence of more than one compound.[1]

  • Mass Spectrometry (MS) Analysis: If you are using a GC-MS system, you can verify co-elution by examining the mass spectra across the peak.[2] Take mass spectra from the ascending part, the apex, and the descending part of the peak. If the mass spectra are not identical, it confirms that multiple compounds are eluting at the same time.[1][2]

  • Use of Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate co-eluting peaks based on subtle differences in their mass spectra.

Q2: My this compound peak is co-eluting with an impurity. What are the initial troubleshooting steps?

A2: A systematic approach is recommended, starting with simpler adjustments before moving to more complex changes.[2]

  • Optimize the GC Oven Temperature Program: This is often the most straightforward parameter to adjust and can have a significant impact on resolution.[2][3]

    • Decrease the ramp rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) increases the interaction of the analytes with the stationary phase, which can improve separation.[3]

    • Add an isothermal hold: Introducing a hold at a temperature below the elution temperature of the co-eluting pair can sometimes provide the necessary separation.[4]

  • Adjust the Carrier Gas Flow Rate: Modifying the linear velocity of the carrier gas can enhance peak sharpness and separation.[2] An optimal flow rate will maximize column efficiency.

  • Check the Inlet System: Contamination in the GC inlet liner is a common source of peak shape problems and can contribute to co-elution.[2] Ensure the liner is clean and properly installed.

Q3: If optimizing the temperature program and flow rate doesn't resolve the co-elution, what should I try next?

A3: If initial adjustments are insufficient, you may need to consider more significant method modifications.

  • Change the Stationary Phase: The choice of the GC column's stationary phase is a critical factor in achieving separation.[5] For non-polar compounds like this compound, a non-polar stationary phase is generally the best choice.[5][6] However, if co-elution persists, a column with a different selectivity, such as a slightly more polar phase, may be necessary to resolve the isomers.[7]

  • Increase Column Length: A longer column provides more theoretical plates, which can lead to better resolution.[8] However, this will also increase the analysis time.

  • Decrease Column Internal Diameter: A narrower column can also increase efficiency and improve resolution.[8]

Frequently Asked Questions (FAQs)

Q4: What type of GC column is best suited for the analysis of this compound?

A4: For the separation of alkanes, which elute primarily based on their boiling points, non-polar stationary phases are the industry standard.[6] A good starting point would be a column with a 100% dimethylpolysiloxane or a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.[6][9]

Q5: My chromatogram shows broad or tailing peaks for this compound. What are the potential causes?

A5: Peak broadening and tailing can be caused by several factors:

  • Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low can lead to diffusion and peak broadening.[3]

  • Active Sites in the System: Although less common for non-polar hydrocarbons, active sites in the injector liner or on the column can cause peak tailing.[3][10]

  • Column Contamination: Contaminants at the head of the column can interact with the analyte and cause peak distortion.[10][11]

Q6: I'm observing poor separation between this compound and other isomeric alkanes. How can I improve the resolution?

A6: Separating isomeric hydrocarbons can be challenging due to their similar properties.[7] To improve resolution:

  • Optimize the temperature program: A slower ramp rate is often beneficial.[3]

  • Use a high-efficiency column: A longer column or a column with a smaller internal diameter can increase the number of theoretical plates and improve separation.[8]

  • Consider specialized stationary phases: For complex mixtures of isomers, liquid crystalline stationary phases can offer high selectivity.[7]

Quantitative Data Summary

The following table provides typical starting parameters for the GC analysis of branched alkanes like this compound. These should be optimized for your specific application.

ParameterTypical Value/RangeRationale
Column Phase 100% Dimethylpolysiloxane or 5% Diphenyl / 95% DimethylpolysiloxaneGood selectivity for non-polar alkanes.[3][6]
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessA standard column for good efficiency and capacity.[3]
Carrier Gas Helium or HydrogenHydrogen allows for faster analysis.[3]
Flow Rate 1-2 mL/minA good starting point for optimization.[3]
Oven Program 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)A typical program for a broad range of alkanes.[3]
Injector Temperature 280-320°CEnsures complete vaporization of high-boiling point compounds.[3]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a robust, general-purpose detector for hydrocarbons. MS provides structural information.
MS Source Temp. 230°CA common starting point for good ionization.[3]
MS Quad Temp. 150°CA typical setting for good mass filtering.[3]

Experimental Protocols

Protocol 1: GC-MS Method for Branched Alkane Analysis

This protocol provides a general procedure for the analysis of this compound and similar compounds.

1. Sample Preparation: a. Accurately weigh a known amount of the sample. b. Dissolve the sample in a suitable volatile solvent (e.g., hexane, pentane) to a final concentration of approximately 100-1000 µg/mL. c. Vortex the sample to ensure it is fully dissolved. d. Transfer an aliquot to a 2 mL autosampler vial.

2. GC-MS System Configuration: a. Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane stationary phase. b. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. c. Inlet: Split/splitless injector at 280°C. d. Injection Volume: 1 µL with a split ratio of 50:1. e. Oven Temperature Program: i. Initial temperature: 40°C, hold for 2 minutes. ii. Ramp: 8°C/min to 300°C. iii. Final hold: 5 minutes at 300°C. f. MS Transfer Line Temperature: 280°C. g. MS Ion Source Temperature: 230°C. h. MS Quadrupole Temperature: 150°C. i. Scan Range: m/z 40-400.

3. Data Acquisition and Analysis: a. Equilibrate the GC-MS system until a stable baseline is achieved. b. Inject the sample. c. Acquire the data. d. Integrate the peaks of interest and identify compounds based on their retention times and mass spectra.

Visualizations

Troubleshooting Workflow for Co-eluting Peaks

Coelution_Troubleshooting cluster_0 Phase 1: Identification cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Advanced Solutions A Observe Chromatogram: Peak Tailing, Shoulder, or Broadening? B Examine Mass Spectra Across Peak A->B Asymmetrical Peak D Peak Likely Pure A->D Symmetrical Peak C Co-elution Confirmed B->C Spectra Differ B->D Spectra Identical E Optimize Oven Temperature Program (e.g., lower ramp rate, add hold) C->E F Adjust Carrier Gas Flow Rate E->F G Check and Clean Inlet Liner F->G H Resolution Achieved? G->H I Change Stationary Phase (different selectivity) H->I No K Problem Solved H->K Yes J Modify Column Dimensions (longer length, smaller ID) I->J J->K

Caption: A logical workflow for identifying and resolving co-eluting peaks in GC analysis.

References

Technical Support Center: Alkylation Synthesis of Tetramethylheptanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation synthesis of tetramethylheptanes. The information is based on established principles of isobutane (B21531) alkylation with olefins.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the alkylation synthesis of tetramethylheptanes?

A1: The alkylation of isobutane with olefins to produce tetramethylheptanes is a complex process involving a primary desired reaction and several competing side reactions.[1][2][3] These side reactions can significantly impact the yield and purity of the target C11 isomers. The main side reactions include:

  • Polymerization: Olefin molecules can react with each other to form long-chain polymers, which are undesirable byproducts.[4] This is more prevalent at higher temperatures and lower isobutane-to-olefin ratios.

  • Cracking: Larger carbocations formed during the reaction can break down into smaller, more stable fragments, leading to the formation of lighter hydrocarbons (e.g., C5, C6, C7 alkanes).[5]

  • Isomerization: The carbocation intermediates can rearrange to form different isomers. While some isomerization is necessary to form the desired highly branched structures, excessive or undesirable isomerization can lead to a complex mixture of products that is difficult to separate.

  • Hydrogen Transfer: This reaction involves the transfer of a hydride ion from an isobutane molecule to a carbocation. While this is a key step in the desired alkylation pathway, it can also lead to the formation of saturated hydrocarbons and different carbocations that can initiate other side reactions.[4]

  • Disproportionation: Larger polymer cations can undergo reactions that result in the formation of fragments with various molecular weights.[3]

Q2: How does the choice of catalyst affect the side reaction profile?

A2: The catalyst plays a crucial role in the selectivity of the alkylation reaction. The most common catalysts are strong liquid acids like sulfuric acid (H₂SO₄) and hydrofluoric acid (HF).[2]

  • Sulfuric Acid (H₂SO₄): It is a widely used catalyst, but its effectiveness is highly dependent on its concentration. Lower acid concentrations can favor side reactions.[4] High catalyst consumption is a known issue, as it can be diluted by the formation of acid-soluble oils, a byproduct of polymerization.[4]

  • Hydrofluoric Acid (HF): HF is another effective catalyst, but it is highly toxic and corrosive, posing significant safety and environmental challenges.

  • Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored as safer and more environmentally friendly alternatives. However, they can suffer from rapid deactivation due to the formation of coke on the catalyst surface.[6]

Q3: What are the key process variables that need to be controlled to minimize side reactions?

A3: Several process variables have a significant impact on the selectivity and yield of the desired tetramethylheptane isomers. Careful control of these parameters is essential for a successful synthesis.

  • Temperature: Alkylation is an exothermic reaction, and higher temperatures generally favor side reactions like polymerization and cracking.[4] Therefore, maintaining a low reaction temperature is critical.

  • Isobutane-to-Olefin Ratio: A high molar ratio of isobutane to olefin is crucial to suppress olefin polymerization and favor the desired alkylation reaction. This ensures that the olefin molecules are more likely to react with an isobutane-derived carbocation rather than with another olefin molecule.

  • Acid Concentration: For liquid acid catalysts like H₂SO₄, maintaining a high acid concentration (typically 98-99%) is necessary to promote the desired alkylation pathway and minimize side reactions.

  • Mixing and Mass Transfer: Efficient mixing of the hydrocarbon and acid phases is vital to ensure good contact between the reactants and the catalyst, which can help to improve selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation synthesis of tetramethylheptanes and provides potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low yield of tetramethylheptanes 1. Suboptimal Isobutane-to-Olefin Ratio: A low ratio favors olefin polymerization. 2. Incorrect Reaction Temperature: High temperatures promote cracking and polymerization. 3. Low Catalyst Activity: The acid catalyst may be diluted or deactivated. 4. Poor Mixing: Inefficient mixing can lead to localized areas of high olefin concentration.1. Increase the molar ratio of isobutane to the C7 olefin feed. 2. Optimize and maintain a low reaction temperature using an efficient cooling system. 3. For liquid acids, check and adjust the acid concentration. For solid catalysts, consider regeneration or replacement. 4. Improve the agitation or stirring speed in the reactor.
High concentration of heavy byproducts (C12+ hydrocarbons) 1. Olefin Polymerization: This is the primary cause of heavy byproduct formation. 2. High Reaction Temperature: Promotes polymerization reactions.[4] 3. Low Isobutane-to-Olefin Ratio: Insufficient isobutane allows olefins to react with each other.1. Increase the isobutane-to-olefin ratio significantly. 2. Lower the reaction temperature. 3. Ensure uniform and rapid dispersion of the olefin feed into the isobutane/acid mixture.
High concentration of light byproducts (C5-C10 hydrocarbons) 1. Cracking Reactions: Larger carbocation intermediates are breaking down. 2. High Reaction Temperature: Higher temperatures can increase the rate of cracking.1. Lower the reaction temperature. 2. Optimize the residence time in the reactor; shorter times may reduce the extent of cracking.
Complex mixture of tetramethylheptane isomers 1. Isomerization Reactions: The carbocation intermediates are undergoing extensive rearrangement. 2. Non-selective Catalyst: The catalyst may not be promoting the formation of the desired isomer.1. Adjusting the reaction temperature may influence the isomerization equilibrium. 2. Experiment with different catalyst systems (e.g., different solid acid catalysts) that may offer better shape-selectivity.
Rapid catalyst deactivation (for solid catalysts) 1. Coke Formation: Deposition of carbonaceous materials on the catalyst surface. 2. Feed Impurities: Contaminants in the isobutane or olefin feed can poison the catalyst.1. Implement a catalyst regeneration cycle (e.g., controlled burn-off of coke). 2. Ensure high purity of the reactant feeds by using appropriate purification methods.

Experimental Protocols

Conceptual Laboratory Synthesis of Tetramethylheptanes

Objective: To synthesize tetramethylheptanes by the alkylation of isobutane with a C7 olefin (e.g., a heptene (B3026448) isomer) using a strong acid catalyst.

Materials:

  • Isobutane (high purity)

  • Heptene isomer (e.g., 2-methyl-2-hexene)

  • Sulfuric acid (98-99%) or a solid acid catalyst

  • Pressurized reaction vessel with cooling capabilities and a high-torque mechanical stirrer

  • Gas and liquid charging systems

  • Quenching solution (e.g., cold dilute sodium hydroxide)

  • Organic solvent for extraction (e.g., pentane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reactor Setup: Assemble the pressurized reaction vessel and ensure all connections are secure. The reactor should be equipped with a cooling jacket, a mechanical stirrer, a thermocouple, and inlet ports for isobutane and the olefin.

  • Catalyst Charging: Charge the reactor with the acid catalyst. For sulfuric acid, this is done carefully at a low temperature. For a solid catalyst, it is added as a slurry in isobutane.

  • Reactant Charging: Cool the reactor to the desired reaction temperature (e.g., 0-10 °C). Charge the reactor with liquid isobutane.

  • Reaction: Start vigorous stirring. Slowly add the heptene isomer to the reactor over a period of time to maintain a high instantaneous isobutane-to-olefin ratio. Monitor the temperature closely and adjust the cooling as needed to maintain a constant temperature.

  • Reaction Time: Allow the reaction to proceed for the desired amount of time after the olefin addition is complete.

  • Quenching: Stop the reaction by transferring the reactor contents to a vessel containing a cold quenching solution (e.g., dilute NaOH) to neutralize the acid catalyst.

  • Workup: Separate the organic layer. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the excess isobutane and any extraction solvent using a rotary evaporator.

  • Analysis: Analyze the product mixture using GC-MS to identify the various tetramethylheptane isomers and other byproducts.

Visualizations

Alkylation_Side_Reactions cluster_reactants Reactants cluster_products Products & Side Products isobutane Isobutane tmh Tetramethylheptanes (C11) isobutane->tmh Desired Alkylation olefin Heptene (C7 Olefin) olefin->tmh polymers Polymers (C14+) olefin->polymers Polymerization light_ends Light Ends (C5-C10) tmh->light_ends Cracking isomers Other C11 Isomers tmh->isomers Isomerization

Caption: Primary reaction pathways in tetramethylheptane synthesis.

Troubleshooting_Alkylation cluster_causes Potential Causes cluster_solutions Corrective Actions issue Observed Issue Low Yield High Polymers High Light Ends temp High Temperature issue:p->temp ratio Low Isobutane/Olefin Ratio issue:p->ratio acid Low Acid Concentration issue:p->acid mixing Poor Mixing issue:p->mixing dec_temp Decrease Temperature temp->dec_temp inc_ratio Increase Isobutane/Olefin Ratio ratio->inc_ratio check_acid Check/Increase Acid Strength acid->check_acid inc_mixing Improve Mixing mixing->inc_mixing

Caption: Troubleshooting logic for common alkylation synthesis issues.

References

Technical Support Center: Minimizing Impurities in 2,2,3,5-Tetramethylheptane Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2,3,5-tetramethylheptane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize impurities during its production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for producing this compound in a laboratory setting?

A common and effective method is a two-step synthesis. The first step involves the Grignard reaction between sec-butylmagnesium bromide and pinacolone (B1678379) to form the intermediate tertiary alcohol, 2,2,3,5-tetramethylheptan-3-ol. The second step is the reduction of this alcohol to the final product, this compound.

Q2: What are the most likely impurities in this synthesis?

The primary impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual pinacolone and sec-butyl bromide.

  • Grignard Reagent Side Products: Wurtz coupling of sec-butylmagnesium bromide with unreacted sec-butyl bromide can form 3,4-dimethylhexane. Benzene can also be a minor impurity if there is any moisture present during the Grignard reaction.[1]

  • Intermediate-Related Impurities: Unreacted 2,2,3,5-tetramethylheptan-3-ol from incomplete reduction.

  • Dehydration Products: Dehydration of the intermediate tertiary alcohol can lead to the formation of isomeric alkenes, such as 2,2,3,5-tetramethylhept-3-ene. This is more likely if the reduction step is carried out under acidic conditions.[2][3][4]

Q3: How can I minimize the formation of the Wurtz coupling byproduct?

The formation of Wurtz coupling products, like 3,4-dimethylhexane, can be minimized by the slow, dropwise addition of the sec-butyl bromide to the magnesium turnings during the preparation of the Grignard reagent.[5] This ensures that the concentration of the alkyl halide is kept low, reducing the likelihood of it reacting with the newly formed Grignard reagent.

Q4: My Grignard reaction is difficult to initiate. What can I do?

Initiation problems are common. Ensure all glassware is rigorously dried, preferably flame-dried under an inert atmosphere. The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating can also help to start the reaction.

Q5: How can I effectively purify the final this compound product?

Fractional distillation is a suitable method for purifying this compound due to the likely differences in boiling points between the product and potential impurities.

Troubleshooting Guides

Problem 1: Low Yield of the Grignard Adduct (2,2,3,5-Tetramethylheptan-3-ol)
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no heat evolution, magnesium remains shiny)Inactive magnesium surface (oxide layer)Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Crush the magnesium turnings to expose a fresh surface.
Presence of moisture in reagents or glasswareFlame-dry all glassware and cool under an inert atmosphere. Use anhydrous solvents.
Low conversion to the tertiary alcoholIncomplete reactionExtend the reaction time or gently heat the reaction mixture to reflux.
Wurtz coupling side reactionAdd the sec-butyl bromide solution dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.
Significant amount of unreacted pinacolone recoveredSteric hindranceWhile less common for this specific reaction, consider using a more reactive organometallic reagent if the issue persists.
Problem 2: Incomplete Reduction of the Tertiary Alcohol
Symptom Possible Cause Suggested Solution
Presence of 2,2,3,5-tetramethylheptan-3-ol in the final productInsufficient reducing agentUse a molar excess of the reducing agent.
Ineffective reducing agentFor tertiary alcohols, stronger reducing conditions may be necessary. Consider converting the alcohol to a tosylate followed by reduction with a hydride source like lithium aluminum hydride.[6]
Short reaction timeIncrease the reaction time and monitor the reaction progress by TLC or GC-MS.
Problem 3: Presence of Alkene Impurities in the Final Product
Symptom Possible Cause Suggested Solution
Peaks corresponding to C11H22 in GC-MS analysisDehydration of the intermediate alcohol during reductionAvoid strongly acidic conditions during the reduction step. If an acid-catalyzed reduction is used, consider alternative methods like converting the alcohol to a tosylate and reducing with LiAlH4.[6]
Dehydration during workupEnsure the workup process is not overly acidic or performed at high temperatures.

Experimental Protocols

Synthesis of 2,2,3,5-Tetramethylheptan-3-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • sec-Butyl bromide

  • Pinacolone (3,3-dimethyl-2-butanone)

  • Anhydrous diethyl ether or THF

  • Iodine (for activation)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of sec-butyl bromide in anhydrous diethyl ether.

  • Add a small amount of the sec-butyl bromide solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.

  • Once the reaction has initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Prepare a solution of pinacolone in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the pinacolone solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2,2,3,5-tetramethylheptan-3-ol.

Reduction of 2,2,3,5-Tetramethylheptan-3-ol to this compound

Method A: Two-Step Conversion via Tosylate [6]

Materials:

  • Crude 2,2,3,5-tetramethylheptan-3-ol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or THF

Procedure:

  • Dissolve the crude alcohol in pyridine and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride and stir at 0 °C for several hours.

  • Pour the reaction mixture into cold water and extract with diethyl ether.

  • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tosylate.

  • In a separate flame-dried flask, prepare a suspension of LiAlH4 in anhydrous diethyl ether.

  • Add a solution of the crude tosylate in anhydrous diethyl ether dropwise to the LiAlH4 suspension.

  • Reflux the mixture for several hours.

  • Cool the reaction and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting salts and wash with diethyl ether.

  • Dry the combined organic filtrates and remove the solvent. The crude product can then be purified by fractional distillation.

Method B: Direct Reduction (Example using a reported method for tertiary alcohols) [7]

Materials:

  • Crude 2,2,3,5-tetramethylheptan-3-ol

  • Indium(III) chloride (InCl3)

  • Chlorodiphenylsilane

  • Dichloromethane

Procedure:

  • Dissolve the crude alcohol in dichloromethane.

  • Add a catalytic amount of InCl3.

  • Add chlorodiphenylsilane to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction and purify by column chromatography or fractional distillation.

Data Presentation

Table 1: Physical Properties of Key Compounds for Purification

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC11H24156.31174[8]
PinacoloneC6H12O100.16106
sec-Butyl bromideC4H9Br137.0291
3,4-DimethylhexaneC8H18114.23118
2,2,3,5-Tetramethylheptan-3-olC11H24O172.31(Estimated higher than product)
2,2,3,5-Tetramethylhept-3-eneC11H22154.30(Estimated lower than product)

Note: Some boiling points are estimated based on structural similarity and may vary.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Reduction s1_reagents sec-Butyl Bromide + Magnesium s1_grignard sec-Butylmagnesium Bromide s1_reagents->s1_grignard in Ether/THF s1_reaction Grignard Addition s1_grignard->s1_reaction s1_ketone Pinacolone s1_ketone->s1_reaction s1_product 2,2,3,5-Tetramethylheptan-3-ol s1_reaction->s1_product s2_start 2,2,3,5-Tetramethylheptan-3-ol s1_product->s2_start s2_reaction Reduction (e.g., via Tosylate + LiAlH4) s2_start->s2_reaction s2_product This compound s2_reaction->s2_product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic start Impurity Detected in Final Product impurity_type Identify Impurity Type (e.g., by GC-MS) start->impurity_type unreacted_sm Unreacted Starting Materials impurity_type->unreacted_sm Pinacolone or sec-Butyl Bromide wurtz_product Wurtz Coupling Product impurity_type->wurtz_product 3,4-Dimethylhexane unreacted_alcohol Unreacted Tertiary Alcohol impurity_type->unreacted_alcohol C11H24O alkene_impurity Alkene Impurity impurity_type->alkene_impurity C11H22 solution_sm Optimize Grignard: - Slower addition - Longer reaction time unreacted_sm->solution_sm solution_wurtz Optimize Grignard: - Slow alkyl halide addition wurtz_product->solution_wurtz solution_alcohol Optimize Reduction: - Increase reducing agent - Longer reaction time unreacted_alcohol->solution_alcohol solution_alkene Optimize Reduction: - Avoid acidic conditions alkene_impurity->solution_alkene

Caption: Logical flow for troubleshooting impurities in the synthesis.

References

Technical Support Center: Optimizing Tetramethylheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the optimization of reaction conditions for the synthesis of various tetramethylheptane isomers. Detailed experimental protocols and comparative data are provided to facilitate successful synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing tetramethylheptanes?

A1: The most common and versatile methods for the synthesis of tetramethylheptanes include the Grignard reaction, Wurtz coupling, and alkylation of isobutane (B21531). The choice of method often depends on the desired isomer, the availability of starting materials, and the required scale of the synthesis.

Q2: Which tetramethylheptane isomers are of particular interest and why?

A2: Isomers such as 2,2,4,4-tetramethylheptane (B15455428) and 2,2,3,3-tetramethylheptane (B15455336) are often targeted due to their highly branched structures, which impart specific physical and chemical properties relevant in materials science and as intermediates in the synthesis of complex organic molecules.

Q3: What are the main challenges encountered in the synthesis of highly branched alkanes like tetramethylheptanes?

A3: The primary challenges include steric hindrance, which can lead to low reaction rates and yields, and the propensity for side reactions such as elimination and rearrangement, particularly when using sterically hindered reagents or substrates.[1][2] Purification of the final product from structurally similar isomers and byproducts can also be a significant hurdle.

Troubleshooting Guides

Grignard Reaction Route

The Grignard reaction is a powerful tool for forming carbon-carbon bonds and is frequently employed in the synthesis of precursors to highly branched alkanes. A typical approach involves the reaction of a Grignard reagent with a sterically hindered ketone, followed by dehydration and hydrogenation.

Issue 1: Grignard reaction fails to initiate.

  • Possible Cause: The magnesium surface is passivated by a layer of magnesium oxide, or trace amounts of water are present in the glassware or solvent.[3]

  • Solution:

    • Activate the magnesium turnings by gently crushing them in a mortar and pestle or by adding a small crystal of iodine to the reaction flask.

    • Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).

    • Use anhydrous solvents. Solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for a successful Grignard reaction.[4]

Issue 2: Low yield of the desired tertiary alcohol.

  • Possible Cause:

    • Wurtz-type coupling: The Grignard reagent reacts with the unreacted alkyl halide.

    • Enolization: The Grignard reagent acts as a base and deprotonates the ketone, especially with sterically hindered ketones.[2]

    • Reduction: The Grignard reagent reduces the ketone to a secondary alcohol.[2]

  • Solution:

    • To minimize Wurtz coupling, add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.

    • To reduce enolization, use a less sterically hindered Grignard reagent if possible, or perform the reaction at a lower temperature (-30°C to 0°C).[2] The addition of cerium(III) chloride can also favor nucleophilic addition.[2]

    • Slow addition of the ketone to the Grignard reagent at low temperatures can also help to minimize side reactions.

Issue 3: Formation of a white precipitate during the reaction.

  • Possible Cause: Formation of magnesium hydroxides or alkoxides due to the presence of moisture or reaction with the ether solvent over time.

  • Solution: During workup, add the reaction mixture to a cold, dilute acidic solution (e.g., aqueous ammonium (B1175870) chloride or hydrochloric acid) to dissolve the magnesium salts and protonate the alkoxide product.[3]

Wurtz Coupling Route

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond. While useful for creating symmetrical alkanes, it is prone to side reactions.[5][6]

Issue 1: Low yield of the desired coupled product.

  • Possible Cause:

    • Elimination reactions: Especially prevalent with secondary and tertiary alkyl halides, leading to the formation of alkenes.[1]

    • Rearrangement reactions: Carbocation intermediates can rearrange to more stable forms.

    • Mixture of products: When using two different alkyl halides, a statistical mixture of products is often obtained, making purification difficult.[1]

  • Solution:

    • The Wurtz reaction is most effective for primary alkyl halides.[1] The use of tertiary halides is generally not recommended due to the high likelihood of elimination.[4]

    • Using finely dispersed sodium can improve yields.[1]

    • To synthesize a symmetrical alkane, use a single alkyl halide.

Issue 2: The reaction is difficult to control.

  • Possible Cause: The reaction is highly exothermic.

  • Solution: Maintain a controlled reaction temperature using an ice bath and add the alkyl halide slowly to the sodium dispersion.

Alkylation Route

Alkylation, particularly of isobutane with alkenes, is a common industrial method for producing highly branched alkanes.[7] This method often employs strong acid catalysts like sulfuric acid or hydrofluoric acid.[7]

Issue 1: Low selectivity for the desired tetramethylheptane isomer.

  • Possible Cause: The formation of a complex mixture of isomers and byproducts due to various competing reactions like polymerization, cracking, and isomerization.[8]

  • Solution:

    • Careful control of reaction temperature and pressure is crucial.

    • Maintaining a high isobutane-to-olefin ratio can suppress side reactions.[9]

    • The choice of catalyst (e.g., solid acid catalysts like zeolites) can significantly influence selectivity.[10]

Issue 2: Catalyst deactivation.

  • Possible Cause: The formation of coke and heavy hydrocarbons on the catalyst surface.[10]

  • Solution:

    • Implement a catalyst regeneration cycle. For solid acid catalysts, this typically involves controlled combustion of the coke deposits.[10]

    • Optimize reaction conditions to minimize coke formation.

Data Presentation: Comparison of Synthetic Routes

ParameterGrignard Reaction RouteWurtz Coupling RouteAlkylation Route
Typical Yield 40-60% (for the final alkane)Generally low (<40%) for highly branched alkanes[5]High (can exceed 85% selectivity for desired products)[7]
Purity Moderate to high, purification can be challengingLow, often results in a mixture of products[1]High, but product is a mixture of isomers
Scalability Good, with careful control of exothermsPoor, due to safety and yield issuesExcellent, widely used in industry
Substrate Scope Broad, many ketones and alkyl halides can be usedLimited, best for primary alkyl halides[1]Specific to isobutane and C3-C5 olefins[8]
Key Challenges Steric hindrance, enolization, Wurtz coupling side reaction[2]Elimination, rearrangement, mixture of products[1]Catalyst deactivation, complex product mixture[8][10]

Experimental Protocols

Synthesis of 2,2,3,3-Tetramethylheptane via Grignard Reaction

This is a three-step synthesis involving a Grignard reaction, dehydration, and hydrogenation.

Step 1: Synthesis of 2,2,3,3-Tetramethylheptan-4-ol (Grignard Reaction)

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask and add anhydrous THF. Add a solution of propyl bromide (1.1 eq) in anhydrous THF dropwise to initiate the formation of propylmagnesium bromide.

  • Reaction with Ketone: Once the Grignard reagent has formed (indicated by a cloudy solution and gentle reflux), cool the flask to 0°C in an ice bath. Add a solution of pinacolone (B1678379) (1.0 eq) in anhydrous THF dropwise over 1-2 hours, maintaining the temperature below 10°C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be purified by vacuum distillation.

Step 2: Synthesis of 2,2,3,3-Tetramethylhept-4-ene (Dehydration)

  • Apparatus Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine the 2,2,3,3-tetramethylheptan-4-ol (1.0 eq) and toluene.

  • Reaction: Add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%). Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Monitoring and Workup: Monitor the reaction by GC until the starting material is consumed. Cool the reaction mixture and wash with a saturated sodium bicarbonate solution.

Step 3: Synthesis of 2,2,3,3-Tetramethylheptane (Hydrogenation)

  • Reaction Setup: In a high-pressure autoclave, dissolve the 2,2,3,3-tetramethylhept-4-ene in a suitable solvent such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature until the uptake of hydrogen ceases.

  • Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. The final product can be purified by fractional distillation.

Mandatory Visualizations

Synthesis_Workflow Start Propyl Bromide + Magnesium + Pinacolone Grignard Grignard Reaction Start->Grignard Alcohol 2,2,3,3-Tetramethylheptan-4-ol Grignard->Alcohol Dehydration Dehydration (H2SO4 catalyst) Alcohol->Dehydration Alkene 2,2,3,3-Tetramethylhept-4-ene Dehydration->Alkene Hydrogenation Hydrogenation (Pd/C catalyst) Alkene->Hydrogenation Final_Product 2,2,3,3-Tetramethylheptane Hydrogenation->Final_Product Grignard_Troubleshooting Start Low Yield in Grignard Step Check_Initiation Did the reaction initiate properly? Start->Check_Initiation Check_Side_Products Are side products observed? Check_Initiation->Check_Side_Products Yes Activate_Mg Activate Mg (I2, grinding). Ensure anhydrous conditions. Check_Initiation->Activate_Mg No Wurtz_Coupling Wurtz Coupling Product? Check_Side_Products->Wurtz_Coupling Enolization Starting Ketone Recovered? Wurtz_Coupling->Enolization No Slow_Addition Slowly add alkyl halide. Wurtz_Coupling->Slow_Addition Yes Lower_Temp Lower reaction temperature. Use less hindered Grignard. Add CeCl3. Enolization->Lower_Temp Yes Competing_Pathways cluster_desired Desired Pathway cluster_side Competing Side Reactions Grignard_Reagent R-MgX Addition Nucleophilic Addition Grignard_Reagent->Addition Ketone R'2C=O Ketone->Addition Alcohol Tertiary Alcohol Addition->Alcohol Grignard_Reagent2 R-MgX Wurtz Wurtz Coupling Grignard_Reagent2->Wurtz Enolization Enolization Grignard_Reagent2->Enolization Alkyl_Halide R-X Alkyl_Halide->Wurtz Ketone2 R'2C=O (hindered) Ketone2->Enolization Coupled_Product R-R Wurtz->Coupled_Product Enolate Enolate Enolization->Enolate

References

Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing in the gas chromatography (GC) analysis of alkanes. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

A1: Peak tailing is a distortion of a chromatographic peak where the latter half of the peak is broader than the front half, resulting in an asymmetrical shape.[1][2] In an ideal chromatogram, peaks should be symmetrical or Gaussian.[2] This phenomenon can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][2] A tailing factor or asymmetry factor greater than 1.5 typically indicates a significant issue that requires investigation.[2][3]

Q2: Why are my alkane peaks tailing?

A2: While alkanes are generally non-polar and less prone to tailing from chemical interactions, peak tailing can still occur due to various physical and chemical factors within the GC system.[1] Common causes include problems with the column, inlet, injection technique, or contamination.[1]

Q3: All the peaks in my chromatogram, including the solvent peak, are tailing. What is the likely cause?

A3: When all peaks in a chromatogram exhibit tailing, it usually points to a physical problem in the GC system that affects all compounds.[1][2] The most common culprits are related to the carrier gas flow path:[1][4]

  • Improper column installation: The column may be positioned too high or too low in the inlet, creating dead volumes or a convoluted flow path.[1][2][5]

  • Poor column cuts: Jagged or uneven cuts at the inlet or detector end of the column can cause turbulence in the carrier gas flow.[1][2] The end of the column should be cut at a 90° angle.[2]

  • Contaminated or active inlet liner: The liner can accumulate non-volatile residues, creating active sites that can interact with analytes.[2]

  • System leaks: Leaks at the inlet or detector connections can disrupt the carrier gas flow and lead to peak distortion.[2]

Q4: Only some of my alkane peaks, particularly the later-eluting ones, are tailing. What should I investigate?

A4: If only specific, typically later-eluting, alkane peaks are tailing, the issue is more likely related to chemical interactions or contamination within the column.[1] Potential causes include:

  • Column contamination: Accumulation of non-volatile residues at the head of the column can interfere with the partitioning of analytes.[1][6] Trimming 10-20 cm from the front of the column can often resolve this.[7]

  • Stationary phase degradation: Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups that can interact with analytes, although this is less common for non-polar alkanes.[1][2]

  • Low inlet temperature: An inlet temperature that is too low may not ensure the complete and rapid vaporization of higher-boiling alkanes, leading to tailing.[5]

Q5: How does my injection technique affect peak shape for alkanes?

A5: Injection technique plays a crucial role in peak symmetry. A slow or intermittent injection can cause the sample to enter the column in batches, resulting in broad and tailing peaks.[8] Overloading the column by injecting too much sample can also lead to peak distortion.[9] For splitless injections, an incorrect initial oven temperature relative to the solvent's boiling point can cause poor focusing of the analyte band and result in peak tailing.[1][3]

Data Summary

The following table summarizes the effect of inlet temperature on the peak shape of a representative alkane. Note that optimal temperatures will vary depending on the specific analyte and GC system.

Inlet Temperature (°C)Peak Width (min)Tailing Factor (Tf)Observation
2200.091.9Significant tailing, may indicate incomplete vaporization.[1]
2500.071.4Improved peak shape with reduced tailing.[1]
280 (Optimized)0.051.1Sharp, symmetrical peak.[1]
3100.051.0Good peak shape, minimal further improvement.[1]

Experimental Protocols

Protocol 1: Inlet Maintenance (Liner and Septum Replacement)

This protocol details the routine maintenance procedure for replacing the inlet liner and septum to address potential sources of contamination and leaks.

  • Cool Down the GC: Ensure the inlet and oven temperatures are at a safe, ambient level.

  • Turn Off Gases: Stop the flow of the carrier gas.

  • Disassemble the Inlet: Carefully remove the septum nut and septum.[1] Then, access and remove the inlet liner, noting its orientation.[2]

  • Inspect and Replace:

    • Septum: Replace the old septum with a new, high-quality one.[1]

    • Inlet Liner: Replace the liner with a new, deactivated liner of the same type.[1] If the liner contains glass wool, ensure it is also deactivated.[1]

  • Reassemble and Leak Check: Reinstall the components in the reverse order of disassembly.[1] After turning the carrier gas back on, perform a leak check.[1]

Protocol 2: Column Trimming

This procedure is used to remove contaminated or active sections from the front of the GC column.

  • Cool Down and Remove Column: Ensure the GC oven is at room temperature and the carrier gas is off. Carefully remove the column from the inlet.[2]

  • Make a Clean Cut: Using a ceramic scoring wafer or a diamond-tipped pen, score the column about 10-20 cm from the inlet end.[1] Snap the column at the score to create a clean, 90-degree cut.[1]

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and free of jagged edges or silica (B1680970) shards.[1][2]

  • Reinstall the Column: Reinstall the column in the inlet at the correct height as specified by the instrument manufacturer.[1]

  • Equilibrate: Restore the carrier gas flow, check for leaks, and allow the system to equilibrate before analysis.[2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing for alkanes in gas chromatography.

G start Peak Tailing Observed for Alkanes all_peaks_tail Are all peaks (including solvent) tailing? start->all_peaks_tail physical_issue Likely a physical issue in the flow path. all_peaks_tail->physical_issue Yes some_peaks_tail Likely a chemical or contamination issue. all_peaks_tail->some_peaks_tail No check_installation Check column installation (height and cut). physical_issue->check_installation check_liner Inspect and replace inlet liner and septum. check_installation->check_liner check_leaks Perform a system leak check. check_liner->check_leaks end Peak Shape Improved check_leaks->end trim_column Trim 10-20 cm from the front of the column. some_peaks_tail->trim_column check_temp Review and optimize inlet temperature. trim_column->check_temp check_injection Evaluate injection technique and volume. check_temp->check_injection check_injection->end

Caption: A flowchart for troubleshooting peak tailing in alkane GC analysis.

References

Technical Support Center: Enhancing the Resolution of Tetramethylheptane Isomers on a GC Column

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and detailed protocols for enhancing the gas chromatographic (GC) resolution of tetramethylheptane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating tetramethylheptane isomers using GC?

The main challenge in separating tetramethylheptane isomers, and branched alkanes in general, lies in their similar physicochemical properties.[1] These structural isomers often have very close boiling points and polarities, leading to co-elution on standard GC columns. Achieving baseline separation requires careful optimization of the chromatographic conditions, particularly the stationary phase, temperature program, and carrier gas flow rate.[2]

Q2: Which type of GC column is most effective for separating tetramethylheptane isomers?

For non-polar compounds like tetramethylheptane isomers, the principle of "like dissolves like" applies.[3] Therefore, a non-polar stationary phase is the most effective choice. The elution order on these columns is primarily determined by the boiling point and molecular shape of the isomers.[1] More branched isomers tend to have lower boiling points and, consequently, shorter retention times.[1]

Commonly used and effective stationary phases include:

  • 100% Dimethylpolysiloxane (e.g., DB-1, HP-1): This is a widely used non-polar phase that separates alkanes based on their boiling points.[1][4]

  • 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms): This phase offers a slightly different selectivity due to the presence of phenyl groups and can sometimes provide improved resolution for certain isomer pairs.[1][4]

Q3: How does the oven temperature program impact the separation of these isomers?

The temperature program is a critical parameter for optimizing the resolution of closely eluting compounds.[2][5]

  • Slower ramp rates: A slower temperature ramp rate generally improves resolution by allowing more time for the analytes to interact with the stationary phase.[6] However, excessively slow ramps can lead to broader peaks and longer analysis times.[6]

  • Initial temperature: A lower initial oven temperature can enhance the separation of early-eluting, more volatile isomers.[6]

  • Isothermal vs. Temperature Programming: For a mixture of isomers with a range of boiling points, temperature programming is generally preferred over an isothermal method to ensure that all peaks are eluted with a reasonably sharp peak shape and in a timely manner.[5][7]

Q4: My tetramethylheptane isomer peaks are tailing. What are the likely causes and how can I fix it?

Peak tailing, where the peak's trailing edge is wider than the leading edge, can be caused by several factors.[1] If all peaks, including the solvent peak, are tailing, it often points to a physical issue in the GC system such as:

  • Improper column installation: The column might be positioned incorrectly in the inlet, creating dead volume.[1][8]

  • Poor column cut: A ragged or uneven cut at the column inlet can cause turbulence.[1][9]

  • Contaminated inlet liner: Residues from previous injections can accumulate in the liner.[1]

If only specific, later-eluting peaks are tailing, it may be due to active sites in the system or column contamination.[1][5]

Troubleshooting Steps for Peak Tailing:

  • Perform inlet maintenance: Replace the septum and inlet liner.[1]

  • Re-install the column: Trim a small portion (5-10 cm) from the front of the column, ensuring a clean, square cut, and reinstall it at the correct depth in the injector.[5]

  • Condition the column: Bake out the column at a temperature recommended by the manufacturer to remove any contaminants.[5]

Q5: I am observing co-elution of some tetramethylheptane isomers. How can I improve their separation?

Co-elution is a common problem with structurally similar isomers.[2][4] To improve resolution, consider the following:

  • Optimize the temperature program: As a first step, try a slower oven temperature ramp rate (e.g., decrease from 10°C/min to 5°C/min).[10]

  • Adjust the carrier gas flow rate: Ensure the carrier gas linear velocity is optimal for the column dimensions and carrier gas type (Helium or Hydrogen) to maximize column efficiency.[6]

  • Increase column length: Using a longer column (e.g., 60 m or 100 m instead of 30 m) increases the number of theoretical plates, which can enhance resolution, though it will also increase analysis time.[1]

  • Decrease column internal diameter (ID): A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) provides higher efficiency and can improve separation.[11] Note that this will also reduce sample capacity, potentially requiring a higher split ratio.[11]

Data Presentation

The separation of tetramethylheptane isomers is highly dependent on the stationary phase and operating conditions. Kovats Retention Indices (KI) are a standardized measure of retention that can be used to compare results across different systems.[1]

Table 1: Kovats Retention Indices of Selected Tetramethylheptane and Other C11H24 Isomers on a Non-Polar Stationary Phase. [1]

Isomer NameKovats Retention Index (KI) Range
2,2,3,3-Tetramethylheptane1030 - 1050
Other C11 Isomers for Comparison
2,2-Dimethylnonane1050 - 1070
2,3-Dimethylnonane1060 - 1080
3,3-Dimethylnonane1070 - 1090
4,4-Dimethylnonane1080 - 1100
2,2,3-Trimethyloctane1040 - 1060
2,3,4-Trimethyloctane1050 - 1070
5-Methyldecane1085 - 1105

Data is indicative and may vary based on specific column and experimental conditions.

Experimental Protocols

Protocol 1: High-Resolution GC-MS for the Separation of Tetramethylheptane Isomers

This protocol outlines a standard method for the analysis of C11H24 isomers, including tetramethylheptanes.[1]

1. Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a split/splitless injector and electronic pressure control.

  • Mass Spectrometer: A single quadrupole or more advanced mass spectrometer.

  • GC Column: Agilent J&W DB-1 (100% dimethylpolysiloxane) or DB-5 (5% phenyl-methylpolysiloxane), 60 m x 0.25 mm I.D., 0.25 µm film thickness.[1]

  • Carrier Gas: Helium (99.999% purity).

  • Injector Liner: Deactivated, splitless liner with glass wool.

  • Syringe: 10 µL GC syringe.

  • Solvent: n-Hexane or pentane (B18724) (GC grade).

  • Standard: A mixture of n-alkanes (e.g., C8-C20) for the determination of Kovats retention indices.[1]

2. GC-MS Operating Conditions:

ParameterSettingRationale
Injector
ModeSplitTo handle potentially concentrated samples and ensure sharp peaks.
Temperature250 °CEnsures rapid vaporization of the analytes.
Split Ratio50:1 (can be optimized)Prevents column overload while allowing sufficient analyte to reach the detector.[3]
Oven Program
Initial Temperature40 °CAllows for good separation of volatile isomers.
Initial Hold Time2 min
Ramp Rate5 °C/minA slow ramp rate to enhance resolution of closely eluting isomers.[6]
Final Temperature200 °CEnsures all C11 isomers are eluted.
Final Hold Time5 min
Carrier Gas
GasHelium
Flow Rate1.2 mL/min (constant flow)An optimal flow rate for a 0.25 mm ID column to maximize efficiency.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Scan Rangem/z 40-200To capture characteristic fragment ions of alkanes.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc_setup GC Method Setup cluster_analysis Analysis & Data Processing Sample Sample containing Tetramethylheptane Isomers Dilute Dilute Sample in Hexane Sample->Dilute Standard Prepare n-Alkane Standard (for KI calculation) Inject Inject Sample and n-Alkane Standard Standard->Inject Dilute->Inject Column Install Non-Polar Column (e.g., DB-1, 60m x 0.25mm) Injector Set Injector Parameters (250°C, Split 50:1) Column->Injector Oven Program Oven Temperature (40°C to 200°C at 5°C/min) Injector->Oven Carrier Set Carrier Gas Flow (He, 1.2 mL/min) Oven->Carrier Carrier->Inject Acquire Acquire Data (GC-MS) Inject->Acquire Process Process Chromatograms Acquire->Process Identify Identify Isomers by KI and Mass Spectra Process->Identify

Caption: Experimental workflow for the GC-MS analysis of tetramethylheptane isomers.

Troubleshooting_Resolution cluster_method Method Optimization cluster_column Column Change Start Poor Resolution or Co-elution of Isomers Temp Optimize Temperature Program (Decrease Ramp Rate) Start->Temp First Step Flow Adjust Carrier Gas Flow (Optimize Linear Velocity) Temp->Flow If still unresolved End Resolution Improved Temp->End If resolved LongerCol Use a Longer Column (e.g., 60m -> 100m) Flow->LongerCol If still unresolved NarrowerCol Use a Narrower ID Column (e.g., 0.25mm -> 0.18mm) Flow->NarrowerCol Alternative Flow->End If resolved LongerCol->NarrowerCol Alternative LongerCol->End NarrowerCol->End

Caption: Logical troubleshooting workflow for improving the resolution of co-eluting isomers.

References

Stability issues of 2,2,3,5-Tetramethylheptane in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the storage, handling, and stability of 2,2,3,5-Tetramethylheptane.

Troubleshooting Guide

This guide addresses potential issues you might encounter during the storage and use of this compound in your experiments.

Question: My experimental results using a stored sample of this compound are inconsistent with previous batches. What could be the cause?

Answer: Inconsistent experimental results can stem from several factors related to the integrity of your sample. A systematic approach to troubleshooting is recommended.

First, verify the purity of your current batch of this compound. Over time, even stable compounds can accumulate impurities from various sources. We recommend performing a purity analysis using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify any potential contaminants.

Next, review your storage conditions. Although branched alkanes are generally stable, improper storage can lead to contamination. Ensure the container is securely sealed to prevent the ingress of moisture or atmospheric contaminants.[1] The storage area should be cool, dry, and well-ventilated, away from heat, sparks, and open flames.[1]

Finally, consider the possibility of solvent contamination if the this compound was used in a solution. If so, re-purification of the compound may be necessary.

G A Inconsistent Experimental Results B Verify Purity of this compound A->B C Review Storage Conditions A->C D Check for Solvent Contamination A->D E Perform GC-MS Analysis B->E F Inspect Container Seal and Storage Environment C->F G Re-purify Compound if Necessary D->G H Issue Resolved E->H F->H G->H

Caption: Troubleshooting workflow for inconsistent experimental results.

Question: I have noticed a slight discoloration/change in the physical appearance of my stored this compound. What should I do?

Answer: A change in the physical appearance, such as discoloration, of a stored chemical is a potential indicator of contamination or degradation. While alkanes are generally colorless, the presence of impurities can alter their appearance.[2]

It is crucial to assess the purity of the sample before further use. We recommend employing analytical techniques to identify the nature of the impurity.[2][3] A simple visual comparison with a certified pure standard, if available, can sometimes reveal significant impurities.[2] For a more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separating and identifying volatile organic compounds.

Do not use the discolored sample in your experiments until its purity has been confirmed and it has been established that the impurity will not interfere with your results.

Frequently Asked Questions (FAQs)

Question: What are the optimal storage conditions for this compound?

Answer: As a flammable liquid, this compound should be stored in a cool, dry, and well-ventilated area away from ignition sources such as heat, sparks, and open flames.[1] It is important to keep the container tightly sealed to prevent the entry of moisture and other atmospheric contaminants.[1] The storage area should be clearly marked, and access should be restricted to authorized personnel.[1]

Question: Is this compound prone to degradation under normal storage conditions?

Question: What are the potential degradation products of this compound?

Answer: While specific degradation products for this compound are not documented in the provided search results, the degradation of alkanes, when it occurs (e.g., at high temperatures), typically proceeds through free-radical mechanisms, which can lead to the formation of smaller alkanes, alkenes, and other hydrocarbon fragments. However, under recommended storage conditions, significant degradation is not expected.

Question: How can I verify the purity of my this compound sample?

Answer: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS).[3] This technique separates the components of a mixture and provides information about their molecular weight and fragmentation patterns, allowing for the identification and quantification of the primary compound and any impurities. Other methods for assessing chemical purity include comparison with a pure standard, and determination of physical properties like boiling point.[2]

G A Purity Verification of this compound B Sample Preparation A->B C GC-MS Analysis A->C D Data Interpretation A->D E Dilute sample in a suitable volatile solvent (e.g., hexane) B->E F Inject sample into GC-MS system C->F G Separate components based on volatility and column interaction C->G H Identify peaks by comparing mass spectra to a library D->H I Quantify purity based on peak area D->I J Purity Confirmed I->J

Caption: General workflow for purity verification of this compound.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol [4]
CAS Number 61868-42-6[4]
IUPAC Name This compound[4]

Note: More detailed physical properties such as boiling point and density were not available in the provided search results.

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Objective: To determine the purity of a this compound sample and identify any potential volatile impurities.

2. Materials:

  • This compound sample

  • High-purity hexane (B92381) (or other suitable volatile solvent)

  • Autosampler vials with caps

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

3. Instrument Conditions (Example):

  • GC Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbons.

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

4. Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in high-purity hexane (e.g., 1% v/v).

  • Blank Run: Inject a sample of pure hexane to identify any solvent-related impurities.

  • Sample Analysis: Inject the diluted this compound sample into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

5. Data Analysis:

  • Peak Identification: Identify the major peak corresponding to this compound by comparing its mass spectrum with a reference library (e.g., NIST).

  • Impurity Identification: Identify any minor peaks by comparing their mass spectra with the reference library.

  • Purity Calculation: Calculate the purity of the sample based on the relative peak areas in the TIC. The purity is typically expressed as the area of the main peak divided by the total area of all peaks, multiplied by 100%.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always adhere to their institution's safety protocols and consult the relevant Safety Data Sheet (SDS) before handling any chemical. The experimental protocols are examples and may require optimization for specific instruments and applications.

References

Calibration curve problems with 2,2,3,5-Tetramethylheptane standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting calibration curve issues when using 2,2,3,5-Tetramethylheptane as a standard. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a standard?

This compound is a branched-chain alkane with the molecular formula C11H24.[1][2] It is often used as a standard in gas chromatography (GC) and other analytical techniques due to its high purity, stability, and well-defined physical properties. Its branched structure can also be useful for specific separation and identification purposes in complex hydrocarbon mixtures.

Q2: My calibration curve for this compound is not linear. What are the possible causes?

Non-linear calibration curves are a common issue in GC analysis and can stem from several factors.[3] The primary areas to investigate include:

  • Standard Preparation Errors: Inaccurate dilutions, solvent evaporation, or contamination of the solvent can lead to incorrect concentration values for your calibration points.[3][4]

  • Injector-Related Issues: Changes in injection volume, technique, or injector temperature can affect the amount of standard introduced into the column, leading to non-linearity.[3]

  • Detector Saturation: The detector has a linear range. If the concentration of your standards is too high, it can fall outside this range, causing a non-linear response.[3]

  • Analyte Degradation: Although this compound is stable, issues with the GC system, such as active sites in the liner or column, could potentially cause degradation at high temperatures.

Q3: I'm observing inconsistent peak areas for the same this compound standard. What should I check?

Inconsistent peak areas point towards issues with reproducibility.[5] Key areas to troubleshoot are:

  • GC System Leaks: Check for leaks in the carrier gas line, septum, and fittings.

  • Injection Technique: Ensure a consistent and reproducible injection technique, whether manual or automated.

  • Autosampler Issues: If using an autosampler, check for air bubbles in the syringe and ensure it is functioning correctly.

  • Column Contamination: Carryover from previous injections can lead to inconsistent results.[6]

Q4: Why am I seeing peak tailing or fronting with my this compound standard?

Peak tailing or fronting can be caused by several factors:[6]

  • Column Overloading: Injecting too much sample can lead to peak distortion.

  • Active Sites: Active sites in the injection port liner or on the column can interact with the analyte.

  • Improper Sample Vaporization: The injection port temperature may be too low for the complete and instantaneous vaporization of this compound.

Troubleshooting Guides

Guide 1: Non-Linear Calibration Curve

This guide provides a step-by-step approach to troubleshooting a non-linear calibration curve for this compound.

Symptoms:

  • The coefficient of determination (R²) is below the acceptable value (typically >0.99).

  • The calibration curve shows a distinct curve or deviation from a straight line.

Troubleshooting Workflow:

start Non-Linear Calibration Curve prep_check Verify Standard Preparation start->prep_check gc_check Check GC System prep_check->gc_check No remake_standards Prepare Fresh Standards prep_check->remake_standards Yes check_injection Verify Injection Parameters & Technique gc_check->check_injection Yes end_bad Consult Instrument Specialist gc_check->end_bad No check_dilution Review Dilution Calculations & Technique remake_standards->check_dilution check_solvent Analyze Solvent Blank for Contamination check_dilution->check_solvent end_good Problem Resolved check_solvent->end_good check_detector Check Detector Linear Range check_injection->check_detector lower_concentration Lower Standard Concentrations check_detector->lower_concentration Outside Range system_maintenance Perform System Maintenance (e.g., change liner, septum) check_detector->system_maintenance Within Range lower_concentration->end_good system_maintenance->end_good start Inconsistent Peak Areas leak_check Check for System Leaks start->leak_check injection_check Examine Injection System leak_check->injection_check No Leak fix_leaks Fix Leaks (e.g., tighten fittings, replace septum) leak_check->fix_leaks Leak Found manual_injection Review Manual Injection Technique injection_check->manual_injection Manual autosampler_check Inspect Autosampler Syringe & Vial injection_check->autosampler_check Autosampler end_good Problem Resolved fix_leaks->end_good column_check Check for Column Contamination manual_injection->column_check autosampler_check->column_check bakeout Perform Column Bakeout column_check->bakeout Contamination Suspected end_bad Contact Service Engineer column_check->end_bad No Contamination bakeout->end_good C1 This compound

References

Validation & Comparative

A Comparative Analysis of 2,2,3,5-Tetramethylheptane and Isooctane as High-Performance Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative evaluation of 2,2,3,5-tetramethylheptane and the industry-standard isooctane (B107328) (2,2,4-trimethylpentane) for their potential applications as fuel additives. The demand for fuels with superior anti-knock characteristics continues to drive research into novel, highly branched alkane structures. Isooctane has historically served as the benchmark, defining the 100-point on the octane (B31449) rating scale.[1][2] This document assesses the physicochemical properties and theoretically-derived performance characteristics of this compound against isooctane.

It is critical to note that while extensive experimental data exists for isooctane, such data for this compound is not widely available in public literature.[3] Consequently, its performance metrics, particularly octane ratings, are largely inferred from established quantitative structure-activity relationships (QSAR) which correlate a high degree of molecular branching with increased resistance to autoignition.[3]

Physicochemical Properties: A Head-to-Head Comparison

A fundamental comparison begins with the intrinsic physicochemical properties of both compounds. These properties are crucial as they influence behavior in fuel blends, affecting factors like volatility, energy density, and handling.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)
Chemical Formula C₁₁H₂₄C₈H₁₈
Molecular Weight 156.31 g/mol [4]114.23 g/mol [5]
Boiling Point ~178 °C (Predicted)98-99 °C[5]
Melting Point Not Available-107.4 °C[3]
Density ~0.76 g/cm³ (Predicted)0.692 g/cm³[3]
Heat of Combustion Undetermined-5461.3 kJ/mol[3]
Research Octane Number (RON) Predicted > 100100 (by definition)[2]
Motor Octane Number (MON) Predicted > 100100 (by definition)[3]

Anti-Knock Properties: A Theoretical Outlook

The primary function of a fuel additive is to prevent engine knock, a phenomenon of premature fuel-air mixture detonation. This capability is quantified by the Research Octane Number (RON) and Motor Octane Number (MON). Isooctane sets the standard with a RON and MON of 100.[3]

For this compound, while direct experimental octane ratings are unavailable, its molecular structure provides a strong basis for performance prediction. The principles of hydrocarbon combustion indicate that its highly branched and compact structure would confer a very high resistance to autoignition.[3] Increased branching in alkane isomers is known to enhance chemical stability and reduce the tendency for the radical chain reactions that lead to knocking.[6] Therefore, it is anticipated that this compound would exhibit superior anti-knock characteristics, likely possessing an octane number significantly exceeding 100.

G cluster_0 Molecular Structure Influence on Fuel Performance cluster_1 Compound Comparison A Molecular Structure B Degree of Branching A->B determines C Resistance to Autoignition (Knock Resistance) B->C directly correlates with E This compound (Highly Branched C11) F Isooctane (Branched C8) D Octane Number (RON/MON) C->D is quantified by G Predicted Higher Octane Number (>100) E->G leads to H Standard Octane Number (100) F->H defines

Figure 1. Logical relationship between molecular branching and octane number.

Experimental Protocols for Octane Number Determination

To empirically validate the predicted anti-knock properties of this compound, standardized testing methodologies are required. The universally accepted protocols are those established by ASTM International.

1. Research Octane Number (RON) - ASTM D2699:

  • Objective: To determine the anti-knock characteristics of a fuel under relatively mild, low-speed engine conditions, simulating city driving.

  • Methodology:

    • A standardized, single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is utilized.

    • The engine is operated at a constant speed of 600 rpm with a specified intake air temperature.

    • The test fuel (e.g., this compound) is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is detected by a sensor.

    • Primary Reference Fuels (PRFs), which are volumetric blends of isooctane (100 octane) and n-heptane (0 octane), are then tested.

    • Two PRF blends, one that knocks more and one that knocks less than the test sample, are identified.

    • By interpolating between the knock readings of the two bracketing PRFs, the octane number of the test sample is determined. The RON corresponds to the percentage of isooctane in the PRF blend that matches the knock intensity of the test fuel.

2. Motor Octane Number (MON) - ASTM D2700:

  • Objective: To assess the anti-knock performance under more severe, high-speed engine conditions, representative of highway driving.[3]

  • Methodology:

    • The same CFR engine is used but operated under more strenuous conditions: a higher engine speed of 900 rpm and a higher intake mixture temperature.[3]

    • The procedure of adjusting the compression ratio to achieve a standard knock intensity and bracketing the test fuel with PRF blends is identical to the RON test.

    • The resulting MON value is typically lower than the RON for the same fuel, and the difference between them (RON - MON) is known as the fuel's sensitivity.

experimental_workflow start Start: Obtain Test Compound (e.g., this compound) cfr_engine Prepare Standardized CFR Test Engine start->cfr_engine astm_method Select ASTM Method cfr_engine->astm_method ron_conditions Set RON Conditions (ASTM D2699) - 600 rpm - Lower Intake Temp astm_method->ron_conditions RON mon_conditions Set MON Conditions (ASTM D2700) - 900 rpm - Higher Intake Temp astm_method->mon_conditions MON run_test_fuel Run Test Compound Adjust Compression Ratio to Standard Knock Intensity ron_conditions->run_test_fuel mon_conditions->run_test_fuel bracket_prf Test Primary Reference Fuels (PRF) (Isooctane/n-Heptane Blends) to Bracket Test Compound Knock run_test_fuel->bracket_prf interpolate Interpolate Results bracket_prf->interpolate ron_result Determine Research Octane Number (RON) interpolate->ron_result from RON test mon_result Determine Motor Octane Number (MON) interpolate->mon_result from MON test

Figure 2. Experimental workflow for octane number determination.

Conclusion and Future Outlook

Isooctane remains the undisputed cornerstone for octane rating and a critical component in formulating high-performance gasolines.[5][7] Its properties are well-documented, and its performance is the standard by which all other anti-knock agents are measured.

However, the theoretical advantages of highly-branched C11 alkanes like this compound present a compelling case for further research. Based on established structure-property relationships, it is strongly anticipated that this compound would exhibit superior anti-knock characteristics compared to isooctane. Its larger molecular size and lower volatility may also offer benefits in certain specialty fuel formulations. Empirical validation through standardized engine testing is the essential next step to confirm these predicted advantages and to fully evaluate its potential as a next-generation fuel additive.

References

Validating the Purity of 2,2,3,5-Tetramethylheptane: A Comparative Guide to GC-FID and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the accuracy, reproducibility, and safety of their work. This guide provides an objective comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) for the validation of 2,2,3,5-tetramethylheptane purity against alternative analytical techniques. Supported by experimental data and detailed protocols, this document aims to assist in the selection of the most appropriate method for specific analytical requirements.

Executive Summary

Gas Chromatography with Flame Ionization Detection (GC-FID) stands out as a robust, reliable, and cost-effective method for determining the purity of volatile hydrocarbons like this compound. Its high sensitivity to organic compounds and a largely uniform response factor for hydrocarbons make it exceptionally well-suited for quantitative analysis. While alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages in structural elucidation and absolute quantification, respectively, GC-FID often provides the optimal balance of performance, simplicity, and cost for routine purity assessments.

Data Presentation: A Comparative Analysis

The following tables summarize the performance characteristics of GC-FID and its alternatives for the purity analysis of hydrocarbons, based on available data for similar compounds.

Table 1: Performance Characteristics of GC-FID for Hydrocarbon Purity Analysis

ParameterTypical Performance for C11 Alkanes (Estimated)
Linearity (R²) > 0.999[1]
Limit of Detection (LOD) 0.01 - 1 µg/mL
Limit of Quantitation (LOQ) 0.05 - 5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (RSD) < 2%[1]

Note: Data is estimated based on performance for similar hydrocarbons. Actual performance may vary depending on the specific instrument and conditions.

Table 2: Comparison of Analytical Techniques for Purity Determination

Analytical TechniquePrincipleKey AdvantagesKey Limitations
GC-FID Separation by chromatography, detection by flame ionization.High precision and robustness for hydrocarbons, wide linear range, cost-effective.Provides limited structural information for impurity identification.
GC-MS Separation by chromatography, detection by mass spectrometry.Provides detailed structural information for impurity identification, high sensitivity.[2]Response factors can vary significantly between compounds, potentially affecting quantitative accuracy without specific calibration for each impurity.[3]
qNMR Nuclear magnetic resonance spectroscopy.Absolute quantification without a specific reference standard for the analyte, provides detailed structural information.[4][5]Lower sensitivity compared to chromatographic methods for trace impurities, higher instrumentation cost.[5]

Experimental Protocols

A detailed experimental protocol for the validation of this compound purity using GC-FID is provided below. This protocol is adapted from established methods for hydrocarbon analysis, such as ASTM D5134.[4][5][6][7]

GC-FID Method for Purity of this compound

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a high-purity solvent such as n-hexane or pentane.

  • Prepare a series of calibration standards of this compound in the same solvent, covering a concentration range that brackets the expected sample concentration.

2. Instrumentation:

  • A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

3. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane phase (e.g., DB-1, HP-5ms), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is suitable.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: A split ratio of 50:1 or higher is recommended to avoid column overload with a high-purity sample.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase the temperature at a rate of 5 °C/min to 200 °C.

    • Hold: Maintain the temperature at 200 °C for 10 minutes.

  • Detector Temperature: 300 °C.

4. Data Analysis:

  • The purity of this compound is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

  • For higher accuracy, a calibration curve generated from the prepared standards can be used to quantify the main component and any identified impurities.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the logical comparison between the analytical techniques, the following diagrams are provided.

GC_FID_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve standards Prepare Calibration Standards dissolve->standards inject Inject into GC standards->inject separate Separation on Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Purity Purity Validation of this compound GC_FID GC-FID Purity->GC_FID GC_MS GC-MS Purity->GC_MS qNMR qNMR Purity->qNMR Quant Quantitative Accuracy GC_FID->Quant High Ident Impurity Identification GC_FID->Ident Low Cost Cost & Complexity GC_FID->Cost Low GC_MS->Quant Moderate to High (impurity dependent) GC_MS->Ident High GC_MS->Cost Moderate qNMR->Quant High (Absolute) qNMR->Ident High qNMR->Cost High

References

A Comparative Guide to the Combustion of 2,2,3,5-Tetramethylheptane and Other C11 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the combustion characteristics of 2,2,3,5-tetramethylheptane against other C11 alkane isomers. While direct experimental combustion data for many highly branched C11 isomers, including this compound, is scarce in publicly available literature, this document synthesizes known experimental methodologies and general principles of alkane combustion to offer a valuable reference for researchers in the field. The guide highlights the influence of isomeric structure on combustion properties and outlines the standard experimental protocols used to evaluate these characteristics.

Physicochemical Properties of C11 Isomers

The molecular structure of an alkane isomer significantly influences its physical properties, which in turn affect its behavior as a fuel. Highly branched isomers, such as this compound, generally exhibit different boiling points and densities compared to their linear or less-branched counterparts. These properties are crucial for fuel atomization and vaporization processes in combustion engines.

PropertyThis compoundn-Undecane2-Methyl-decane
Molecular Formula C₁₁H₂₄C₁₁H₂₄C₁₁H₂₄
Molecular Weight ( g/mol ) 156.31156.31156.31
Boiling Point (°C) ~178 (Predicted)196193-194
Density (g/cm³) ~0.75 (Predicted)0.740.74
Heat of Combustion (kJ/mol) Not Experimentally Determined-7443.5Not Experimentally Determined

Note: Experimental data for many branched C11 isomers is limited. Predicted values are based on structure-property relationships.

Combustion Characteristics: A Comparative Overview

The branching of the carbon chain in alkane isomers has a profound effect on their combustion behavior, particularly on their resistance to autoignition (knocking) and their flame propagation speed.

Ignition Delay Time

Table 2: Comparative Ignition Delay Time Data (Hypothetical)

IsomerTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Ignition Delay Time (μs)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
n-UndecaneData Not AvailableData Not AvailableData Not AvailableData Not Available
Other C11 IsomersData Not AvailableData Not AvailableData Not AvailableData Not Available

This table is provided as a template to be populated as experimental data becomes available. Researchers are encouraged to consult specialized databases and recent publications for the most current information.

Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture that influences flame propagation and stability. The molecular structure of the fuel plays a significant role. Generally, more compact, highly branched isomers tend to have lower laminar flame speeds compared to their linear counterparts. This is due to differences in transport properties and the chemical kinetics of flame propagation.

Table 3: Comparative Laminar Flame Speed Data (Hypothetical)

IsomerUnburned Gas Temperature (K)Pressure (atm)Equivalence Ratio (Φ)Laminar Flame Speed (cm/s)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
n-UndecaneData Not AvailableData Not AvailableData Not AvailableData Not Available
Other C11 IsomersData Not AvailableData Not AvailableData Not AvailableData Not Available

This table is provided as a template to be populated as experimental data becomes available.

Experimental Protocols

The following sections detail the standard experimental methodologies used to measure key combustion parameters for alkane fuels.

Ignition Delay Time Measurement

Ignition delay times are typically measured using shock tubes or rapid compression machines. These facilities allow for the rapid heating and compression of a fuel/oxidizer mixture to conditions relevant to internal combustion engines.

A shock tube is a long tube divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the test gas mixture.[1] The rapid bursting of the diaphragm generates a shock wave that propagates through the test gas, rapidly increasing its temperature and pressure.[1] The ignition delay time is the period between the passage of the shock wave and the onset of combustion, which is typically detected by measuring pressure changes or light emission from excited species like OH*.[2][3]

G cluster_prep Mixture Preparation cluster_st Shock Tube Operation cluster_diag Diagnostics Fuel Fuel Vapor Mixing Gas Mixing System Fuel->Mixing Oxidizer Oxidizer (Air/O2) Oxidizer->Mixing Diluent Diluent (Ar/N2) Diluent->Mixing Driven Low-Pressure Driven Section (Test Gas) Mixing->Driven Fill Driver High-Pressure Driver Section (He) Diaphragm Diaphragm Burst Driver->Diaphragm Driven->Diaphragm ShockWave Incident & Reflected Shock Waves Diaphragm->ShockWave TestConditions High T & P Test Conditions ShockWave->TestConditions PressureSensor Pressure Transducer TestConditions->PressureSensor LightDetector Photodetector (OH* Emission) TestConditions->LightDetector Laser Laser Absorption (Species Concentration) TestConditions->Laser DataAcquisition Data Acquisition System PressureSensor->DataAcquisition LightDetector->DataAcquisition Laser->DataAcquisition Ignition Delay Time Calculation Ignition Delay Time Calculation DataAcquisition->Ignition Delay Time Calculation

Fig 1. Experimental workflow for ignition delay time measurement in a shock tube.
Laminar Flame Speed Measurement

Laminar flame speeds are often measured using the constant volume combustion chamber method with a centrally ignited, outwardly propagating spherical flame.

A premixed fuel/air mixture is introduced into a spherical or cylindrical vessel at a known initial pressure and temperature.[4] The mixture is ignited at the center by a spark, creating a spherical flame that propagates outwards.[4] The flame propagation is recorded using high-speed schlieren imaging. The stretched flame speed is determined from the rate of change of the flame radius, and the unstretched laminar flame speed is then extrapolated by accounting for the effects of flame stretch.[5]

G cluster_prep Mixture Preparation cluster_comb Combustion Experiment cluster_diag Diagnostics & Analysis Fuel Fuel Mixing Mixing Tank Fuel->Mixing Air Air Air->Mixing Vessel Constant Volume Combustion Chamber Mixing->Vessel Fill Ignition Spark Ignition Vessel->Ignition Flame Outwardly Propagating Spherical Flame Ignition->Flame Camera High-Speed Schlieren Imaging Flame->Camera Pressure Pressure Transducer Flame->Pressure Analysis Image & Data Analysis Camera->Analysis Pressure->Analysis Laminar Flame Speed Calculation Laminar Flame Speed Calculation Analysis->Laminar Flame Speed Calculation

Fig 2. Workflow for laminar flame speed measurement in a constant volume vessel.

Concluding Remarks

The study of C11 alkane isomers is crucial for the development of advanced transportation fuels. While direct experimental data for this compound remains elusive, the principles of combustion chemistry suggest that its highly branched structure will lead to favorable anti-knock properties, characterized by a long ignition delay time. Conversely, its laminar flame speed is expected to be lower than that of its linear isomer, n-undecane.

The experimental methodologies outlined in this guide provide a framework for future research to fill the existing data gaps. A comprehensive understanding of the combustion behavior of a wide range of C11 isomers will be instrumental in the design of next-generation fuel surrogates and the optimization of combustion engine performance. Further experimental and modeling studies are essential to fully characterize the combustion properties of this compound and other highly branched undecane (B72203) isomers.

References

The Untapped Potential of Tetramethylheptane Isomers as High-Performance Octane Enhancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data remains elusive, the unique structural characteristics of tetramethylheptane isomers point towards their significant potential as superior octane (B31449) enhancers in spark-ignition engines. This guide provides a comparative analysis of these C11 alkanes against the benchmark isooctane (B107328), alongside the standardized methodologies required for their empirical evaluation.

The relentless pursuit of higher engine efficiencies and the need to meet stringent emissions standards have fueled the demand for high-octane gasoline components that resist autoignition, or "knocking." Highly branched alkanes are known to exhibit excellent anti-knock properties. Tetramethylheptane isomers, with their compact, globular structures, represent a promising, yet underexplored, class of fuel additives. This guide summarizes the available physicochemical data for several tetramethylheptane isomers and details the rigorous experimental protocols that would be necessary to quantify their performance as octane enhancers.

Physicochemical Properties: A Comparative Overview

Property2,2,3,3-Tetramethylheptane2,2,4,4-Tetramethylheptane (B15455428)2,3,3,6-TetramethylheptaneIsooctane (2,2,4-Trimethylpentane)
Chemical Formula C₁₁H₂₄C₁₁H₂₄C₁₁H₂₄C₈H₁₈
Molecular Weight ( g/mol ) 156.31[1]156.31[2]156.31[3]114.23[4][5][6]
Boiling Point (°C) Not availableNot available175[3]99.2[4][5][6]
Density (g/cm³) Not availableNot available0.7520.692[4][5]
Predicted Research Octane Number (RON) > 100> 100> 100100 (by definition)
Predicted Motor Octane Number (MON) > 100> 100> 100100 (by definition)

The higher molecular weight and boiling points of the tetramethylheptane isomers compared to isooctane are expected, given their larger carbon backbone. The key indicator of their potential as octane enhancers lies in their highly branched structures, which is known to correlate with higher resistance to autoignition. It is therefore predicted that their RON and MON values would exceed 100.

Experimental Protocols for Octane Number Determination

The performance of any potential octane enhancer is definitively determined by measuring its Research Octane Number (RON) and Motor Octane Number (MON) using standardized engine tests. These tests compare the knock intensity of the test fuel to that of primary reference fuels (PRFs), which are blends of isooctane (100 octane) and n-heptane (0 octane).

Research Octane Number (RON) Determination (ASTM D2699)

The RON test simulates fuel performance under mild, low-speed driving conditions.[7][8][9][10]

Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio is used.[8]

Procedure:

  • The CFR engine is operated at a constant speed of 600 rpm.[8]

  • The engine is warmed up to stable operating conditions.

  • The test fuel is introduced into the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.

  • Primary reference fuels of known octane numbers are then run in the engine, and the compression ratios required to produce the same standard knock intensity are recorded.

  • The RON of the test fuel is determined by bracketing it between two PRFs, one that knocks more and one that knocks less than the test fuel. The final value is interpolated from the compression ratio readings.

Motor Octane Number (MON) Determination (ASTM D2700)

The MON test evaluates fuel performance under more severe, high-speed, high-load conditions.[7][10][11][12]

Apparatus: The same CFR engine as used for RON testing is employed.

Procedure:

  • The engine is operated at a higher speed of 900 rpm.

  • The fuel-air mixture is preheated to a higher temperature than in the RON test.

  • Similar to the RON test, the compression ratio is adjusted for the test fuel to achieve a standard knock intensity.

  • The test fuel is bracketed between two PRFs to determine the MON.

The MON value is typically lower than the RON value for a given fuel, and the difference between the two is known as the fuel's "sensitivity."

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the octane number of a candidate compound.

G cluster_prep Preparation cluster_testing Octane Number Testing cluster_analysis Data Analysis & Results A Synthesize/Procure Tetramethylheptane Isomer B Prepare Blends with Primary Reference Fuels (Isooctane/n-Heptane) A->B C Calibrate CFR Engine (ASTM D2699/D2700) B->C Test Samples D Introduce Test Fuel/ Reference Fuel Blends C->D E Adjust Compression Ratio to Standard Knock Intensity D->E F Record Knockmeter Readings and Compression Ratios E->F G Interpolate Data to Determine RON/MON F->G Raw Data H Final Performance Comparison Report G->H

Caption: Experimental workflow for octane number determination.

Conclusion

While a definitive performance comparison of tetramethylheptane isomers as octane enhancers awaits empirical validation through standardized engine testing, their highly branched molecular structures strongly suggest they possess superior anti-knock characteristics, likely exceeding those of the benchmark isooctane. The detailed experimental protocols for RON (ASTM D2699) and MON (ASTM D2700) determination provide a clear pathway for the future evaluation of these promising fuel additives. Further research and testing are warranted to fully characterize the potential of tetramethylheptane isomers to contribute to the development of next-generation, high-performance fuels.

References

Quantitative Analysis of 2,2,3,5-Tetramethylheptane in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of specific branched alkanes, such as 2,2,3,5-tetramethylheptane, within complex mixtures is a critical challenge in various scientific disciplines, including fuel analysis, environmental monitoring, and metabolomics. This guide provides an objective comparison of prevalent analytical techniques, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.

Executive Summary

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are the primary techniques for the quantitative analysis of volatile hydrocarbons like this compound. For highly complex mixtures, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers superior separation power.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity, making it ideal for both identification and quantification, especially at trace levels.[1] The mass spectrum of this compound provides a unique fingerprint for its identification.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and cost-effective technique that provides excellent quantitative performance for hydrocarbons.[1][2] It is particularly well-suited for routine analyses where the identity of the target analyte is already established.

  • Comprehensive Two-Dimensional Gas Chromatography (GCxGC): Provides significantly enhanced resolution for extremely complex samples by employing two columns with different separation mechanisms.[3][4] This is particularly advantageous in matrices such as petroleum products where numerous isomers may be present.[4]

The choice of method depends on the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the need for structural confirmation.

Comparative Performance Data

While specific quantitative performance data for this compound is not extensively published, the following tables summarize typical performance characteristics for the analysis of branched and n-alkanes using the discussed techniques. This data is compiled from various studies on similar volatile hydrocarbons and provides a reliable estimate of expected performance.[5][6][7][8]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

ParameterTypical Performance for Volatile Organic Compounds
Linearity (r²)> 0.99[9]
Limit of Detection (LOD)0.05 - 5 mg/L[6]
Limit of Quantitation (LOQ)2.5 - 12.5 mg/L[6]
Accuracy (Recovery)70 - 115%[10]
Precision (RSD)< 20%[10]

Table 2: Gas Chromatography-Flame Ionization Detection (GC-FID) Performance

ParameterTypical Performance for Hydrocarbons
Linearity (r²)> 0.999[11]
Limit of Detection (LOD)Typically in the low ng/mL range
Limit of Quantitation (LOQ)Typically in the low to mid ng/mL range
Accuracy (Recovery)Average 94% for n-alkanes[5]
Precision (RSD)< 11.9% for n-alkanes[5]

Table 3: Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Performance

ParameterGeneral Performance Characteristics for Hydrocarbons
Peak CapacitySignificantly higher than 1D GC, enabling separation of thousands of components[12]
SensitivityEnhanced due to cryogenic modulation and peak focusing
Quantitative AccuracyCan be highly accurate with proper calibration and data processing[4]
Precision (RSD)Dependent on the specific system and data analysis software

Experimental Protocols

Detailed methodologies for sample preparation and instrumental analysis are crucial for obtaining accurate and reproducible results.

Sample Preparation: Headspace Analysis

For volatile compounds like this compound in complex solid or liquid matrices, static headspace (HS) sampling is a highly effective and clean sample introduction technique.[13][14]

Protocol:

  • Sample Aliquoting: Accurately weigh a representative portion of the complex mixture (e.g., 1-5 g) into a headspace vial.

  • Matrix Modification (Optional): For solid samples, the addition of a high-boiling point, inert solvent can facilitate the release of volatile analytes. For aqueous samples, adding salt can increase the partitioning of hydrocarbons into the headspace.

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubation: Place the vial in a headspace autosampler and incubate at a constant temperature (e.g., 80-120°C) for a specific time (e.g., 15-30 minutes) to allow for equilibrium between the sample and the headspace.

  • Injection: A heated, gas-tight syringe or a sample loop is used to automatically transfer a known volume of the headspace gas into the GC injector.[6][14]

Instrumental Analysis

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (e.g., quadrupole).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating branched alkanes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: 5 minutes at 250°C.

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full scan (e.g., m/z 40-300) for identification and selected ion monitoring (SIM) for enhanced sensitivity in quantification. The mass spectrum of this compound will show characteristic fragment ions that can be used for identification and quantification.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column and Carrier Gas: Same as for GC-MS.

GC Conditions:

  • Injector and Oven Temperature Program: Same as for GC-MS to allow for comparison of retention times.

  • Detector Temperature: 300°C

  • Gas Flows: Hydrogen, air, and makeup gas flows should be optimized according to the manufacturer's recommendations for the specific instrument.

Instrumentation:

  • GCxGC system with a thermal or flow modulator.

  • First Dimension Column: A non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Second Dimension Column: A polar column of shorter length and narrower diameter (e.g., 1-2 m x 0.1 mm i.d., 0.1 µm film thickness).

  • Detector: FID, TOF-MS, or a combination.

GCxGC Conditions:

  • Temperature Programs: Independent temperature programming for both ovens.

  • Modulation Period: Typically 2-8 seconds, optimized to adequately sample the peaks eluting from the first dimension.

  • Data Processing: Specialized software is required to process the 2D chromatograms and perform quantification.

Visualizing the Workflow

To illustrate the logical flow of the analytical process, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_detection Detection cluster_data Data Analysis Sample Complex Mixture Headspace Headspace Vial Preparation Sample->Headspace Incubation Incubation & Equilibration Headspace->Incubation Injection Headspace Injection Incubation->Injection GC Gas Chromatography Separation Injection->GC MS Mass Spectrometry GC->MS FID Flame Ionization Detection GC->FID GCxGC GCxGC Separation GC->GCxGC Quantification Quantification MS->Quantification Identification Identification MS->Identification FID->Quantification GCxGC->Quantification GCxGC->Identification

Caption: General experimental workflow for the quantitative analysis of this compound.

Method_Selection_Logic Start Start Analysis Planning Complex_Matrix Highly Complex Matrix? Start->Complex_Matrix Trace_Levels Trace Level Analysis? Complex_Matrix->Trace_Levels No GCxGC Use GCxGC Complex_Matrix->GCxGC Yes ID_Required Identification Required? Trace_Levels->ID_Required No GC_MS Use GC-MS Trace_Levels->GC_MS Yes Routine_Analysis Routine High-Throughput? ID_Required->Routine_Analysis No ID_Required->GC_MS Yes Routine_Analysis->GC_MS No, but need confirmation GC_FID Use GC-FID Routine_Analysis->GC_FID Yes

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion

The quantitative analysis of this compound in complex mixtures can be effectively achieved using GC-MS, GC-FID, or GCxGC. GC-MS provides the advantage of definitive identification along with sensitive quantification. GC-FID offers a robust and cost-effective solution for routine quantitative analysis. For exceptionally complex matrices where isomeric separation is critical, GCxGC provides unparalleled resolving power. The selection of the optimal method should be guided by the specific analytical requirements, including sample complexity, desired sensitivity, and the need for structural elucidation. The provided protocols and performance data serve as a foundation for method development and validation in your laboratory.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2,3,5-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The objective is to offer a comprehensive overview of the performance, protocols, and applicability of these techniques to aid researchers in selecting the most appropriate method for their specific analytical needs.

Methodology Comparison

Both GC-FID and GC-MS are powerful techniques for the analysis of volatile and semi-volatile organic compounds like 2,2,3,5-tetramethylheptane.[7] The choice between them often depends on the specific requirements of the analysis, such as the need for structural confirmation versus high-throughput quantitative analysis.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method is a robust and widely used technique for quantifying volatile organic compounds. The FID is a universal detector for hydrocarbons and provides a linear response over a wide concentration range, making it ideal for accurate quantification.[8][9][10][11]

  • Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique not only quantifies compounds but also provides structural information, which is invaluable for definitive identification.[7][12]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of branched alkanes, based on data from validation studies of similar hydrocarbon analyses.

Performance MetricGas Chromatography with Flame Ionization Detection (GC-FID)Gas Chromatography with Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999[8][9][11]≥ 0.999
Accuracy (% Recovery) 85-115%90-110%
Precision (% RSD) < 15%[4]< 10%
Limit of Detection (LOD) ng/mL to low µg/mL rangepg/mL to ng/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL range
Selectivity Good for well-resolved peaksExcellent, based on mass-to-charge ratio
Throughput HigherLower

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-FID and GC-MS are provided below. These protocols are based on standard methods for detailed hydrocarbon analysis, such as ASTM D6729 and D6730.[3][5][6]

Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • If necessary, perform a serial dilution to bring the concentration of the analyte within the calibrated range of the instrument.

  • Add an appropriate internal standard for accurate quantification.

GC-FID Protocol:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: Rtx-DHA-100, 100 m x 0.25 mm x 0.5 µm, or similar non-polar capillary column.[6]

  • Injector: Split/splitless injector at 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[5][6]

  • Oven Temperature Program: Initial temperature of 35°C, hold for 10 minutes, ramp to 200°C at 2°C/minute, then ramp to 300°C at 5°C/minute, and hold for 10 minutes.

  • Detector: Flame Ionization Detector at 300°C.

  • Data Acquisition: Collect the chromatogram and integrate the peak area for this compound and the internal standard.

GC-MS Protocol:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm x 0.25 µm, or similar non-polar capillary column.

  • Injector: Split/splitless injector at 280°C.[1][2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1][2]

  • Oven Temperature Program: Initial temperature of 40°C, hold for 3 minutes, ramp to 290°C at 12.5°C/minute, and hold for 4 minutes.[1][2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition: Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the GC-FID and GC-MS analytical methods.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Sample dissolve Dissolution in Solvent start->dissolve dilute Dilution dissolve->dilute is Internal Standard Addition dilute->is injection GC Injection is->injection separation Chromatographic Separation injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample dissolve Dissolution in Solvent start->dissolve dilute Dilution dissolve->dilute is Internal Standard Addition dilute->is injection GC Injection is->injection separation Chromatographic Separation injection->separation ionization Ionization (EI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis detection Detection mass_analysis->detection identification Compound Identification detection->identification quantification Quantification identification->quantification

References

The Influence of Molecular Architecture on Fuel Performance: A Comparative Guide to Tetramethylheptane Isomers and Octane Number

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its physical properties is paramount. In the realm of fuel science, this principle is vividly illustrated by the octane (B31449) number of gasoline components. This guide provides a comparative analysis of tetramethylheptane isomers, a group of C11 alkanes, to elucidate how their structural variations correlate with their predicted anti-knock characteristics, a critical measure of fuel quality.

While extensive experimental data on the octane numbers of all tetramethylheptane isomers are not publicly available, established principles of hydrocarbon combustion allow for a qualitative comparison. The degree of branching and the overall compactness of an alkane molecule are key determinants of its octane rating. Highly branched alkanes, particularly those with multiple quaternary carbon centers (a carbon atom bonded to four other carbon atoms), are more resistant to autoignition, or "knocking," in an internal combustion engine, and thus possess higher octane numbers.

Correlation of Structure with Predicted Octane Number

Isomer NameChemical StructurePredicted Research Octane Number (RON)Predicted Motor Octane Number (MON)Structural Rationale for Prediction
n-Undecane (for comparison)CH₃(CH₂)₉CH₃Very LowVery LowLinear structure is highly prone to autoignition.
Isooctane (B107328) (2,2,4-Trimethylpentane)See Diagram 1100 (by definition)100 (by definition)Highly branched structure serves as the benchmark for high octane rating.
2,2,3,3-Tetramethylheptane (B15455336)See Diagram 1Predicted Very HighPredicted Very HighExtremely compact structure with two adjacent quaternary carbons, suggesting exceptional resistance to knocking.[1]
2,2,4,4-TetramethylheptaneSee Diagram 1Predicted Very HighPredicted Very HighHighly compact structure with two quaternary carbons separated by one methylene (B1212753) group, leading to high stability.
2,2,5,5-TetramethylheptaneSee Diagram 1Predicted HighPredicted HighTwo quaternary carbons separated by two methylene groups; still highly branched but slightly less compact than 2,2,4,4-isomer.
2,3,4,5-TetramethylheptaneSee Diagram 1Predicted Moderate to HighPredicted Moderate to HighMultiple methyl branches, but no quaternary carbons, suggesting a lower octane number than more compact isomers.

Experimental Protocols for Octane Number Determination

The octane number of a fuel is experimentally determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine. Two primary methods are employed, differing in their engine operating conditions to simulate various driving scenarios.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number (RON) is a measure of a fuel's anti-knock performance under mild operating conditions, representative of low-speed city driving. The standard test method is ASTM D2699.

Experimental Workflow for RON Determination:

RON Experimental Workflow Diagram 1: RON Determination Workflow (ASTM D2699) cluster_0 Preparation cluster_1 Testing cluster_2 Data Analysis A CFR engine preparation and calibration B Sample fuel conditioning C Engine operation at 600 rpm (mild conditions) B->C D Introduction of sample fuel C->D E Adjustment of compression ratio to achieve standard knock intensity D->E F Bracketing with primary reference fuels (isooctane/n-heptane blends) E->F G Comparison of knock intensity F->G H Determination of isooctane percentage in matching reference fuel G->H

Caption: Workflow for RON testing as per ASTM D2699.

Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number (MON) evaluates a fuel's anti-knock performance under more severe conditions, simulating high-speed, high-load driving. The standard test method is ASTM D2700.

Experimental Workflow for MON Determination:

MON Experimental Workflow Diagram 2: MON Determination Workflow (ASTM D2700) cluster_0 Preparation cluster_1 Testing cluster_2 Data Analysis A CFR engine preparation and calibration B Sample fuel conditioning C Engine operation at 900 rpm (severe conditions) B->C D Introduction of sample fuel C->D E Adjustment of compression ratio to achieve standard knock intensity D->E F Bracketing with primary reference fuels (isooctane/n-heptane blends) E->F G Comparison of knock intensity F->G H Determination of isooctane percentage in matching reference fuel G->H

Caption: Workflow for MON testing as per ASTM D2700.

Logical Relationships Between Structure and Octane Number

The structural features of tetramethylheptane isomers directly influence their stability and, consequently, their octane numbers. The following diagram illustrates these relationships.

Structure-Octane Relationship Diagram 3: Correlation of Molecular Structure with Octane Number A Increased Branching G More Stable Carbocation Intermediates during Combustion A->G B Increased Molecular Compactness B->G C Presence of Quaternary Carbons C->G D Higher Octane Number (Increased resistance to autoignition) E Linear Structure F Lower Octane Number (Lower resistance to autoignition) E->F G->D

Caption: Key structural determinants of alkane octane numbers.

References

A Comparative Analysis of Branched Alkanes as Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the solvent effects of branched alkanes, supported by experimental data, to inform solvent selection in research and pharmaceutical applications.

This guide provides a comparative study of the solvent effects of branched alkanes versus their linear counterparts. The choice of a solvent is critical in chemical synthesis, separations, and drug formulation, influencing solubility, reaction rates, and spectroscopic properties. This document summarizes key performance differences and provides detailed experimental methodologies for a practical understanding of these effects.

Executive Summary

Branched alkanes, such as isooctane (B107328) and isohexane, offer distinct solvent properties compared to their straight-chain isomers like n-heptane and n-hexane. Generally, branching leads to a decrease in boiling point and an increase in the solubility of non-polar solutes. These differences arise from variations in intermolecular van der Waals forces, which are influenced by the molecule's surface area and packing efficiency. For drug development professionals, the higher solvency of branched alkanes for certain non-polar compounds can be advantageous in formulation. For researchers, the choice between a linear and a branched alkane can significantly impact reaction kinetics and the position of spectroscopic signals.

Physicochemical Properties: A Comparative Overview

The degree of branching in an alkane's structure directly influences its physical properties. Increased branching leads to a more compact, spherical shape, reducing the surface area available for intermolecular interactions. This weakening of London dispersion forces results in lower boiling points compared to linear alkanes of the same molecular weight.

AlkaneMolecular FormulaStructureBoiling Point (°C)Density (g/mL at 20°C)
n-PentaneC₅H₁₂Linear36.10.626
IsopentaneC₅H₁₂Branched27.70.620
NeopentaneC₅H₁₂Highly Branched9.50.613
n-HexaneC₆H₁₄Linear68.70.659
IsohexaneC₆H₁₄Branched60.30.653
NeohexaneC₆H₁₄Highly Branched49.70.649
n-HeptaneC₇H₁₆Linear98.40.684
IsooctaneC₈H₁₈Highly Branched99.30.692

Note: Data compiled from various sources.

Solvent Effects on Solubility

The "like dissolves like" principle is fundamental to understanding solubility. As non-polar solvents, both linear and branched alkanes are effective at dissolving other non-polar solutes. However, the subtle differences in their molecular structure can lead to significant variations in solubility for specific compounds.

Solubility of Naphthalene (B1677914) in 2,2,4-Trimethylpentane (B7799088) (Isooctane) at 298.15 K [1][5]

SolventMole Fraction of Naphthalene
2,2,4-Trimethylpentane (pure)0.098

The more compact structure of branched alkanes can sometimes create more accommodating interstitial spaces for solute molecules, potentially leading to higher solubility for certain solutes compared to the more ordered packing of linear alkanes.

Impact on Reaction Kinetics

The solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and products. While alkanes are generally considered non-polar and relatively inert, the choice between a linear and a branched alkane can still have a measurable effect on reaction kinetics, particularly for reactions sensitive to the solvent's polarizability and viscosity.

For instance, a study on the reaction of hydroxyl (OH) radicals with various hydrocarbons in the gas phase provides insight into their relative reactivity, which can be correlated to their behavior in the liquid phase.

Rate Constants for the Reaction of OH Radicals with n-Heptane and Isooctane [6]

AlkaneTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)
n-Heptane248(5.47 ± 0.01) x 10⁻¹²
Isooctane248(3.20 ± 0.11) x 10⁻¹²
n-Heptane288(7.00 ± 0.19) x 10⁻¹²
Isooctane288(3.90 ± 0.13) x 10⁻¹²

In this specific case, the linear alkane, n-heptane, exhibits a higher reaction rate constant with OH radicals compared to the branched alkane, isooctane, at both temperatures studied[6]. This difference in reactivity can be attributed to the greater number of secondary C-H bonds in n-heptane, which are more susceptible to abstraction by OH radicals than the primary C-H bonds that are more abundant in the highly branched isooctane.

Spectroscopic Shifts: The Solvatochromic Effect

The polarity and polarizability of a solvent can influence the energy levels of a solute, leading to shifts in its absorption or emission spectra. This phenomenon, known as solvatochromism, can be observed using probe molecules like Reichardt's dye. While alkanes are non-polar, their polarizability can differ based on their structure.

Experimental Protocols

Determination of Solubility by Gravimetric Method

This protocol outlines a standard procedure for determining the solubility of a solid solute in a liquid solvent.

Objective: To quantify the solubility of a solid compound in a given alkane solvent at a specific temperature.

Materials:

  • Analytical balance

  • Thermostatically controlled water bath or incubator

  • Vials with screw caps

  • Filtration apparatus (e.g., syringe filters)

  • Oven

  • Solute of interest

  • Branched or linear alkane solvent

Procedure:

  • Prepare a series of vials containing a known mass of the alkane solvent.

  • Add an excess amount of the solid solute to each vial to create a saturated solution.

  • Seal the vials and place them in the thermostatically controlled bath at the desired temperature.

  • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • After reaching equilibrium, allow the excess solid to settle.

  • Carefully withdraw a known mass or volume of the supernatant (the clear saturated solution) using a pre-weighed syringe and filter.

  • Transfer the filtered solution to a pre-weighed container.

  • Evaporate the solvent in an oven at a temperature below the boiling point of the solvent but sufficient to remove it completely.

  • Once the solvent is fully evaporated, weigh the container with the dried solute.

  • The mass of the dissolved solute can be determined by subtracting the initial weight of the container.

  • Calculate the solubility in terms of g/100g of solvent or other desired units.

Measurement of Reaction Kinetics by UV-Visible Spectroscopy

This protocol describes how to monitor the rate of a chemical reaction using UV-Visible spectroscopy.

Objective: To determine the rate constant of a reaction in a branched or linear alkane solvent.

Prerequisites: At least one of the reactants or products must have a distinct absorbance in the UV-Visible region that changes as the reaction progresses.

Materials:

  • UV-Visible spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Reactants and catalyst (if applicable)

  • Branched or linear alkane solvent

Procedure:

  • Prepare stock solutions of the reactants in the chosen alkane solvent.

  • Determine the optimal wavelength (λmax) for monitoring the reaction by scanning the UV-Vis spectrum of the absorbing species.

  • Set the spectrophotometer to measure absorbance at this λmax over time (kinetics mode).

  • Equilibrate the reactant solutions and the spectrophotometer's cuvette holder to the desired reaction temperature.

  • In a quartz cuvette, mix the reactant solutions to initiate the reaction and immediately start recording the absorbance as a function of time.

  • Continue data collection until the reaction is complete or for a predetermined period.

  • The absorbance data can be converted to concentration data using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.

  • Plot the concentration of the reactant or product versus time.

  • Analyze the data by fitting it to the appropriate integrated rate law (e.g., zero-order, first-order, second-order) to determine the rate constant (k) of the reaction[1][2][7].

Determination of Solvatochromic Shifts

This protocol details the procedure for measuring the solvatochromic shift of a dye in different solvents.

Objective: To measure the shift in the maximum absorption wavelength (λmax) of a solvatochromic dye in various branched and linear alkanes.

Materials:

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Solvatochromic dye (e.g., Reichardt's dye)

  • A series of branched and linear alkane solvents

Procedure:

  • Prepare dilute solutions of the solvatochromic dye in each of the alkane solvents to be tested. The concentration should be low enough to ensure the absorbance maximum is within the linear range of the spectrophotometer (typically < 1.5).

  • Record the UV-Visible absorption spectrum for each solution over the appropriate wavelength range.

  • Determine the wavelength of maximum absorbance (λmax) for the dye in each solvent.

  • The solvatochromic shift is the difference in λmax values between different solvents.

  • The results can be correlated with solvent polarity scales or used to compare the relative polarizability of the alkane solvents[8][9].

Visualizing Solvent-Solute Interactions

The following diagrams illustrate the conceptual differences in how linear and branched alkanes interact with a solute molecule.

G Interaction of a Linear Alkane with a Solute cluster_0 Linear Alkane Solvent Solvent_1 n-Heptane Solvent_2 n-Heptane Solute Solute Solvent_1->Solute Van der Waals Solvent_3 n-Heptane Solvent_2->Solute Van der Waals Solvent_3->Solute Van der Waals

Caption: Linear alkanes can pack more closely, leading to stronger overall van der Waals forces.

G Interaction of a Branched Alkane with a Solute cluster_1 Branched Alkane Solvent Solvent_A Isooctane Solvent_B Isooctane Solute Solute Solvent_A->Solute Van der Waals Solvent_C Isooctane Solvent_B->Solute Van der Waals Solvent_C->Solute Van der Waals

Caption: Branching hinders close packing, resulting in weaker overall intermolecular forces.

Conclusion

The choice between a branched and a linear alkane as a solvent can have a significant impact on experimental outcomes. Branched alkanes generally exhibit lower boiling points and can offer enhanced solubility for non-polar compounds due to their less efficient molecular packing. Conversely, linear alkanes may lead to different reaction kinetics due to the accessibility of their C-H bonds. While both are non-polar, subtle differences in their polarizability can also be observed through solvatochromic studies. Researchers and drug development professionals should consider these factors when selecting an alkane solvent to optimize their processes and achieve desired results. The provided experimental protocols offer a starting point for quantifying these solvent effects in specific applications.

References

Verifying the Accuracy of Spectral Databases for 2,2,3,5-Tetramethylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy of spectral data is paramount for the correct identification and characterization of chemical compounds. This guide provides a comparative analysis of publicly available mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data for 2,2,3,5-tetramethylheptane, highlighting the importance of cross-verification with experimentally obtained data.

This guide aims to objectively compare the performance of major spectral databases by providing a structured overview of available data and outlining the methodologies for acquiring experimental spectra for verification.

Data Presentation: A Comparative Analysis

A critical aspect of database verification is the direct comparison of key spectral features. The following tables summarize the available quantitative data for this compound from prominent public databases.

Mass Spectrometry (MS) Data

The National Institute of Standards and Technology (NIST) WebBook is a primary source for electron ionization mass spectrometry (EI-MS) data. The mass spectrum of this compound is characterized by a series of fragment ions. The table below lists the major peaks as observed in the NIST database.

Database Sourcem/z (Mass-to-Charge Ratio)Relative Intensity (%)
NIST WebBook57100
NIST WebBook4385
NIST WebBook7160
NIST WebBook9945
NIST WebBook4140
NIST WebBook8530
NIST WebBook5625
NIST WebBook7020
NIST WebBook11310
NIST WebBook156 (Molecular Ion)<5

Note: The molecular ion peak at m/z 156 is of very low intensity, which is a common characteristic for highly branched alkanes due to the facile fragmentation.[1] The fragmentation pattern is dominated by the formation of stable carbocations.

Nuclear Magnetic Resonance (NMR) Data

Experimental Protocols for Spectral Data Acquisition

To independently verify the accuracy of the database entries, it is crucial to acquire experimental spectra of a certified standard of this compound. The following are detailed methodologies for key experiments.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound and compare it with the NIST database entry.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column suitable for volatile organic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the chromatographic peak corresponding to this compound and extract the corresponding mass spectrum. Compare the m/z values and relative intensities of the fragment ions with the data from the NIST WebBook.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation and comparison with database entries (when available).

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 90° pulse, relaxation delay of 1-2 seconds, sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 30° pulse, relaxation delay of 2-5 seconds, a larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the chemical shifts to TMS. Analyze the chemical shifts, integration (for ¹H), and multiplicities to assign the signals to the different protons and carbons in the this compound molecule.

Logical Workflow for Spectral Database Verification

The following diagram illustrates the logical workflow for verifying the accuracy of spectral databases.

VerificationWorkflow cluster_db Database Interrogation cluster_exp Experimental Verification cluster_comp Comparative Analysis cluster_res Conclusion db_search Search Public Databases (e.g., NIST, SDBS) extract_data Extract Spectral Data (MS, NMR) db_search->extract_data Identify Compound compare_ms Compare MS Data extract_data->compare_ms compare_nmr Compare NMR Data extract_data->compare_nmr acquire_standard Acquire Certified Standard run_gcms Perform GC-MS Analysis acquire_standard->run_gcms run_nmr Perform NMR Analysis acquire_standard->run_nmr run_gcms->compare_ms run_nmr->compare_nmr assess_accuracy Assess Database Accuracy compare_ms->assess_accuracy compare_nmr->assess_accuracy

Workflow for spectral database accuracy verification.

References

Benchmarking the performance of 2,2,3,5-Tetramethylheptane against standard reference materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2,2,3,5-Tetramethylheptane and Standard Reference Materials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of this compound against a standard reference material. Due to the limited availability of direct performance benchmarks for this compound in specific applications, this document focuses on a foundational comparison of its physical and chemical characteristics with a widely recognized standard. This information is crucial for evaluating its potential use as a non-polar solvent or as a component in various research and development applications.

Physicochemical Properties of this compound

This compound is a branched-chain alkane. Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem[1]
Molecular Weight 156.31 g/mol PubChem[1]
Boiling Point 174 °CChemicalBook[2]
Melting Point -57.06 °C (estimate)ChemicalBook[2]
Density 0.7517 g/cm³ChemicalBook[2]
Refractive Index 1.4210ChemicalBook[2]
Comparison with a Standard Reference Material: Isooctane (B107328) (2,2,4-Trimethylpentane)
PropertyThis compoundIsooctane (SRM)
Molecular Formula C₁₁H₂₄C₈H₁₈
Molecular Weight 156.31 g/mol 114.23 g/mol
Boiling Point 174 °C99.2 °C
Density 0.7517 g/cm³0.692 g/cm³

This comparison highlights the differences in key physical properties, which can influence their behavior in various experimental setups.

Experimental Protocols

Accurate characterization of a chemical compound requires standardized experimental protocols. Below are methodologies for determining the key physicochemical properties discussed.

Determination of Boiling Point

The boiling point of an organic liquid can be determined using the capillary method with a Thiele tube or an aluminum block.

Procedure:

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is placed inverted into the fusion tube.

  • The apparatus is heated slowly and uniformly.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.[3][4][5]

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Procedure:

  • Weigh a clean, dry volumetric flask of a known volume (e.g., 10 mL).

  • Fill the flask to the calibration mark with the liquid.

  • Weigh the filled flask.

  • The density is calculated by dividing the mass of the liquid (mass of filled flask - mass of empty flask) by the volume of the flask.[6][7]

Determination of Purity by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of volatile organic compounds.

Procedure:

  • A small volume of the sample is injected into the gas chromatograph.

  • The sample is vaporized and carried by an inert gas through a chromatographic column.

  • Components of the sample are separated based on their interaction with the stationary phase in the column.

  • A detector, such as a flame ionization detector (FID), is used to quantify the separated components.[8][9]

  • The purity is determined by the relative area of the main peak compared to the total area of all peaks.

Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and chemical characterization of a compound like this compound against a certified reference material.

G cluster_0 Compound Acquisition and Preparation cluster_1 Physicochemical Property Analysis cluster_2 Data Analysis and Comparison A Acquire this compound Sample C Sample Preparation for Analysis A->C B Acquire Certified Reference Material (e.g., Isooctane SRM) B->C D Determine Boiling Point (Capillary Method) C->D E Determine Density (Pycnometry) C->E F Assess Purity (Gas Chromatography) C->F G Tabulate Experimental Data D->G E->G F->G H Compare Data against SRM Specifications and Literature Values G->H I Generate Comparison Report H->I

Caption: Workflow for the characterization of this compound.

References

Safety Operating Guide

Navigating the Disposal of 2,2,3,5-Tetramethylheptane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal rests on a hierarchy of practices: pollution prevention, source reduction, reuse, recycling, and finally, disposal.[1] Before beginning any procedure, a comprehensive disposal plan for all generated waste, both hazardous and non-hazardous, must be in place.[1] This proactive approach mitigates unforeseen complications and ensures compliance with federal, state, and local regulations.[1][2]

Hazardous waste, defined as any solid, liquid, or gaseous material exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity, is regulated from its point of generation to its final treatment or disposal.[3] It is essential to treat all chemical waste as hazardous unless confirmed otherwise by a qualified safety officer.[4]

Step-by-Step Disposal Protocol for 2,2,3,5-Tetramethylheptane

Given that this compound is a non-halogenated organic solvent, it is classified as a flammable liquid and requires specific handling and disposal procedures.

1. Personal Protective Equipment (PPE) and Safety Precautions: Before handling this compound, it is imperative to don appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this substance should be conducted within a properly functioning fume hood to minimize inhalation exposure.[5][6] It is crucial to avoid breathing vapors and to prevent contact with skin and eyes.[7]

2. Waste Collection and Segregation:

  • Container Selection: Use a designated, leak-proof, and properly sealed container made of a material compatible with flammable organic solvents.[4][6] The original container is often the most suitable for waste collection.[4]

  • Segregation: It is critical to segregate waste streams. Non-halogenated solvents like this compound should be collected separately from halogenated solvents, acids, bases, and oxidizers to prevent dangerous chemical reactions.[5][8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when waste was first added to the container.[6]

3. Storage:

  • Location: Store the hazardous waste container in a designated and well-ventilated satellite accumulation area, at or near the point of generation.[3]

  • Conditions: The storage area should be cool, dry, and away from sources of ignition such as heat, sparks, or open flames.[7][9] Containers should be kept securely closed except when adding waste.[1]

4. Disposal:

  • Professional Removal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3] Do not attempt to dispose of flammable liquids down the drain or through evaporation.[4][10]

  • Container Decontamination: Once the waste has been collected, any empty containers must be decontaminated. For containers that held flammable liquids, it is recommended to rinse them with a suitable solvent, collecting the rinsate as hazardous waste.[1] After decontamination, remove or deface the original labels before recycling or disposing of the container as regular trash.[4]

Property This compound (Inferred) Reference Compound: Heptane
Molecular Formula C₁₁H₂₄[11]C₇H₁₆
Molecular Weight 156.31 g/mol [11]100.21 g/mol
Appearance Colorless liquidColorless liquid
Odor Gasoline-likeMild, gasoline-like
Flash Point < 22.8 °C (73 °F)-4 °C (25 °F)
Flammability Highly FlammableHighly flammable liquid and vapour
Water Solubility InsolubleInsoluble
Primary Hazards Flammable liquid, potential for skin and eye irritation, inhalation may cause drowsiness or dizziness.Highly flammable liquid and vapour, May be fatal if swallowed and enters airways, Causes skin irritation, May cause drowsiness or dizziness, Very toxic to aquatic life with long lasting effects

This table provides inferred data for this compound based on its chemical structure and data for the similar compound, heptane. Always consult a specific Safety Data Sheet when available.

Chemical Disposal Workflow

cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal A Identify Waste Stream (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Select Compatible, Labeled Hazardous Waste Container C->D E Segregate from Incompatible Wastes (Halogenated Solvents, Acids, Bases) D->E F Transfer Waste to Container E->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area G->H I Keep Away from Ignition Sources H->I J Contact EHS for Pickup I->J K Decontaminate Empty Container J->K L Dispose of Decontaminated Container Appropriately K->L

Caption: Logical workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.